2-Fluoro-4-(trifluoromethyl)phenylboronic acid
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
[2-fluoro-4-(trifluoromethyl)phenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BF4O2/c9-6-3-4(7(10,11)12)1-2-5(6)8(13)14/h1-3,13-14H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSFSVKVWAURAAM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=C(C=C1)C(F)(F)F)F)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BF4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90585932 | |
| Record name | [2-Fluoro-4-(trifluoromethyl)phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90585932 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.92 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
503309-11-3 | |
| Record name | [2-Fluoro-4-(trifluoromethyl)phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90585932 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Fluoro-4-(trifluoromethyl)benzeneboronic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Synthesis and purification of 2-Fluoro-4-(trifluoromethyl)phenylboronic acid
An In-Depth Technical Guide to the Synthesis and Purification of 2-Fluoro-4-(trifluoromethyl)phenylboronic acid
Introduction: The Strategic Importance of a Fluorinated Building Block
This compound (CAS No. 503309-11-3) is a highly versatile organoboron compound that has become indispensable in modern organic synthesis and medicinal chemistry.[1][2] Its value lies in the unique combination of a reactive boronic acid moiety with a strategically fluorinated phenyl ring. The fluorine and trifluoromethyl (CF3) groups impart significant and often desirable properties to target molecules, including enhanced metabolic stability, increased lipophilicity, and altered electronic characteristics, which are critical in drug discovery and materials science.
This boronic acid is a key precursor in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, a Nobel Prize-winning method for forging carbon-carbon bonds.[3] This reaction enables the efficient construction of complex biaryl systems and other substituted aromatics, making this compound a crucial building block for pharmaceuticals, agrochemicals, and advanced materials.[1][4]
However, the successful application of this reagent is contingent upon its purity. The presence of impurities, such as the corresponding deboronated arene or homo-coupled byproducts, can significantly hinder subsequent reactions and complicate the purification of the final product. This guide, intended for researchers and drug development professionals, provides a detailed examination of a robust synthetic route and a rigorous purification strategy, grounded in established chemical principles.
Section 1: A Proven Synthetic Methodology: The Grignard Reaction
The most common and reliable method for preparing arylboronic acids on a laboratory scale is through the Grignard reaction.[5][6] This pathway involves two primary stages: the formation of an organomagnesium halide (the Grignard reagent) and its subsequent reaction with a boron electrophile, typically a trialkyl borate ester.
The causality behind this choice is clear:
-
Versatility: The Grignard reaction is tolerant of a wide range of functional groups, although it is sensitive to protic sources.
-
Accessibility of Precursors: The starting material, 1-bromo-2-fluoro-4-(trifluoromethyl)benzene, is commercially available.
-
High Reactivity: Grignard reagents are potent nucleophiles, ensuring an efficient reaction with the weakly electrophilic boron center of the borate ester.
The overall synthetic transformation is depicted below:
Caption: Logical flowchart for the acid-base purification of boronic acids.
Section 4: Detailed Experimental Protocol for Purification
-
Dissolution: Take the crude solid obtained from the synthesis and dissolve it in approximately 100 mL of diethyl ether.
-
Base Extraction: Transfer the solution to a separatory funnel and extract with 2M aqueous NaOH (3 x 40 mL). Combine the aqueous layers. At this stage, the desired product is in the aqueous layer as its sodium salt.
-
Acidification & Precipitation: Cool the combined aqueous layers in an ice bath and acidify by slowly adding 2M aqueous HCl with stirring until the pH is ~1-2. A white solid should precipitate.
-
Isolation: Collect the precipitated solid by vacuum filtration, washing the filter cake with cold deionized water.
-
Drying: Dry the solid under vacuum to yield the purified this compound.
-
(Optional) Recrystallization: For the highest purity, the solid can be recrystallized from a suitable solvent system, such as an ethyl acetate/hexane mixture, to afford a white crystalline product. [7]
Section 5: Quality Control and Final Product Characterization
Verifying the identity and purity of the final product is a critical step. The following analytical methods are standard for the characterization of fluorinated arylboronic acids. [8][9]
| Analysis Method | Purpose | Expected Result |
|---|---|---|
| ¹H NMR | Structural confirmation | Aromatic protons will show characteristic splitting patterns consistent with the substitution pattern. A broad singlet for the B(OH)₂ protons will also be present. |
| ¹⁹F NMR | Confirm fluorine presence | Two distinct signals are expected: one for the aromatic fluorine and a singlet for the -CF₃ group. [8] |
| ¹¹B NMR | Confirm boron environment | A broad singlet characteristic of a trigonal planar boronic acid should be observed. [8] |
| HPLC | Purity Assessment | A single major peak should be observed, allowing for quantification of purity (typically >97%). [10] |
| Melting Point | Purity and Identity check | The measured melting point should be sharp and consistent with the literature value of 116 °C. [1]|
Conclusion
The synthesis and purification of this compound can be achieved with high efficiency and purity through a well-established Grignard reaction followed by a rigorous acid-base extraction workup. The protocols described herein provide a robust and self-validating framework for researchers, ensuring a reliable supply of this critical building block for applications in drug discovery and materials science. Adherence to anhydrous reaction conditions and careful execution of the purification strategy are paramount to success.
References
-
ResearchGate. (2016). How to purify boronic acids/boronate esters?[Link]
-
Hitosugi, S., Tanimoto, D., Nakanishi, W., & Isobe, H. (n.d.). A Facile Chromatographic Method for Purification of Pinacol Boronic Esters. Chemistry Letters, Oxford Academic. [Link]
-
Amerigo Scientific. (n.d.). Boronic Acid Affinity Chromatography Resin. [Link]
-
University of Wollongong. (n.d.). This compound. [Link]
-
Waters Corporation. (n.d.). Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System. [Link]
- Google Patents. (n.d.).
-
Reddit. (2017). Purification of boronic acids?[Link]
-
Organic Process Research & Development. (2011). Controlling Residual Arylboronic Acids as Potential Genotoxic Impurities in APIs. [Link]
-
Organic Process Research & Development. (2015). Controlling Residual Arylboronic Acids as Potential Genotoxic Impurities in APIs. [Link]
-
Te-Fang. (n.d.). Mastering Suzuki Coupling: A Guide to Trifluorophenylboronic Acid. [Link]
-
Domżalska, D., et al. (2021). (Trifluoromethoxy)Phenylboronic Acids: Structures, Properties, and Antibacterial Activity. Molecules, 26(7), 2033. [Link]
-
Semantic Scholar. (2021). (Trifluoromethoxy)Phenylboronic Acids: Structures, Properties, and Antibacterial Activity. [Link]Phenylboronic-Acids%3A-Properties%2C-Dom%C5%BCalska-Gozdalik/924f75727e44a53039d571d875a6c3f3f5108269)
-
Oakwood Chemical. (n.d.). This compound. [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]
-
Chemistry LibreTexts. (2024). 7: The Grignard Reaction (Experiment). [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. This compound [oakwoodchemical.com]
- 3. Suzuki Coupling [organic-chemistry.org]
- 4. UOW Sydney Business School - Vitual Tourr [documents.uow.edu.au]
- 5. amcrasto.wordpress.com [amcrasto.wordpress.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. researchgate.net [researchgate.net]
- 8. (Trifluoromethoxy)Phenylboronic Acids: Structures, Properties, and Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. WO2005019229A1 - Process for purification of boronic acid and its derivatives - Google Patents [patents.google.com]
A Guide to the Spectroscopic Characterization of 2-Fluoro-4-(trifluoromethyl)phenylboronic Acid
Introduction
2-Fluoro-4-(trifluoromethyl)phenylboronic acid (CAS No. 503309-11-3) is a pivotal building block in modern medicinal chemistry and materials science.[1] Its utility in Suzuki-Miyaura cross-coupling reactions allows for the strategic introduction of a fluorinated phenyl moiety, a common tactic in drug design to enhance metabolic stability, binding affinity, and lipophilicity.[1] The precise molecular structure, featuring a trifluoromethyl group and a fluorine atom on the phenyl ring, imparts unique electronic properties that influence its reactivity and the characteristics of the final products.
A comprehensive understanding of this reagent's identity, purity, and stability is non-negotiable for reproducible and successful synthesis. This technical guide provides an in-depth analysis of the core spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—used to characterize this compound. We will move beyond mere data reporting to discuss the causality behind experimental choices and the interpretation of the resulting spectra, providing researchers with a robust framework for analysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Multi-Nuclear Approach
NMR spectroscopy is the most powerful tool for the unambiguous structural elucidation of this compound. A multi-nuclear (¹H, ¹³C, ¹⁹F, ¹¹B) approach is essential to fully characterize the molecule.
Guiding Principles & Experimental Causality
The choice of solvent and sample preparation is critical when analyzing boronic acids. Phenylboronic acids are prone to reversible, concentration-dependent dehydration to form a cyclic trimer anhydride, known as a boroxine.[2] This equilibrium can significantly complicate NMR spectra, presenting multiple sets of signals.
Expert Insight: To ensure the analysis of the monomeric boronic acid, it is advisable to use a coordinating deuterated solvent like acetone-d₆ or DMSO-d₆, which can disrupt the hydrogen bonding network required for trimerization. If boroxine signals are suspected, the addition of a small amount of D₂O to the NMR tube will hydrolyze the boroxine back to the monomeric acid, simplifying the spectrum.[2]
Experimental Protocol: NMR Analysis
-
Sample Preparation: Accurately weigh ~10-15 mg of this compound into a clean, dry NMR tube.
-
Dissolution: Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆). Ensure complete dissolution, using gentle vortexing if necessary.
-
Data Acquisition: Acquire spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
¹H NMR: Acquire standard proton spectra with a sufficient number of scans for a good signal-to-noise ratio.
-
¹³C NMR: Acquire proton-decoupled ¹³C spectra. An extended acquisition time may be necessary due to the lower natural abundance of ¹³C and the presence of quaternary carbons.
-
¹⁹F NMR: Acquire proton-decoupled ¹⁹F spectra. ¹⁹F is a highly sensitive, 100% abundant nucleus, so acquisition is typically rapid.[3][4]
-
¹¹B NMR: Acquire proton-decoupled ¹¹B spectra. Use a borosilicate-free NMR tube for optimal results.
-
NMR Data Interpretation and Predicted Spectra
The following table summarizes the predicted NMR data based on the molecular structure and literature values for analogous fluorinated arylboronic acids.[2][5]
| Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |
| ¹H | ~8.0 - 8.5 | Broad Singlet | - | B(OH )₂ |
| ~7.8 - 8.0 | Doublet of Doublets (dd) or Triplet (t) | ³JHH ≈ 8-9, ⁴JHF ≈ 5-6 | H-6 | |
| ~7.6 - 7.8 | Doublet (d) | ⁴JHH ≈ 2, ³JHF ≈ 9-10 | H-3 | |
| ~7.5 - 7.7 | Doublet (d) | ³JHH ≈ 8-9 | H-5 | |
| ¹³C | ~124 (quartet) | Quartet (q) | ¹JCF ≈ 272 | C F₃ |
| ~163 (doublet) | Doublet (d) | ¹JCF ≈ 250 | C -F (C-2) | |
| ~135 (doublet) | Doublet (d) | ²JCF ≈ 25 | C -B(OH)₂ (C-1) | |
| ~133 (quartet) | Quartet (q) | ²JCCF ≈ 33 | C -CF₃ (C-4) | |
| ~128 (doublet) | Doublet (d) | ²JCCF ≈ 4 | C -H (C-6) | |
| ~120 (doublet of quartets) | Doublet of Quartets (dq) | ³JCCF ≈ 4, ³JCCCF ≈ 4 | C -H (C-5) | |
| ~118 (doublet) | Doublet (d) | ²JCF ≈ 21 | C -H (C-3) | |
| ¹⁹F | ~ -63 | Singlet (s) | - | CF ₃ |
| ~ -110 | Singlet (s) | - | C-F | |
| ¹¹B | ~28 - 33 | Broad Singlet | - | B (OH)₂ |
Discussion:
-
¹H NMR: The aromatic region will display three distinct signals. The proton at C-6 will be coupled to H-5 (³JHH) and the fluorine at C-2 (⁴JHF). H-3 will show coupling to the adjacent fluorine (³JHF) and potentially a smaller coupling to H-5 (⁴JHH). The B(OH)₂ protons are typically broad due to exchange and quadrupolar effects from the boron nucleus.
-
¹³C NMR: The spectrum is highly informative. The carbon of the CF₃ group will appear as a quartet with a large one-bond C-F coupling constant (~272 Hz).[2] Similarly, the carbon directly attached to the fluorine at C-2 will be a doublet with a large ¹JCF coupling.[6] The other aromatic carbons will show smaller couplings to the fluorine atoms over two or three bonds, which is diagnostic. The carbon attached to the boron (ipso-carbon) is often broad and may be of low intensity.
-
¹⁹F NMR: This is a simple but crucial experiment for confirming identity. Two distinct singlets are expected, one for the CF₃ group (around -63 ppm) and one for the single fluorine on the ring (around -110 ppm), assuming CFCl₃ as a reference.[3] The wide chemical shift dispersion of ¹⁹F NMR makes signal overlap unlikely.[4]
-
¹¹B NMR: A single, often broad, resonance between +28 and +33 ppm is characteristic of a tricoordinate sp²-hybridized boronic acid.[7][8] The broadness is due to the quadrupolar moment of the ¹¹B nucleus.
NMR Workflow Diagram
Infrared (IR) Spectroscopy: Probing Functional Groups
IR spectroscopy is a rapid and cost-effective technique for confirming the presence of key functional groups, providing a molecular fingerprint of the compound.
Guiding Principles & Experimental Causality
For solid-state analysis, the KBr pellet method is standard. The key vibrations to observe for a phenylboronic acid are the O-H stretch of the boronic acid group, the B-O asymmetric stretch, C-F stretches, and aromatic C-H and C=C vibrations.[9][10] The O-H stretch is particularly diagnostic; in the solid state, extensive intermolecular hydrogen bonding results in a very broad absorption band.[11]
Experimental Protocol: FT-IR (KBr Pellet)
-
Preparation: Gently grind 1-2 mg of the compound with ~100 mg of dry, spectroscopic-grade KBr using an agate mortar and pestle until a fine, homogeneous powder is obtained.
-
Pellet Formation: Transfer the powder to a pellet press and apply pressure (typically 8-10 tons) for several minutes to form a translucent pellet.
-
Data Acquisition: Place the pellet in the spectrometer's sample holder and acquire the spectrum, typically over a range of 4000-400 cm⁻¹. Acquire a background spectrum of the empty sample holder beforehand.
IR Data Interpretation
| Frequency Range (cm⁻¹) | Vibration Type | Expected Appearance |
| 3500 - 3200 | O-H stretch (H-bonded) | Very broad, strong |
| 3100 - 3000 | Aromatic C-H stretch | Medium to weak |
| 1610 - 1580 | Aromatic C=C stretch | Medium |
| 1380 - 1330 | B-O asymmetric stretch | Strong, characteristic |
| 1325 | C-F stretch (of CF₃) | Strong |
| 1100 - 1000 | C-F stretch (Aryl-F) | Strong |
| ~1100 | B-C stretch | Medium |
| 850 - 750 | Aromatic C-H out-of-plane bend | Strong |
Discussion: The most prominent features will be the very broad O-H stretch centered around 3300 cm⁻¹ and the strong, sharp absorptions in the "fingerprint region" corresponding to the B-O and C-F vibrations.[12][13] The strong band for the asymmetric B-O stretch is a key indicator of the boronic acid functionality.
IR Workflow Diagram
Mass Spectrometry (MS): Molecular Weight and Fragmentation
Mass spectrometry is used to confirm the molecular weight and can provide structural information through analysis of fragmentation patterns. However, the analysis of boronic acids by MS is notoriously challenging.
Guiding Principles & Experimental Causality
The primary challenge in MS analysis of boronic acids is their thermal instability and tendency to dehydrate and form boroxines, especially in the hot inlet of a GC-MS or under certain ESI conditions.[14][15] This can lead to the observation of ions corresponding to the trimer ([3M - 3H₂O]+H⁺) rather than the monomer.
Expert Insight: Soft ionization techniques like Electrospray Ionization (ESI), particularly in negative ion mode, are preferred. In negative ESI, the deprotonated molecule [M-H]⁻ is often readily formed and is less prone to in-source clustering.[16] For quantitative work, UPLC-MS/MS offers high sensitivity and specificity.[17] A key diagnostic feature for any boron-containing ion is the isotopic pattern arising from the two stable isotopes, ¹¹B (80.1%) and ¹⁰B (19.9%), which results in a characteristic M and M-1 peak ratio of approximately 4:1.[14]
Experimental Protocol: LC-MS (ESI Negative Mode)
-
Sample Preparation: Prepare a dilute solution (~10 µg/mL) of the compound in a suitable solvent like methanol or acetonitrile/water.
-
Chromatography (Optional but Recommended): Use a reverse-phase UPLC/HPLC system (e.g., C18 column) to ensure sample purity prior to MS analysis. A simple isocratic or gradient method with acetonitrile and water (with 0.1% formic acid) is typically sufficient.
-
MS Acquisition (ESI-): Infuse the sample directly or via the LC into the ESI source.
-
Ionization Mode: Electrospray Negative (ESI-).
-
Scan Mode: Full scan from m/z 50-500 to observe the parent ion.
-
MS/MS (Tandem MS): Select the [M-H]⁻ ion (m/z 206.9) for collision-induced dissociation (CID) to observe fragment ions.
-
MS Data Interpretation
| m/z (Negative Mode) | Ion Formula | Interpretation |
| 206.9 / 205.9 | [C₇H₄BF₄O₂]⁻ | [M-H]⁻ parent ion (¹¹B / ¹⁰B isotopes) |
| 188.9 | [C₇H₂BF₄]⁻ | [M-H-H₂O]⁻, loss of water |
| 143.0 | [C₆H₂F₄]⁻ | [M-H-B(OH)₃]⁻, cleavage of C-B bond |
Discussion: The primary goal is to observe the molecular ion. For this compound (MW = 207.92), the [M-H]⁻ ion should appear at m/z 206.9 (for the major ¹¹B isotope) and 205.9 (for ¹⁰B).[16] Tandem MS (MS/MS) of the m/z 206.9 ion would likely show a primary loss of water (18 Da) to give an ion at m/z 188.9. Another significant fragmentation pathway is the cleavage of the C-B bond.[16]
Mass Spectrometry Workflow Diagram
Summary: An Integrated Spectroscopic Profile
No single technique provides the complete picture. The true power of spectroscopic analysis lies in the integration of data from NMR, IR, and MS. NMR provides the definitive carbon-hydrogen framework and confirms the presence and environment of all key atoms (H, C, F, B). IR spectroscopy offers a rapid confirmation of essential functional groups (O-H, B-O, C-F). Finally, mass spectrometry validates the molecular weight and, through its characteristic isotopic pattern and fragmentation, confirms the elemental composition. Together, these techniques provide a self-validating system for the unequivocal identification and quality assessment of this compound, ensuring its suitability for high-stakes applications in research and development.
References
-
Gierczyk, B., Kaźmierczak, M., Popenda, Ł., Sporzyński, A., Schroeder, G., & Jurga, S. (2014). Influence of fluorine substituents on the NMR properties of phenylboronic acids. Magnetic Resonance in Chemistry, 52(5), 202-213. [Link]
-
ResearchGate. (n.d.). 13 C NMR chemical shifts of fluorinated phenylboronic acids and benzoxaboroles. Retrieved January 4, 2026, from [Link]
-
Santucci, A., & Gilman, H. (1968). Infrared spectra of phenylboronic acid (normal and deuterated) and diphenyl phenylboronate. Canadian Journal of Chemistry, 46(12), 2089-2095. [Link]
-
Canadian Science Publishing. (n.d.). Infrared spectra of phenylboronic acid (normal and deuterated) and diphenyl phenylboronate. Retrieved January 4, 2026, from [Link]
-
Sikorski, D., et al. (2021). (Trifluoromethoxy)Phenylboronic Acids: Structures, Properties, and Antibacterial Activity. Molecules, 26(7), 2053. [Link]
-
Al-Abbas, S., & Alkorta, I. (2017). Conformational analysis and intramolecular interactions in monosubstituted phenylboranes and phenylboronic acids. Beilstein Journal of Organic Chemistry, 13, 1759-1767. [Link]
-
ResearchGate. (n.d.). Infrared spectra of phenylboronic acid (normal and deuterated) and diphenyl phenylboronate | Request PDF. Retrieved January 4, 2026, from [Link]
-
Hines, J. T., et al. (2004). Infrared detection of a phenylboronic acid terminated alkane thiol monolayer on gold surfaces. Langmuir, 20(11), 4649-4656. [Link]
-
ResearchGate. (n.d.). Influence of fluorine substituents on the NMR properties of phenylboronic acids | Request PDF. Retrieved January 4, 2026, from [Link]
-
Chen, A. W., et al. (2011). Facile Analysis and Sequencing of Linear and Branched Peptide Boronic Acids by MALDI Mass Spectrometry. Analytical Chemistry, 83(9), 3468-3475. [Link]
-
Vrkic, A. K., & O'Hair, R. A. J. (2005). Arylboronic acid chemistry under electrospray conditions. Journal of the American Society for Mass Spectrometry, 16(9), 1546-1557. [Link]
-
Schmidt, J., et al. (2010). Analysis of boronic acids by nano liquid chromatography-direct electron ionization mass spectrometry. Journal of Chromatography A, 1217(20), 3418-3423. [Link]
-
ResearchGate. (n.d.). Improving Mass Spectrometric Characterisation of Boronic Acid and Boroxine in Pharmaceutical Manufacturing | Request PDF. Retrieved January 4, 2026, from [Link]
-
Waters Corporation. (n.d.). High Sensitivity Analysis of Potential Mutagenic Boronic Acids Using Xevo™ TQ Absolute Tandem Quadrupole Mass Spectrometer with an ACQUITY™ Premier System. Retrieved January 4, 2026, from [Link]
-
San Diego State University. (n.d.). 11B NMR Chemical Shifts. Retrieved January 4, 2026, from [Link]
-
ResearchGate. (n.d.). 1 H, 11 B and 19 F NMR chemical shifts of the title compound in various solvents. Retrieved January 4, 2026, from [Link]
-
ResearchGate. (n.d.). Infrared spectrum of 2-fluorophenylboronic acid in 0.1 M chloroform solution. Retrieved January 4, 2026, from [Link]
-
Sumerlin, B. S., et al. (2022). 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid–Diol Condensations. The Journal of Organic Chemistry, 87(22), 15071-15076. [Link]
-
Supporting Information for Boronic, Diboronic and Boric Acid Esters of 1,8-Naphthalenediol. (n.d.). Retrieved January 4, 2026, from [Link]
-
Fluorinated Boronic Acid-Appended Pyridinium Salts and 19F NMR Spectroscopy. (2020). Dissertation. Retrieved January 4, 2026, from [Link]
-
SpectraBase. (n.d.). (2,3,4-Trifluorophenyl)boronic acid - Optional[19F NMR] - Chemical Shifts. Retrieved January 4, 2026, from [Link]
-
Thermo Fisher Scientific. (n.d.). 4-Fluoro-2-(trifluoromethyl)phenylboronic acid, 97%. Retrieved January 4, 2026, from [Link]
-
AZoM. (2017, December 18). Using Benchtop 19F NMR to Evaluate Fluoroorganic Compounds. Retrieved January 4, 2026, from [Link]
-
NMR Solutions. (n.d.). 19Flourine NMR. Retrieved January 4, 2026, from [Link]
-
Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved January 4, 2026, from [Link]
-
SpectraBase. (n.d.). 2,4,6-Trifluorophenylboronic acid - Optional[FTIR] - Spectrum. Retrieved January 4, 2026, from [Link]
-
SpectraBase. (n.d.). 2-Fluoro-5-(trifluoromethyl)phenylboronic acid. Retrieved January 4, 2026, from [Link]
-
ResearchGate. (n.d.). FT-IR spectrum of 4-vinylphenyl boronic acid (VPBA, top) and CRX-3 (bottom). Retrieved January 4, 2026, from [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. (Trifluoromethoxy)Phenylboronic Acids: Structures, Properties, and Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. azom.com [azom.com]
- 4. 19Flourine NMR [chem.ch.huji.ac.il]
- 5. Influence of fluorine substituents on the NMR properties of phenylboronic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. chemistry.sdsu.edu [chemistry.sdsu.edu]
- 8. par.nsf.gov [par.nsf.gov]
- 9. cdnsciencepub.com [cdnsciencepub.com]
- 10. cdnsciencepub.com [cdnsciencepub.com]
- 11. BJOC - Conformational analysis and intramolecular interactions in monosubstituted phenylboranes and phenylboronic acids [beilstein-journals.org]
- 12. researchgate.net [researchgate.net]
- 13. Infrared detection of a phenylboronic acid terminated alkane thiol monolayer on gold surfaces - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Analysis of boronic acids by nano liquid chromatography-direct electron ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. waters.com [waters.com]
A Senior Application Scientist's Guide to the Crystal Structure Analysis of 2-Fluoro-4-(trifluoromethyl)phenylboronic Acid
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Abstract: This technical guide provides a comprehensive, in-depth walkthrough of the complete workflow for the crystal structure analysis of 2-Fluoro-4-(trifluoromethyl)phenylboronic acid, a compound of significant interest in pharmaceutical development and materials science.[1][2][3] Authored from the perspective of a seasoned application scientist, this document moves beyond a simple recitation of protocols. It delves into the rationale behind experimental choices, highlights potential challenges, and offers field-proven insights to guide researchers toward a successful and robust structural determination. The guide covers the entire process, from obtaining high-quality single crystals and collecting diffraction data to solving, refining, and interpreting the final crystal structure, with a special focus on the influence of fluorine and trifluoromethyl substituents on intermolecular interactions and crystal packing.
Introduction: The Significance of Structural Elucidation
This compound is a versatile building block in modern organic synthesis. Its utility is particularly pronounced in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, which are fundamental to the creation of complex molecular architectures.[2] In the pharmaceutical industry, the incorporation of fluorine and trifluoromethyl groups is a well-established strategy to enhance key drug properties like metabolic stability, lipophilicity, and binding affinity.[3]
A definitive understanding of the three-dimensional atomic arrangement of this molecule, provided by single-crystal X-ray diffraction (SC-XRD), is therefore not merely an academic exercise.[4] It is critical for:
-
Rational Drug Design: Understanding the precise geometry and intermolecular interactions of the molecule can inform the design of more potent and selective enzyme inhibitors.[5]
-
Materials Science: The crystal packing reveals how molecules assemble in the solid state, which governs bulk properties like solubility, stability, and morphology, crucial for formulation and process development.[1]
-
Crystal Engineering: Knowledge of the supramolecular synthons—the recurring interaction patterns—allows for the predictable design of new co-crystals with tailored properties.[6]
This guide will provide the necessary protocols and theoretical grounding to perform a complete and authoritative crystal structure analysis of this important compound.
The First Hurdle: Obtaining Diffraction-Quality Crystals
The entire crystallographic process hinges on the quality of the single crystal. Obtaining a well-ordered, single crystal of suitable size is often considered more of an art than a science, but a systematic approach significantly increases the probability of success.[7] For a small organic molecule like this compound, several solution-based methods are effective.[8][9]
Causality Behind Solvent Selection
The choice of solvent is the most critical parameter.[10] An ideal solvent (or solvent system) should exhibit moderate solubility for the compound—not too high, as this can lead to the formation of many small crystals, and not too low, which would require impractical volumes of solvent.[10][11] Given the aromatic and polar nature of the boronic acid, solvents like ethanol, isopropanol, acetonitrile, and ethyl acetate are excellent starting points.
Recommended Crystallization Protocols
The following methods are recommended for growing crystals of this compound. It is advisable to set up multiple experiments in parallel using different solvents and techniques.
Protocol 2.2.1: Slow Evaporation
This is the simplest and most common technique.[7][12]
-
Preparation: Prepare a nearly saturated solution of the compound in a chosen solvent (e.g., ethanol) at room temperature.
-
Filtration: Filter the solution through a syringe filter (0.22 µm) into a clean, small vial or beaker. This removes dust and other particulate matter that could act as unwanted nucleation sites.[10]
-
Evaporation: Cover the vial with a cap or parafilm, and pierce a few small holes with a needle. This slows the rate of evaporation.
-
Incubation: Place the vial in a vibration-free location and allow the solvent to evaporate slowly over several days.[10] Patience is key; resisting the urge to disturb the experiment is crucial for growing large, well-defined crystals.[11]
Protocol 2.2.2: Vapor Diffusion
This technique is highly effective, especially when only small amounts of material are available.[7] It relies on the slow diffusion of an "anti-solvent" vapor into the solution, gradually reducing the solubility of the compound.[8]
-
Setup: Dissolve the compound in a small volume of a relatively non-volatile solvent in which it is highly soluble (e.g., dichloromethane) inside a small, open vial.
-
Anti-Solvent: Place this small vial inside a larger, sealable jar that contains a layer of a more volatile anti-solvent in which the compound is insoluble (e.g., hexane).
-
Diffusion: Seal the larger jar. The vapor from the anti-solvent will slowly diffuse into the solution in the inner vial.
-
Crystallization: As the solvent composition changes, the solution will become supersaturated, leading to the slow growth of crystals.
Logical Flow of Crystallization Techniques
Caption: Workflow for obtaining single crystals.
Single-Crystal X-ray Diffraction (SC-XRD) Data Collection
Once a suitable crystal (typically 0.1-0.3 mm in all dimensions, with sharp edges and no visible cracks) is obtained, the next step is to collect the diffraction data.[4]
The "Why" of Cryo-Protection
It is standard practice to collect data at low temperatures (typically 100 K).[13] This is not just to prevent solvent loss but, more importantly, to minimize atomic thermal vibrations. Reduced vibration leads to less diffuse scattering and stronger diffraction intensities at higher angles, resulting in a higher resolution dataset and a more precise final structure.
Protocol 3.1.1: Crystal Mounting and Cryo-Cooling
-
Mounting: Using a microscope, carefully select a single crystal and pick it up using a cryo-loop (a small nylon loop). The crystal should be adhered to the loop with a minimal amount of cryo-protectant oil (e.g., Paratone-N).
-
Flash Cooling: Immediately place the mounted crystal into a cold stream of nitrogen gas (100 K) on the diffractometer. This rapid cooling vitrifies the surrounding oil, preventing ice crystal formation.
-
Centering: Center the crystal in the X-ray beam using the diffractometer's video camera and alignment tools.
Data Collection Strategy
Modern diffractometers automate much of the data collection process. The goal is to measure the intensities of as many unique reflections as possible with good signal-to-noise.
-
Unit Cell Determination: A short series of initial frames are collected to determine the crystal's unit cell parameters and Bravais lattice.
-
Strategy Calculation: The software calculates an optimal data collection strategy (a series of scans at different crystal orientations) to ensure high completeness and redundancy of the data.
-
Data Collection: The full data collection is executed. For a small molecule like this, using Molybdenum (Mo Kα, λ = 0.71073 Å) or Copper (Cu Kα, λ = 1.5418 Å) radiation, a complete dataset can often be collected in a few hours.
Structure Solution and Refinement: From Data to Model
The raw diffraction data is a list of reflection intensities. The process of converting this into a 3D atomic model is known as structure solution and refinement. This is a computationally intensive process performed with specialized software suites, with the SHELX programs being the industry standard.[14]
Workflow for Structure Solution & Refinement
Caption: The iterative process of crystal structure solution and refinement.
Structure Solution
-
Direct Methods/Dual-Space Algorithms: Programs like SHELXT use these algorithms to estimate the phases of the structure factors (which are lost during the experiment) and generate an initial electron density map.
-
Model Building: The highest peaks in this initial map correspond to the heaviest atoms (in this case, Carbon, Boron, Oxygen, and Fluorine). An initial molecular fragment can be built from these positions.[15]
Structure Refinement
Refinement is an iterative process of adjusting the atomic parameters (positional coordinates, occupancy, and displacement parameters) to improve the agreement between the observed diffraction data and the data calculated from the model.[15]
Protocol 4.2.1: Refinement using SHELXL
-
Isotropic Refinement: Initially, all non-hydrogen atoms are refined isotropically, meaning their thermal motion is modeled as a simple sphere.
-
Anisotropic Refinement: Once the model is reasonably complete, atoms are refined anisotropically. Their thermal motion is modeled as an ellipsoid, which better represents the reality of atomic vibrations in a crystal lattice.
-
Hydrogen Atom Placement: Hydrogen atoms are typically placed in calculated geometric positions and refined using a "riding model," as their low electron density makes them difficult to locate precisely from the electron density map.
-
Convergence: The refinement is considered complete when the model converges, meaning further cycles of refinement do not significantly change the parameters or improve the fit. Key indicators of a good refinement are the R-factors (R1 and wR2), which should ideally be below 5% and 10%, respectively, and a flat final difference Fourier map (no significant positive or negative peaks).
Analysis of the Crystal Structure
With a refined model in hand, the final and most insightful step is the analysis. This is where we extract chemical meaning from the crystallographic data. Software like CCDC's Mercury is invaluable for this stage, providing powerful tools for visualization and analysis.[16][17][18][19][20]
Molecular Geometry
The first step is to examine the intramolecular geometry—the bond lengths, bond angles, and torsion angles. These values can be compared to established data for similar compounds to confirm the chemical identity and identify any unusual strain or electronic effects. Phenylboronic acids typically exhibit planar or near-planar structures.[21]
Supramolecular Interactions and Crystal Packing
The arrangement of molecules in the crystal lattice is dictated by a network of intermolecular interactions. For this compound, we must pay special attention to:
-
Hydrogen Bonding: The boronic acid moiety, -B(OH)₂, is a potent hydrogen bond donor. In the solid state, phenylboronic acids almost universally form hydrogen-bonded dimers or polymeric chains.[6][21][22] These O-H···O interactions are the primary driving force for crystal assembly.
-
The Role of Fluorine: The role of organically bound fluorine in intermolecular interactions is a subject of extensive research.[13][23] While highly electronegative, the fluorine atom is a poor hydrogen bond acceptor. However, interactions like C-H···F and F···F contacts can play a significant role in directing the crystal packing.[24][25] The trifluoromethyl group, in particular, can be involved in a variety of weak interactions.[26]
Table 1: Hypothetical Crystallographic Data for this compound
| Parameter | Value |
| Chemical Formula | C₇H₅BF₄O₂ |
| Formula Weight | 207.92 |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 6.994(1) |
| b (Å) | 7.124(1) |
| c (Å) | 15.025(3) |
| β (°) | 97.70(3) |
| V (ų) | 741.87(3) |
| Z | 4 |
| T (K) | 100(2) |
| ρcalc (g/cm³) | 1.860 |
| μ (mm⁻¹) | 0.198 |
| Final R1 [I > 2σ(I)] | 0.0415 |
| Final wR2 (all data) | 0.1055 |
Note: This data is representative, based on a similar structure[22], and should be replaced with experimentally determined values.
Table 2: Key Intermolecular Interactions (Representative)
| Donor-H···Acceptor | D-H (Å) | H···A (Å) | D···A (Å) | ∠DHA (°) | Symmetry Operation |
| O1-H1···O2' | 0.84 | 1.85 | 2.685(2) | 171.2 | -x, 1-y, -z (Centrosymmetric Dimer) |
| C3-H3···F1'' | 0.95 | 2.45 | 3.382(3) | 167.5 | x, 1.5-y, 0.5+z (π-stacking) |
Complementary Analysis: Powder X-ray Diffraction (PXRD)
While SC-XRD provides the definitive structure of a single crystal, Powder X-ray Diffraction (PXRD) is an essential complementary technique for analyzing the bulk material.[27][28][29] It is crucial for:
-
Phase Purity: Confirming that the bulk crystalline sample consists of the same single phase identified by SC-XRD.
-
Polymorph Screening: Identifying if different crystalline forms (polymorphs) of the compound exist, which can have drastically different physical properties.
-
Quality Control: Routine analysis in a manufacturing setting to ensure batch-to-batch consistency.
The experimental PXRD pattern of the bulk sample should be compared to the pattern calculated from the single-crystal structure solution. A good match confirms the phase purity of the material.[30][31]
Conclusion
This guide has outlined the comprehensive process for the crystal structure analysis of this compound. By following a systematic approach that combines robust experimental protocols with a clear understanding of the underlying principles, researchers can obtain a high-resolution, unambiguous crystal structure. This structural information is not an end in itself, but a critical tool that provides profound insights into the compound's chemical behavior, enabling more effective design and application in both pharmaceutical and materials science contexts. The analysis of the supramolecular interactions, particularly the interplay between strong O-H···O hydrogen bonds and weaker interactions involving fluorine, is key to understanding and ultimately controlling the solid-state properties of this important molecule.
References
-
CCDC. (n.d.). Free Crystal Structure Visualization Software. Retrieved from [Link]
- Macrae, C. F., Bruno, I. J., Chisholm, J. A., Edgington, P. R., McCabe, P., Pidcock, E., ... & Wood, P. A. (2008). Mercury CSD 2.0 – new features for the visualization and investigation of crystal structures. Journal of Applied Crystallography, 41(2), 466-470.
- Uekusa, H., & Fujii, K. (2006). Crystal Structure Solution of Organic Compounds from X-ray Powder Diffraction Data. Journal of the Crystallographic Society of Japan, 48(5), 337-343.
- Kovalev, V. V., Shishkina, A. V., Stash, A. I., Lyssenko, K. A., & Zaikov, G. E. (2020).
-
Latifi, R. (n.d.). User guide to crystal structure refinement with SHELXL. Retrieved from [Link]
-
CSD Mercury Software Tutorial - Basic Overview & Introduction. (2021, August 20). YouTube. Retrieved from [Link]
-
Ciurduc, C. (n.d.). Crystallization of small molecules. Retrieved from [Link]
-
Wikipedia. (n.d.). Mercury (crystallography). Retrieved from [Link]
- Macrae, C. F., Edgington, P. R., McCabe, P., Pidcock, E., Shields, G. P., Taylor, R., ... & van de Streek, J. (2006). Mercury CSD 2.0—new features for the visualization and investigation of crystal structures. Journal of Applied Crystallography, 39(3), 453-457.
- Staples, R. J. (2016). Getting crystals your crystallographer will treasure: a beginner's guide.
-
UOW. (n.d.). This compound. Retrieved from [Link]
-
Harris, K. D. M. (2015). Structure Determination of Organic Materials from Powder X-ray Diffraction Data: Opportunities for Multi-technique Synergy. Retrieved from [Link]
-
Scribd. (n.d.). Refinement Tutorial. Retrieved from [Link]
- Grozema, F. C., & van der Veen, M. A. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews, 52(7), 2500-2522.
-
ShelXle Tutorial solving and refining crystal structures. (2020, August 14). YouTube. Retrieved from [Link]
-
Harris, K. D. M. (2020). Structure Determination of Organic Materials from Powder X-ray Diffraction Data: Opportunities for Multi-technique Synergy. Retrieved from [Link]
-
Choudhury, A. R., & Guru Row, T. N. (2018). Intermolecular interactions involving fluorine in small organic molecules: A structural, computational and charge density analysis. Retrieved from [Link]
-
Müller, P. (n.d.). Refinement of Disorder with SHELXL A tutorial. MIT Department of Chemistry. Retrieved from [Link]
- Choudhury, A. R., & Guru Row, T. N. (2005). Organic fluorine as crystal engineering tool: Evidence from packing features in fluorine substituted isoquinolines. CrystEngComm, 7, 584-588.
-
University of Colorado Boulder. (n.d.). Crystallization. Retrieved from [Link]
- Bock, C. W., & George, P. (2012). Monosubstituted Phenylboronic Acids, R–B(OH)2 (R = C6H5, C6H4CH3, C6H4NH2, C6H4OH, and C6H4F): A Computational Investigation. International Journal of Quantum Chemistry, 112(23), 3649-3660.
-
School of Chemistry, University of Bristol. (n.d.). T U T O R I A L - 1 Getting started. Retrieved from [Link]
-
University of Washington. (2006, January 8). Crystallisation Techniques. Retrieved from [Link]
- Prohens, R., Portell, A., Font-Bardia, M., & Teixidó, J. (2022). Powder X-ray diffraction as a powerful tool to exploit in organic electronics: shedding light on the first N,N′,N′′-trialkyldiindolocarbazole. IUCrJ, 9(Pt 2), 173–180.
- Hathwar, V. R., et al. (2022). Intermolecular Interactions of Organic Fluorine Seen in Perspective. Crystal Growth & Design, 22(2), 1143-1157.
- Bauzá, A., et al. (2023). Revealing the Supramolecular Profile of Fluorine–Oxygen Interactions. Crystal Growth & Design, 23(12), 8565-8576.
- Giacovazzo, C. (2022). Solving molecular compounds from powder diffraction data: are results always reliable?. IUCrJ, 9(Pt 5), 561–563.
-
Uekusa, H., & Fujii, K. (2006). Crystal Structure Solution of Organic Compounds from X-ray Powder Diffraction Data. ResearchGate. Retrieved from [Link]
- Jelsch, C., et al. (2019).
- Tondi, D., et al. (2007). Structural study of phenyl boronic acid derivatives as AmpC β-lactamase inhibitors. Bioorganic & Medicinal Chemistry Letters, 17(18), 5054-5058.
-
Matas, M. (n.d.). What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work?. Retrieved from [Link]
-
Wikipedia. (n.d.). Phenylboronic acid. Retrieved from [Link]
- Varughese, S., et al. (2012). Phenylboronic acids in crystal engineering: Utility of the energetically unfavorable syn,syn-conformation in co-crystal design. Crystal Growth & Design, 12(3), 1365-1376.
-
University of Rochester, Department of Chemistry. (n.d.). How To: Grow X-Ray Quality Crystals. Retrieved from [Link]
-
University of Coimbra. (n.d.). Determination of crystal structure by single crystal X-ray diffraction. Retrieved from [Link]
- Dąbrowski, M., et al. (2021). (Trifluoromethoxy)Phenylboronic Acids: Structures, Properties, and Antibacterial Activity. Molecules, 26(7), 2045.
Sources
- 1. UOW Sydney Business School - Vitual Tourr [documents.uow.edu.au]
- 2. chemimpex.com [chemimpex.com]
- 3. chemimpex.com [chemimpex.com]
- 4. creative-biostructure.com [creative-biostructure.com]
- 5. Structural study of phenyl boronic acid derivatives as AmpC β-lactamase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Getting crystals your crystallographer will treasure: a beginner’s guide - PMC [pmc.ncbi.nlm.nih.gov]
- 8. lafactoria.lec.csic.es [lafactoria.lec.csic.es]
- 9. Advanced crystallisation methods for small organic molecules - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00697A [pubs.rsc.org]
- 10. How To [chem.rochester.edu]
- 11. orgchemboulder.com [orgchemboulder.com]
- 12. depts.washington.edu [depts.washington.edu]
- 13. Organic fluorine as crystal engineering tool: Evidence from packing features in fluorine substituted isoquinolines - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 14. scribd.com [scribd.com]
- 15. chem.gla.ac.uk [chem.gla.ac.uk]
- 16. ccdc.cam.ac.uk [ccdc.cam.ac.uk]
- 17. journals.iucr.org [journals.iucr.org]
- 18. youtube.com [youtube.com]
- 19. Mercury (crystallography) - Wikipedia [en.wikipedia.org]
- 20. researchgate.net [researchgate.net]
- 21. Phenylboronic acid - Wikipedia [en.wikipedia.org]
- 22. mdpi.com [mdpi.com]
- 23. journals.iucr.org [journals.iucr.org]
- 24. mdpi.com [mdpi.com]
- 25. pubs.acs.org [pubs.acs.org]
- 26. pubs.acs.org [pubs.acs.org]
- 27. Crystal Structure Solution of Organic Compounds from X-ray Powder Diffraction Data [jstage.jst.go.jp]
- 28. PPXRD - Abstract Submission Form [icdd.com]
- 29. researchgate.net [researchgate.net]
- 30. Powder X-ray diffraction as a powerful tool to exploit in organic electronics: shedding light on the first N,N′,N′′-trialkyldiindolocarbazole - PMC [pmc.ncbi.nlm.nih.gov]
- 31. Solving molecular compounds from powder diffraction data: are results always reliable? - PMC [pmc.ncbi.nlm.nih.gov]
Physical and chemical properties of 2-Fluoro-4-(trifluoromethyl)phenylboronic acid
An In-Depth Technical Guide to 2-Fluoro-4-(trifluoromethyl)phenylboronic acid: Properties, Reactivity, and Applications
Introduction
This compound is a highly versatile and synthetically valuable organoboron compound. Its strategic importance in modern organic chemistry, particularly in the realms of pharmaceutical and agrochemical development, stems from its unique structural features. The presence of both a fluorine atom and a trifluoromethyl group on the phenyl ring imparts distinct electronic properties that enhance its utility as a building block in complex molecule synthesis.[1][2] This guide, intended for researchers, scientists, and drug development professionals, provides a comprehensive overview of the physical and chemical properties of this reagent, its core applications, and practical, field-proven insights into its use.
Physicochemical Properties
The physical characteristics of this compound are foundational to its handling, storage, and application in synthesis. The compound typically presents as a white to slightly yellow crystalline powder.[1] Key quantitative data are summarized below.
| Property | Value | Source(s) |
| CAS Number | 503309-11-3 | [3] |
| Molecular Formula | C₇H₅BF₄O₂ | [1][3] |
| Molecular Weight | 207.92 g/mol | [1][3] |
| Appearance | White to slightly yellow crystalline powder | [1] |
| Melting Point | 113-116 °C | [1][4] |
| Boiling Point | 251.91 °C at 760 mmHg | [1][4] |
| Density | ~1.44 g/mL | [1][4] |
| Storage Temperature | Room Temperature | [1] |
Chemical Structure and Reactivity
The reactivity of this compound is dictated by the interplay of its functional groups: the boronic acid moiety and the electron-withdrawing substituents on the aromatic ring.
-
Boronic Acid Group (-B(OH)₂): This functional group is the cornerstone of the molecule's utility, enabling its participation in palladium-catalyzed cross-coupling reactions.
-
Fluorine Atom (ortho-position): The ortho-fluoro substituent exerts a strong inductive electron-withdrawing effect, which increases the Lewis acidity of the boron atom.[5][6] This enhanced acidity can facilitate the crucial transmetalation step in cross-coupling cycles.
-
Trifluoromethyl Group (-CF₃) (para-position): The -CF₃ group is a powerful electron-withdrawing substituent. Its presence significantly influences the electronic nature of the aromatic ring and contributes to the overall stability and reactivity profile of the molecule.[6]
This specific substitution pattern makes the compound an exceptional reagent for the Suzuki-Miyaura cross-coupling reaction, a Nobel Prize-winning method for forming carbon-carbon bonds.[1][7] The reaction is fundamental to synthesizing biaryl and heteroaryl structures, which are prevalent motifs in pharmaceuticals.[7][8]
Core Applications in Research and Development
The unique properties of this compound make it a preferred building block in several high-value research areas:
-
Pharmaceutical Development: The incorporation of fluorine and trifluoromethyl groups into drug candidates is a widely used strategy to enhance key pharmacological properties. These groups can improve metabolic stability (by blocking sites of oxidation), increase lipophilicity (aiding membrane permeability), and modulate binding affinity to target proteins.[8][9] This reagent serves as a direct precursor for introducing the 2-fluoro-4-(trifluoromethyl)phenyl moiety into potential therapeutics.[1][2]
-
Agrochemicals: Similar to pharmaceuticals, the efficacy and environmental persistence of herbicides and pesticides can be fine-tuned by incorporating fluorinated groups.[1][8]
-
Materials Science: This boronic acid is used in the synthesis of advanced materials, including specialized polymers and coatings, where the fluorinated substituents can impart enhanced thermal stability, chemical resistance, and specific optical properties.[1][2]
Experimental Protocol: A Representative Suzuki-Miyaura Cross-Coupling
This protocol provides a robust, self-validating methodology for the coupling of this compound with a generic aryl bromide.
Objective: To synthesize a substituted biaryl via a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.
Materials:
-
Aryl Bromide (Ar-Br) (1.0 mmol, 1.0 equiv)
-
This compound (1.2 mmol, 1.2 equiv)
-
Palladium(II) Acetate [Pd(OAc)₂] (0.02 mmol, 2 mol%)
-
XPhos (0.04 mmol, 4 mol%)
-
Potassium Phosphate (K₃PO₄) (2.0 mmol, 2.0 equiv)
-
Anhydrous Toluene (5 mL)
-
Degassed Water (0.5 mL)
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask, add the aryl bromide, this compound, Pd(OAc)₂, XPhos, and K₃PO₄.
-
Inert Atmosphere: Seal the flask with a septum. Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times to ensure an oxygen-free environment. This is critical as the Pd(0) active catalyst is oxygen-sensitive.
-
Solvent Addition: Add the anhydrous toluene and degassed water via syringe. The biphasic solvent system is often crucial for efficient coupling.
-
Reaction Execution: Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting aryl bromide is consumed (typically 2-12 hours). The disappearance of the limiting reagent is a key validation checkpoint.
-
Work-up: Cool the reaction mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (20 mL).
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Washing: Combine the organic layers and wash with brine (1 x 20 mL). Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄).
-
Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure. Purify the resulting crude residue by column chromatography on silica gel to yield the desired biaryl product.
Safety and Handling
As a senior scientist, ensuring laboratory safety is paramount. Adherence to established safety protocols is non-negotiable when handling this reagent.
-
Hazard Classification: this compound is classified as an irritant. It can cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation.[4][10]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical safety goggles, a lab coat, and nitrile gloves.[11][12]
-
Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.[11][12] Avoid contact with skin and eyes.[12] Wash hands thoroughly after handling.[11]
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[1][10][13]
-
Incompatible Materials: Avoid contact with strong oxidizing agents and strong bases.[11][13]
Conclusion
This compound is a cornerstone reagent for modern synthetic chemistry. Its well-defined physicochemical properties, coupled with the predictable and powerful reactivity conferred by its fluorinated structure, make it an indispensable tool for constructing the complex molecular architectures required in drug discovery, agrochemical research, and materials science. The robust nature of its application in Suzuki-Miyaura coupling, supported by optimized and verifiable protocols, ensures its continued prominence in both academic and industrial laboratories.
References
- This compound | 503309-11-3. (n.d.). ChemicalBook.
- This compound – Chem-Impex. (n.d.). Chem-Impex International.
- This compound - UOW. (n.d.). University of Wollongong.
- This compound AldrichCPR | Sigma-Aldrich. (n.d.). Sigma-Aldrich.
- This compound - Echemi. (n.d.). Echemi.
- 2-Fluoro-3-(trifluoromethyl)phenylboronic acid - Chem-Impex. (n.d.). Chem-Impex International.
- This compound(503309-11-3) 1 h nmr - ChemicalBook. (n.d.). ChemicalBook.
- (Trifluoromethoxy)Phenylboronic Acids: Structures, Properties, and Antibacterial Activity - PMC - NIH. (2021). National Institutes of Health.
- SAFETY DATA SHEET - Fisher Scientific. (2010). Fisher Scientific.
- 2-FLUORO-5-(TRIFLUOROMETHOXY)PHENYLBORONIC ACID - Safety Data Sheet - ChemicalBook. (n.d.). ChemicalBook.
- Key Benefits of 4-(Trifluoromethyl)phenylboronic Acid in Modern Synthesis. (n.d.). Autech Industry Co., Limited.
- SAFETY DATA SHEET - Fisher Scientific. (n.d.). Fisher Scientific.
- SAFETY DATA SHEET - TCI Chemicals. (n.d.). TCI Chemicals.
- Suzuki-Miyaura Cross Coupling Reaction - TCI Chemicals. (n.d.). TCI Chemicals.
- Synthesis, Properties and Antimicrobial Activity of 5-Trifluoromethyl-2-formylphenylboronic Acid - MDPI. (n.d.). MDPI.
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. UOW Sydney Business School - Vitual Tourr [documents.uow.edu.au]
- 3. This compound | 503309-11-3 [chemicalbook.com]
- 4. echemi.com [echemi.com]
- 5. (Trifluoromethoxy)Phenylboronic Acids: Structures, Properties, and Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. tcichemicals.com [tcichemicals.com]
- 8. nbinno.com [nbinno.com]
- 9. chemimpex.com [chemimpex.com]
- 10. tcichemicals.com [tcichemicals.com]
- 11. fishersci.com [fishersci.com]
- 12. chemicalbook.com [chemicalbook.com]
- 13. fishersci.com [fishersci.com]
Thermal stability and decomposition of 2-Fluoro-4-(trifluoromethyl)phenylboronic acid
An In-Depth Technical Guide to the Thermal Stability and Decomposition of 2-Fluoro-4-(trifluoromethyl)phenylboronic Acid
Abstract
This compound is a pivotal building block in modern medicinal chemistry and materials science, valued for its role in forming robust carbon-carbon bonds via cross-coupling reactions.[1][2] However, its utility in process development and manufacturing is intrinsically linked to its thermal stability. Degradation of this reagent can lead to reduced reaction yields, the formation of problematic impurities, and potential safety hazards. This guide provides a comprehensive technical overview of the primary thermal decomposition pathways of this compound, outlines detailed experimental protocols for its characterization, and offers field-proven insights for its handling and storage to ensure chemical integrity.
Introduction: The Need for Stability Assessment
Arylboronic acids are foundational reagents in organic synthesis, most notably for the Suzuki-Miyaura cross-coupling reaction.[3] The specific compound, this compound, incorporates two key structural motifs: a fluorine atom and a trifluoromethyl group. These electron-withdrawing groups significantly influence the electronic properties of the molecule, enhancing its reactivity and modulating the physicochemical properties of the final products, which is highly desirable in drug discovery.[1]
However, the very features that make this molecule attractive also influence its stability. Understanding the thermal liability of the boronic acid functional group is not merely an academic exercise; it is critical for:
-
Process Safety: Uncontrolled decomposition can be exothermic, posing a risk in large-scale reactions.
-
Reaction Optimization: Degradation consumes the starting material, leading to lower yields and the formation of impurities that complicate downstream processing.
-
Storage and Shelf-Life: Establishing proper storage conditions prevents the slow degradation of the material over time, preserving its purity and reactivity.[4]
This document serves as a practical guide for scientists to proactively assess and control the thermal stability of this vital reagent.
Physicochemical Properties
A baseline understanding of the material's properties is the first step in any stability investigation. The key physicochemical data for this compound are summarized below.
| Property | Value | Source(s) |
| Chemical Formula | C₇H₅BF₄O₂ | [1] |
| Molecular Weight | 207.92 g/mol | [1] |
| CAS Number | 503309-11-3 | [1] |
| Appearance | White to slightly yellow crystalline powder | [1] |
| Melting Point | 116 °C | [1] |
Note: Commercial sources may report slightly different melting points. It is crucial to characterize the specific lot being used, as impurities can affect this value.
Primary Thermal Decomposition Pathways
Arylboronic acids are susceptible to two primary, well-documented decomposition pathways under thermal stress: dehydration to form boroxines and protodeboronation.
Dehydration and Boroxine Formation
The most common thermal transformation for boronic acids is the reversible condensation of three molecules to form a cyclic anhydride known as a boroxine, with the concomitant release of three molecules of water.[5][6] This process is thermally driven and can occur even during storage at room temperature over extended periods.[5][7]
The reaction is an equilibrium process; the presence of water can hydrolyze the boroxine back to the boronic acid.[5][8] This is a critical consideration, as commercial boronic acids often contain varying amounts of the corresponding boroxine anhydride.[9][10] The formation of boroxine is an entropically favorable process due to the release of water molecules.[8]
Caption: Reversible dehydration of this compound to its boroxine.
Protodeboronation
Protodeboronation is an irreversible decomposition pathway where the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond.[11] This reaction results in the formation of the corresponding arene (1-fluoro-3-(trifluoromethyl)benzene) and boric acid, representing a complete loss of the starting material.
This process can be promoted under both acidic and basic conditions and is a common side reaction in Suzuki-Miyaura couplings, which are typically run in the presence of a base.[12][13][14] Electron-deficient arylboronic acids, such as the title compound, can be particularly susceptible to protodeboronation, especially under basic conditions where the more reactive arylboronate anion is formed.[12][15]
Caption: Protodeboronation of this compound.
Experimental Assessment of Thermal Stability
A multi-technique approach is essential for a comprehensive understanding of thermal stability. Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are powerful primary tools, supported by chromatographic analysis for impurity profiling.
Thermogravimetric Analysis (TGA)
Causality: TGA measures changes in mass as a function of temperature.[16] This directly quantifies mass loss associated with desolvation, dehydration (boroxine formation), or decomposition, providing clear temperature thresholds for material instability.[17][18]
Step-by-Step Protocol:
-
Instrument Calibration: Ensure the TGA's mass and temperature scales are calibrated using certified reference materials.
-
Sample Preparation: Accurately weigh 5-10 mg of the boronic acid into a clean, tared TGA pan (typically alumina or platinum).
-
Atmosphere: Purge the furnace with an inert gas (e.g., Nitrogen) at a constant flow rate (e.g., 50 mL/min) to prevent oxidative degradation.
-
Heating Program:
-
Equilibrate the sample at 30 °C for 5 minutes.
-
Ramp the temperature from 30 °C to a final temperature well above the expected decomposition (e.g., 500 °C) at a controlled rate (e.g., 10 °C/min).
-
-
Data Analysis: Plot mass (%) versus temperature (°C). The onset temperature of mass loss is a key indicator of the beginning of thermal decomposition. The derivative of this curve (DTG) helps to precisely identify the temperature of the maximum rate of mass loss.[18]
Caption: Standard workflow for Thermogravimetric Analysis (TGA).
Differential Scanning Calorimetry (DSC)
Causality: DSC measures the difference in heat flow between a sample and a reference as a function of temperature.[19] It identifies endothermic events (like melting) and exothermic events (like decomposition), providing crucial information about the energetic nature of the thermal transitions that TGA cannot.[20]
Step-by-Step Protocol:
-
Instrument Calibration: Calibrate the DSC's temperature and enthalpy scales using a certified standard (e.g., Indium).
-
Sample Preparation: Accurately weigh 2-5 mg of the boronic acid into a hermetically sealed aluminum pan. Prepare an empty, sealed pan as a reference.
-
Atmosphere: Maintain an inert atmosphere (e.g., Nitrogen) at a low flow rate (e.g., 20 mL/min).
-
Heating Program:
-
Equilibrate at a sub-ambient temperature (e.g., 0 °C).
-
Ramp the temperature at a controlled rate (e.g., 10 °C/min) to a point beyond any events observed in TGA.
-
-
Data Analysis: Plot heat flow (W/g) versus temperature (°C). Identify the onset and peak temperatures of endothermic (melting) and exothermic (decomposition) events. Integrating the peak area allows for the quantification of the enthalpy of these transitions.
Caption: Standard workflow for Differential Scanning Calorimetry (DSC).
Data Interpretation and Synthesis
The true power of thermal analysis lies in correlating data from multiple techniques.
Correlating TGA and DSC Events
By overlaying TGA and DSC data, a clear picture of the decomposition process emerges:
-
Melting: A sharp endotherm in the DSC with no corresponding mass loss in the TGA confirms the melting point (reported as ~116 °C).[1]
-
Boroxine Formation: A broad endotherm in the DSC accompanied by a gradual mass loss in the TGA (theoretically ~8.7% for the complete conversion of 3 moles of acid to 1 mole of boroxine) would be indicative of dehydration. This often occurs post-melting.
-
Decomposition: A sharp, significant mass loss in the TGA that coincides with a strong exothermic event in the DSC is a clear sign of energetic decomposition. The onset of the exotherm is often considered the maximum safe operating temperature.
Summary of Expected Thermal Data
The following table should be populated with experimental data to build a comprehensive thermal stability profile.
| Parameter | Technique | Expected Observation | Significance |
| Melting Onset | DSC | ~116 °C | Confirms identity and purity |
| Dehydration Onset | TGA/DSC | >120 °C | Onset of boroxine formation |
| Mass Loss (Dehydration) | TGA | ~8.7% | Quantifies boroxine conversion |
| Decomposition Onset | TGA/DSC | >150-200 °C (Hypothetical) | Defines upper temperature limit |
| Decomposition Enthalpy | DSC | Exothermic Peak | Quantifies energy release |
Practical Recommendations for Handling and Storage
Based on the known decomposition chemistry of arylboronic acids, the following best practices are recommended to maintain the integrity of this compound.
-
Storage Conditions: Store the material in a tightly sealed container in a cool, dry place.[4] The use of a desiccator is recommended to minimize exposure to atmospheric moisture, which can facilitate the reversible hydrolysis of any boroxine present and potentially contribute to protodeboronation.[5]
-
Avoid High Temperatures: As a solid, the material should not be heated for prolonged periods, especially near or above its melting point, to prevent accelerated dehydration and decomposition.
-
pH Control: Avoid exposure to strong bases, as these can significantly accelerate the rate of protodeboronation, a key decomposition pathway.[12] If used in a basic reaction medium (e.g., Suzuki coupling), the boronic acid should be added at a later stage or at a lower temperature if possible.
-
Inert Atmosphere: For reactions conducted at elevated temperatures, using an inert atmosphere (Nitrogen or Argon) is crucial to prevent potential oxidative side reactions.[21]
Conclusion
This compound is a valuable synthetic tool whose stability is governed by well-understood chemical principles. Its primary thermal liabilities are dehydration to its corresponding boroxine and irreversible protodeboronation. A systematic analytical approach, spearheaded by TGA and DSC, allows for the precise determination of its thermal limits. By understanding these pathways and employing the robust analytical and handling protocols detailed in this guide, researchers can ensure the material's integrity, leading to safer processes, more reliable results, and higher quality products.
References
- Cox, P. A., et al. (2016). Base-catalyzed Aryl-B(OH)2 Protodeboronation Revisited: from Concerted Proton-Transfer to Liberation of a Transient Arylanion. Available at: CORE. [Link]
- Cox, P. A., et al. (2016). Base-catalyzed Aryl-B(OH)2 Protodeboronation Revisited: from Concerted Proton-Transfer to Liberation of a Transient Arylanion. Journal of the American Chemical Society.
- Ishihara, K., et al. (2013). boroxine chemistry: from fundamental studies to applications in supramolecular and synthetic organ. HETEROCYCLES. [Link]
- ResearchGate. The proposed mechanism for protodeboronation of arylboronic acids. ResearchGate. [Link]
- ResearchGate. (2012). Formation of Boroxine: Its Stability and Thermodynamic Parameters in Solution. ResearchGate. [Link]
- Chen, M., et al. (2017). Acid-promoted metal-free protodeboronation of arylboronic acids. RSC Publishing. [Link]
- Adachi, S., et al. (2021). Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. Journal of the American Chemical Society. [Link]
- ResearchGate. Scheme 21 Decarboxylative coupling with aryl boronic acids. ResearchGate. [Link]
- ResearchGate. Scheme 1 Dehydration of phenylboronic acid with the formation of boroxine. ResearchGate. [Link]
- Papalino, G., et al. (2021). On-Surface Synthesis of Boroxine-Based Molecules. MDPI. [Link]
- ResearchGate. Accessing alkyl boronic esters: Via visible light-mediated decarboxylative addition reactions of redox-active esters. ResearchGate. [Link]
- Organic Chemistry Portal. Arylboronic acid or boronate synthesis. Organic Chemistry Portal. [Link]
- ResearchGate. (2018). Dynamic Covalent Chemistry-based Sensing: Pyrenyl Derivatives of Phenylboronic Acid for Saccharide and Formaldehyde. ResearchGate. [Link]
- Zhang, Z., et al. (2022). Photocatalytic direct borylation of carboxylic acids. PubMed Central. [Link]
- Musacchio, A. J., et al. (2021). Electrochemical borylation of carboxylic acids. PNAS. [Link]
- UOW. This compound. UOW. [Link]
- American Chemical Society. (2022). Triazacoronene-Driven Synthesis and Assembly of Two-Dimensional Vinylene-Linked Covalent Organic Frameworks Tuned with. American Chemical Society.
- Butters, M., et al. (2011). Controlling Residual Arylboronic Acids as Potential Genotoxic Impurities in APIs. Organic Process Research & Development. [Link]
- Chemcasts. Thermophysical Properties of b-[4-Fluoro-2-(trifluoromethyl)phenyl]boronic acid. Chemcasts. [Link]phenyl%5Dboronic-acid/182344-16-7)
- Organic Syntheses Procedure. 2-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)benzoic acid ethyl ester. Organic Syntheses Procedure. [Link]
- Contact Us. 4-Fluoro-2-(trifluoromethyl)phenylboronic acid, 97% 5 g. Contact Us. [Link]
- ResearchGate. Thermogravimetric Analysis (TGA). ResearchGate. [Link]
- Wikipedia. Thermogravimetric analysis. Wikipedia. [Link]
- Analytical Answers. Thermogravimetric Analysis (TGA). Analytical Answers. [Link]
- Wyrzykiewicz, D., et al. (2021). (Trifluoromethoxy)Phenylboronic Acids: Structures, Properties, and Antibacterial Activity. PubMed Central. [Link]
- Biomaterials Science (RSC Publishing). (2022). Advances in Phenylboronic Acid and Phenylboronic Ester-Based Responsive Systems for Precision Medicine.
- Lab Alley. How to Store Boric Acid. Lab Alley. [Link]
- PubMed. (2024). Differential scanning calorimetry in drug-membrane interactions. PubMed. [Link]
- Laboaragon. Thermogravimetric Analysis – TGA. Laboaragon. [Link]
- Taylor & Francis Online. (2022). Differential Scanning Calorimetry Measurement of Polymers – V 1. Taylor & Francis Online. [Link]
- RSC Publishing. Oxidation and temperature dual responsive polymers based on phenylboronic acid and N-isopropylacrylamide motifs. RSC Publishing. [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. UOW Sydney Business School - Vitual Tourr [documents.uow.edu.au]
- 3. Phenylboronic acid:Synthesis,reactions_Chemicalbook [chemicalbook.com]
- 4. laballey.com [laballey.com]
- 5. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. 4-Fluoro-2-(trifluoromethyl)phenylboronic Acid | 182344-16-7 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 11. benchchem.com [benchchem.com]
- 12. files01.core.ac.uk [files01.core.ac.uk]
- 13. researchgate.net [researchgate.net]
- 14. Acid-promoted metal-free protodeboronation of arylboronic acids - RSC Advances (RSC Publishing) DOI:10.1039/C7RA05979E [pubs.rsc.org]
- 15. research.ed.ac.uk [research.ed.ac.uk]
- 16. Thermogravimetric analysis - Wikipedia [en.wikipedia.org]
- 17. analyticalanswersinc.com [analyticalanswersinc.com]
- 18. laboaragon.com [laboaragon.com]
- 19. Differential scanning calorimetry in drug-membrane interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. taylorfrancis.com [taylorfrancis.com]
- 21. fishersci.com [fishersci.com]
Acidity and pKa of 2-Fluoro-4-(trifluoromethyl)phenylboronic Acid: A Mechanistic and Methodological Investigation
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
2-Fluoro-4-(trifluoromethyl)phenylboronic acid is a pivotal building block in modern medicinal chemistry and materials science, primarily utilized in palladium-catalyzed cross-coupling reactions. Its efficacy in these transformations is intrinsically linked to its physicochemical properties, most notably its acidity (pKa). This guide provides a comprehensive examination of the factors governing the acidity of this molecule, rooted in the principles of physical organic chemistry. We present a detailed theoretical framework explaining the powerful electronic effects of the fluorine and trifluoromethyl substituents. Furthermore, this document serves as a practical handbook, offering detailed, field-proven protocols for the experimental determination and computational prediction of its pKa, including potentiometric titration, UV-Vis spectrophotometry, and ¹¹B NMR spectroscopy. This synthesis of theory and practice is designed to empower researchers, scientists, and drug development professionals to leverage a deeper understanding of this reagent for reaction optimization and rational molecular design.
Introduction: The Significance of Acidity in Arylboronic Acids
Arylboronic acids are a cornerstone of contemporary organic synthesis, renowned for their role in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction.[1] Their utility extends into medicinal chemistry, where they serve not only as synthetic intermediates but also as pharmacophores in their own right.[2] The compound this compound (CAS 503309-11-3) has emerged as a particularly valuable reagent, enabling the introduction of the fluorinated phenyl motif into complex molecules, which can enhance metabolic stability, binding affinity, and other pharmacokinetic properties.[3]
The reactivity and stability of any boronic acid are fundamentally governed by its Lewis acidity and the corresponding Brønsted acidity constant (pKa) of its equilibrium with the boronate species in aqueous media. Understanding the pKa is not merely an academic exercise; it has profound practical implications for:
-
Reaction Optimization: The formation of the active boronate species in Suzuki-Miyaura coupling is pH-dependent. Knowledge of the pKa allows for the rational selection of a base and reaction conditions to maximize reaction rates while minimizing side reactions like protodeboronation.[4][5]
-
Drug Development: For boronic acid-based drugs, the pKa dictates the ionization state at physiological pH (~7.4), which in turn influences solubility, membrane permeability, and target engagement.[2][6]
-
Analytical Chemistry: The ability of boronic acids to bind with diols, such as in carbohydrates, is pH-sensitive and forms the basis of many sensors and diagnostic tools.[7]
This guide provides an in-depth analysis of the acidity of this compound, dissecting the underlying electronic principles and providing actionable protocols for its characterization.
Theoretical Framework: Deconstructing Substituent Effects
Arylboronic acids are Lewis acids due to the electron-deficient, trigonal planar boron center. In the presence of a Lewis base like water or hydroxide, they establish an equilibrium, forming a more stable, tetracoordinate boronate anion. The pKa of a boronic acid is the pH at which the concentrations of the neutral acid and the anionic boronate are equal.
Figure 1. Acid-base equilibrium of an arylboronic acid.
The acidity of the boron center is highly sensitive to the electronic properties of substituents on the aryl ring. Electron-withdrawing groups (EWGs) stabilize the negatively charged boronate anion, thereby increasing the acidity and lowering the pKa value.[1] this compound is functionalized with two potent EWGs.
-
Para-Trifluoromethyl (-CF₃) Group: The -CF₃ group is one of the strongest EWGs used in medicinal chemistry. It exerts a powerful electron-withdrawing inductive effect (-I) due to the high electronegativity of the fluorine atoms. This effect is transmitted through the sigma bonds of the phenyl ring, significantly increasing the partial positive charge on the boron atom and stabilizing the resulting negative charge on the boronate.
-
Ortho-Fluoro (-F) Group: The fluorine atom also exhibits a strong inductive electron-withdrawing effect (-I). While it possesses an electron-donating resonance effect (+R) via its lone pairs, the inductive effect is generally considered dominant for halogens, especially from the ortho position where it is most pronounced.[8]
The combination of a strong -I group at the ortho position and a powerful -I group at the para position results in a significant increase in the Lewis acidity of the boron center compared to unsubstituted phenylboronic acid. This synergistic effect leads to a considerably lower pKa.
Experimental Determination of pKa
Accurate pKa determination requires robust experimental methods. Below are three widely accepted techniques, each with a detailed protocol and an explanation of the underlying principles.
Method 1: Potentiometric Titration
Principle: This is the classical and most direct method for pKa measurement.[9] It involves the gradual addition of a strong base of known concentration (titrant) to a solution of the boronic acid. The pH of the solution is monitored with a calibrated electrode. A plot of pH versus the volume of titrant added produces a titration curve. The pKa is the pH at the half-equivalence point, where exactly half of the acid has been neutralized.[10]
Experimental Protocol:
-
Reagent & Equipment Preparation:
-
Titrant: Prepare a standardized 0.1 M NaOH solution. Ensure it is carbonate-free by using freshly boiled, deionized water and storing it with a soda-lime trap, as dissolved CO₂ can interfere with the titration of weak acids.[9]
-
Analyte Solution: Accurately weigh and dissolve the this compound in a suitable solvent (e.g., a 1:1 mixture of methanol and water if solubility in pure water is low) to a final concentration of approximately 1-10 mM.[11]
-
Ionic Strength: Add a background electrolyte, such as 0.15 M KCl, to maintain a constant ionic strength throughout the titration.[12]
-
Instrumentation: Calibrate a high-precision pH meter and electrode using at least three standard buffers (e.g., pH 4.01, 7.00, 10.01).[11]
-
-
Titration Procedure:
-
Place a known volume (e.g., 20.0 mL) of the analyte solution into a jacketed titration vessel maintained at a constant temperature (e.g., 25.0 °C).
-
Purge the solution with an inert gas like nitrogen or argon for 10-15 minutes before and during the titration to eliminate dissolved CO₂.[11]
-
Immerse the calibrated pH electrode and a magnetic stirrer into the solution.
-
Add the standardized NaOH titrant in small, precise increments using an automated titrator or a calibrated burette.
-
Record the pH reading after each addition, allowing the reading to stabilize.
-
-
Data Analysis:
-
Plot the measured pH (y-axis) against the volume of NaOH added (x-axis).
-
Determine the equivalence point (Vₑ), which is the point of maximum slope on the curve. This can be identified visually from the inflection point or more accurately from a first-derivative plot (ΔpH/ΔV vs. V).
-
The pKa is the pH value recorded when half of the equivalence point volume (Vₑ/2) of NaOH has been added.
-
Perform the titration in triplicate to ensure reproducibility and report the average pKa with the standard deviation.[11]
-
Figure 2. Workflow for pKa determination by potentiometric titration.
Method 2: UV-Vis Spectrophotometry
Principle: This method is ideal for compounds that possess a UV-active chromophore near the acidic center, which is the case for arylboronic acids. The UV-Vis absorption spectrum of the neutral boronic acid (ArB(OH)₂) differs from that of its conjugate base, the boronate anion ([ArB(OH)₃]⁻). By measuring the absorbance at a fixed wavelength across a series of buffers with known pH values, one can monitor the transition from the acid to the base form and determine the pKa.[13][14]
Experimental Protocol:
-
Preparation:
-
Stock Solution: Prepare a concentrated stock solution of the boronic acid in a suitable solvent (e.g., methanol or DMSO).
-
Buffer Solutions: Prepare a series of at least 10-12 buffer solutions covering a pH range that brackets the expected pKa (e.g., from pH 5.0 to 9.0).
-
Test Solutions: Prepare a set of solutions for measurement by adding a small, identical aliquot of the stock solution to each buffer solution in a quartz cuvette or 96-well plate. The final concentration should be low enough to be within the linear range of the Beer-Lambert law.[9]
-
-
Spectral Acquisition:
-
Record the full UV-Vis spectrum (e.g., 220-400 nm) for the boronic acid in a highly acidic buffer (e.g., pH 2) to obtain the spectrum of the pure acid form (A_HA).
-
Record the spectrum in a highly basic buffer (e.g., pH 12) to obtain the spectrum of the pure boronate form (A_A-).
-
Record the spectra for the compound in each of the intermediate buffer solutions.
-
-
Data Analysis:
-
Identify an analytical wavelength where the difference in absorbance between the acid and base forms is maximal.[14]
-
Plot the absorbance at this chosen wavelength against the pH of the buffer solutions. The resulting data should form a sigmoidal curve.
-
The pKa is the pH value at the inflection point of this curve. This can be determined by fitting the data to the Henderson-Hasselbalch equation or a suitable sigmoidal curve-fitting function.[15]
-
Method 3: ¹¹B NMR Spectroscopy
Principle: Boron-11 (¹¹B) NMR is a uniquely powerful technique for studying boronic acids. The chemical shift of the ¹¹B nucleus is highly sensitive to its coordination environment. The neutral, trigonal planar (sp²) boronic acid gives a resonance at a significantly different chemical shift than the anionic, tetrahedral (sp³) boronate.[7][16] By monitoring the change in the ¹¹B chemical shift as a function of pH, the pKa can be accurately determined.[17]
Experimental Protocol:
-
Sample Preparation: Prepare a series of samples of the boronic acid in buffered D₂O solutions across a range of pD values (note: pD ≈ pH + 0.4).
-
NMR Acquisition: Acquire a ¹¹B NMR spectrum for each sample.
-
Data Analysis:
-
At low pD, a single peak corresponding to the sp² boron will be observed (typically δ ≈ 26-30 ppm).[18]
-
At high pD, a single peak corresponding to the sp³ boronate will be observed at a more upfield chemical shift.
-
At intermediate pD values near the pKa, both species may be observed, or a single, averaged peak will be seen if the exchange between the two forms is fast on the NMR timescale.
-
Plot the observed ¹¹B chemical shift (δ_obs) versus pD.
-
The pKa can be determined by fitting this sigmoidal data to the appropriate equation, where the pKa corresponds to the inflection point.[7]
-
Computational Prediction of pKa
In silico methods provide a valuable complement to experimental work, offering predictive insights into acidity.[19] The pKa can be calculated from the Gibbs free energy change (ΔG) of the dissociation reaction in solution.
Principle: A common high-level approach involves a thermodynamic cycle that calculates the free energies of the acid and conjugate base in both the gas phase and solution.[20][21] Quantum mechanical methods like Density Functional Theory (DFT) are used to calculate the gas-phase energies, while a continuum solvation model (like PCM or SMD) is used to calculate the free energy of solvation.[22]
Figure 3. General workflow for computational pKa prediction.
While powerful, accurate prediction for arylboronic acids can be challenging due to the need to account for multiple low-energy conformations of the hydroxyl groups and their interactions with the solvent.[20]
Data Analysis and Discussion
While a definitive, peer-reviewed experimental pKa for this compound is not readily found in the literature, a highly reliable estimate can be derived by comparing it to related, well-characterized compounds. The acid-strengthening effect of electron-withdrawing substituents is well-documented.[8][23]
| Compound | Substituents | pKa Value | Effect on Acidity (vs. Phenylboronic Acid) |
| Phenylboronic Acid | None | ~8.86[8] | Baseline |
| 4-Fluorophenylboronic Acid | 4-F | ~8.77[8] | Minor Increase |
| 4-(Trifluoromethyl)phenylboronic acid | 4-CF₃ | ~7.65[24] | Significant Increase |
| This compound | 2-F, 4-CF₃ | Predicted: ~7.0 - 7.5 | Strong Increase |
Interpretation: The data clearly show that a trifluoromethyl group at the para position dramatically increases acidity, lowering the pKa by over a full unit. The effect of a single fluorine atom is much more modest. However, the placement of the fluorine at the ortho position in the target molecule maximizes its inductive electron-withdrawing influence. Therefore, it is predicted that the combined, synergistic effects of the ortho-fluoro and para-trifluoromethyl groups will make This compound a significantly stronger acid than either of the monosubstituted analogues, with an expected pKa in the range of 7.0 to 7.5.
This increased acidity means that at physiological pH (7.4), a substantial portion of the molecule will exist as the anionic boronate, enhancing its aqueous solubility. In the context of Suzuki-Miyaura coupling, it implies that a weaker base may be sufficient to generate the active boronate species for transmetalation, potentially allowing for milder reaction conditions.
Conclusion
The acidity of this compound is a direct consequence of the powerful and synergistic electron-withdrawing properties of its ortho-fluoro and para-trifluoromethyl substituents. This guide has established the theoretical basis for its enhanced acidity and provided a suite of robust experimental and computational methodologies for the precise determination of its pKa. A thorough understanding and characterization of this fundamental property are critical for scientists seeking to optimize synthetic protocols and rationally design next-generation pharmaceuticals and advanced materials. The protocols and principles outlined herein serve as a comprehensive resource for achieving these goals.
References
-
Alonso, M., et al. (2016). On the Computational Determination of the pKa of Some Arylboronic Acids. MDPI. Available at: [Link]
-
O'Brien, E. M., et al. (2022). 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid–Diol Condensations. The Journal of Organic Chemistry. Available at: [Link]
-
O'Brien, E. M., et al. (2022). 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid-Diol Condensations. ResearchGate. Available at: [Link]
-
O'Brien, E. M., et al. (2022). 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid-Diol Condensations. PubMed. Available at: [Link]
-
Farrar, J. M., et al. (2023). Leveraging 11B NMR for Optimization of Boronic Acid–Diol Complexation: Insights for SERS-Based Diol Detection. Analytical Chemistry. Available at: [Link]
-
Sporzyński, A., et al. (2022). Merging Electron Deficient Boronic Centers with Electron-Withdrawing Fluorine Substituents Results in Unique Properties of Fluorinated Phenylboronic Compounds. MDPI. Available at: [Link]
-
Babic, M., et al. (2022). A comprehensive study on the impact of the substituent on pKa of phenylboronic acid in aqueous and non-aqueous solutions: A computational approach. ResearchGate. Available at: [Link]
-
Tschampel, M. & Cedeño, D. L. (2010). Monosubstituted Phenylboronic Acids, R–B(OH)2 (R = C6H5, C6H4CH3, C6H4NH2, C6H4OH, and C6H4F): A Computational Investigation. PubMed Central. Available at: [Link]
-
Vanga, R. R., et al. (2016). Probing the Lewis Acidity of Boronic Acids through Interactions with Arene Substituents. Angewandte Chemie. Available at: [Link]
-
Zvereva, E., et al. (2023). Comparative Analysis of pKa Predictions for Arsonic Acids Using Density Functional Theory-Based and Machine Learning Approaches. PubMed Central. Available at: [Link]
-
Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration. Creative Bioarray. Available at: [Link]
-
Rupp, M. (n.d.). Predicting the pKa of Small Molecules. arXiv. Available at: [Link]
-
Ishida, T., et al. (2021). Recent Developments of Computational Methods for pKa Prediction Based on Electronic Structure Theory with Solvation Models. MDPI. Available at: [Link]
-
ResearchGate. (n.d.). CHAPTER 2: 11B NMR and its uses in structural characterization of boronic acids and boronate esters. ResearchGate. Available at: [Link]
-
Chemagination. (n.d.). How to measure pKa by UV-vis spectrophotometry. Chemagination. Available at: [Link]
-
Alaaa, O. (2023). Determination of pKa Using UV-VIS Spectrophotometry. Prezi. Available at: [Link]
-
Optibrium. (n.d.). Predicting pKa Using a Combination of Quantum Mechanical and Machine Learning Methods. Optibrium. Available at: [Link]
-
ECETOC. (n.d.). APPENDIX A: MEASUREMENT OF ACIDITY (pKA). ECETOC. Available at: [Link]
-
Pharma Tutor. (n.d.). 5 Easy Methods to Calculate pKa. Pharma Tutor. Available at: [Link]
-
Tomsho, J. W., et al. (2012). Rapid Determination of Ionization Constants (pKa) by UV Spectroscopy Using 96-Well Microtiter Plates. ACS Medicinal Chemistry Letters. Available at: [Link]
-
Adamczyk-Woźniak, A., et al. (2021). (Trifluoromethoxy)Phenylboronic Acids: Structures, Properties, and Antibacterial Activity. PubMed Central. Available at: [Link]
-
StudyLib. (n.d.). pKa of a dye: UV-VIS Spectroscopy. StudyLib. Available at: [Link]
-
Van der Veken, B. J., et al. (2013). Development of Methods for the Determination of pKa Values. PubMed Central. Available at: [Link]
-
Chen, W., et al. (2021). Suzuki–Miyaura coupling of arylthianthrenium tetrafluoroborate salts under acidic conditions. Nature Catalysis. Available at: [Link]
-
A. S., S., & C., A. (2024). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. DergiPark. Available at: [Link]
-
Kinzel, T., et al. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. PubMed Central. Available at: [Link]
-
Adamczyk-Woźniak, A., et al. (2020). Selected boronic acids and their pKa values. ResearchGate. Available at: [Link]
-
Boroncore. (2024). Mastering Cross-Coupling Reactions with Trifluoromethylated Boronic Acids. Boroncore. Available at: [Link]
-
Kinzel, T., et al. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Journal of the American Chemical Society. Available at: [Link]
-
Brückner, C., et al. (2014). Suzuki–Miyaura cross-coupling reaction on copper-trans-A2B corroles with excellent functional group tolerance. PubMed Central. Available at: [Link]
Sources
- 1. Monosubstituted Phenylboronic Acids, R–B(OH)2 (R = C6H5, C6H4CH3, C6H4NH2, C6H4OH, and C6H4F): A Computational Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. chemimpex.com [chemimpex.com]
- 4. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. prezi.com [prezi.com]
- 7. par.nsf.gov [par.nsf.gov]
- 8. mdpi.com [mdpi.com]
- 9. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]
- 10. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]
- 11. creative-bioarray.com [creative-bioarray.com]
- 12. dergipark.org.tr [dergipark.org.tr]
- 13. chemagine.co.uk [chemagine.co.uk]
- 14. Rapid Determination of Ionization Constants (pKa) by UV Spectroscopy Using 96-Well Microtiter Plates - PMC [pmc.ncbi.nlm.nih.gov]
- 15. ishigirl.tripod.com [ishigirl.tripod.com]
- 16. researchgate.net [researchgate.net]
- 17. 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid-Diol Condensations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. pubs.acs.org [pubs.acs.org]
- 19. mrupp.info [mrupp.info]
- 20. mdpi.com [mdpi.com]
- 21. ccl.scc.kyushu-u.ac.jp [ccl.scc.kyushu-u.ac.jp]
- 22. Comparative Analysis of pKa Predictions for Arsonic Acids Using Density Functional Theory-Based and Machine Learning Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 23. (Trifluoromethoxy)Phenylboronic Acids: Structures, Properties, and Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
A Technical Guide to Quantum Chemical Calculations on 2-Fluoro-4-(trifluoromethyl)phenylboronic Acid: A Medicinal Chemistry Perspective
Abstract
2-Fluoro-4-(trifluoromethyl)phenylboronic acid is a cornerstone building block in modern medicinal chemistry, prized for its role in synthesizing complex pharmaceutical agents via Suzuki-Miyaura cross-coupling reactions. The strategic placement of fluorine and a trifluoromethyl group on the phenyl ring profoundly influences the molecule's physicochemical properties, including its reactivity, lipophilicity, and metabolic stability. This technical guide provides researchers, scientists, and drug development professionals with a comprehensive framework for employing quantum chemical calculations to elucidate the electronic structure and chemical behavior of this vital reagent. By leveraging Density Functional Theory (DFT), we present a self-validating computational protocol to predict key molecular properties, offering insights that can accelerate the rational design of novel therapeutics.
Introduction: The Strategic Importance of Fluorinated Phenylboronic Acids
Arylboronic acids are indispensable tools in organic synthesis, and those bearing fluorine substituents have carved a unique niche in drug discovery.[1] this compound is a prime example of a reagent designed for purpose. It serves as a versatile building block for creating carbon-carbon bonds, a fundamental process in constructing the scaffolds of potential new drugs.[2][3]
The power of this molecule lies in its dual fluorination:
-
The Trifluoromethyl (-CF₃) Group: This moiety is a potent modulator of a drug candidate's properties. It is strongly electron-withdrawing and highly lipophilic, which can enhance metabolic stability by blocking sites prone to oxidative metabolism, improve cell membrane permeability, and increase binding affinity to biological targets.[4]
-
The Fluoro (-F) Group: As the most electronegative element, fluorine can subtly alter the electronic distribution of the aromatic ring, affecting the acidity of the boronic acid group and the molecule's overall reactivity.[5][6] This strategic placement can also improve metabolic stability and binding interactions.[7]
Predicting how these substituents influence the molecule's electronic landscape is critical for optimizing reaction conditions and designing molecules with desired pharmacokinetic profiles. Quantum chemical calculations provide a powerful in silico lens to probe these properties before a single experiment is run, aligning with the principles of efficient and rational drug design.[8]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 503309-11-3 | [3] |
| Molecular Formula | C₇H₅BF₄O₂ | [3] |
| Molecular Weight | 207.92 g/mol | [3] |
| Appearance | White to slightly yellow crystalline powder | [3] |
| Melting Point | 116 °C (Lit.) | [3] |
Theoretical & Computational Methodology: Establishing a Self-Validating System
The central pillar of trustworthy computational results is the justification of the chosen methodology. For a molecule of this size and complexity, Density Functional Theory (DFT) offers the optimal balance of computational accuracy and efficiency.[9][10][11][12]
Rationale for Method Selection
-
Why DFT? Unlike simpler methods, DFT accounts for electron correlation, which is crucial for accurately describing the electronic structure of a molecule with multiple heteroatoms and a conjugated π-system. It provides robust predictions of molecular geometries, vibrational frequencies, and electronic properties at a manageable computational cost.[10]
-
The Functional: B3LYP (Becke, 3-parameter, Lee-Yang-Parr). B3LYP is a hybrid functional that has become a workhorse in computational chemistry. It incorporates a portion of the exact Hartree-Fock exchange with DFT exchange-correlation terms. This combination has demonstrated high accuracy for a vast range of organic molecules, making it a reliable choice for predicting the properties of our target compound.[13][14]
-
The Basis Set: 6-311++G(d,p). The choice of basis set is critical for obtaining meaningful results.
-
6-311G: This is a triple-zeta valence basis set, meaning it uses three functions to describe each valence electron, providing a high degree of flexibility.
-
Polarization Functions (d,p): The (d,p) specifies the addition of d-type functions to heavy atoms (like C, B, O, F) and p-type functions to hydrogen atoms. These are essential for correctly modeling the non-spherical shape of electron clouds in chemical bonds and are particularly important for molecules with heteroatoms.[15]
-
Diffuse Functions (++): The ++ indicates the addition of diffuse functions to both heavy atoms and hydrogen. These functions are large and spread out, and they are critical for accurately describing systems with lone pairs, hydrogen bonds, and anions—all relevant to the boronic acid moiety.[13][16]
-
The combination of B3LYP with the 6-311++G(d,p) basis set represents a high-level, well-validated theoretical model suitable for capturing the nuanced electronic effects within this compound.
Caption: Logic for selecting the B3LYP/6-311++G(d,p) level of theory.
Experimental Protocol: A Step-by-Step Computational Workflow
This section details the validated workflow for performing quantum chemical calculations. This protocol is designed to be executed using standard computational chemistry software packages (e.g., Gaussian, ORCA, Q-Chem).
Step 1: 3D Structure Generation
-
Construct Molecule: Build the 2D structure of this compound in a molecular editor (e.g., Avogadro, ChemDraw).
-
Initial 3D Conversion: Convert the 2D structure to a preliminary 3D conformation using a standard force field (e.g., MMFF94). This provides a reasonable starting point for the quantum mechanical calculation.
-
Save Coordinates: Export the atomic coordinates in a format compatible with your calculation software (e.g., .xyz or .gjf).
Step 2: Geometry Optimization
-
Objective: To find the lowest energy, most stable three-dimensional arrangement of the atoms on the potential energy surface.
-
Procedure:
-
Set up the calculation input file.
-
Specify the theoretical method: B3LYP/6-311++G(d,p).
-
Use the Opt keyword to initiate a geometry optimization.
-
Run the calculation. The software will iteratively adjust bond lengths, angles, and dihedrals to minimize the total energy of the molecule.
-
Step 3: Frequency Calculation
-
Objective: To confirm that the optimized structure is a true energy minimum and to compute thermodynamic properties.
-
Causality: A true minimum on the potential energy surface will have all real (positive) vibrational frequencies. The presence of an imaginary frequency indicates a transition state or a saddle point, meaning the optimization has not found a stable structure and must be redone.
-
Procedure:
-
Use the optimized geometry from Step 2 as the input.
-
Specify the same theoretical method: B3LYP/6-311++G(d,p).
-
Use the Freq keyword.
-
Run the calculation. Verify that the output lists zero imaginary frequencies.
-
Step 4: Molecular Property Calculations
-
Objective: To compute the electronic and reactivity descriptors of the molecule.
-
Procedure: Using the confirmed optimized geometry, perform single-point energy calculations to derive the following properties:
-
Molecular Electrostatic Potential (MEP): Use the POP=NBO keyword and generate cube files for the electron density and electrostatic potential. This visualizes the charge distribution and predicts sites for electrophilic and nucleophilic attack.[17][18][19]
-
Frontier Molecular Orbitals (HOMO/LUMO): The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are standard outputs. The energy gap (ΔE = E_LUMO - E_HOMO) is a key indicator of chemical reactivity and stability.[20][21]
-
Natural Bond Orbital (NBO) Analysis: Use the POP=NBO keyword to calculate natural atomic charges and analyze donor-acceptor interactions, providing a quantitative picture of the Lewis structure and intramolecular charge transfer.[22][23][24]
-
Caption: A validated computational workflow for quantum chemical analysis.
Results and Discussion: Interpreting the Data
The calculations yield a wealth of quantitative data that informs our understanding of the molecule's behavior.
Molecular Electrostatic Potential (MEP)
The MEP map is a powerful visualization of the charge landscape.
-
Red/Yellow Regions (Negative Potential): These areas are electron-rich and represent likely sites for electrophilic attack. For our molecule, these are expected around the oxygen atoms of the boronic acid group and the fluorine atom, indicating their role in hydrogen bonding and coordination.[17][19][25]
-
Blue Regions (Positive Potential): These areas are electron-poor and susceptible to nucleophilic attack. The hydrogen atoms of the hydroxyl groups in the boronic acid are expected to be strongly positive, highlighting their acidity.[19]
This analysis is crucial for predicting non-covalent interactions with a protein active site, guiding the design of more potent inhibitors.
Frontier Molecular Orbitals (HOMO-LUMO)
The HOMO and LUMO are the key orbitals involved in chemical reactions.[21]
-
HOMO (Highest Occupied Molecular Orbital): Represents the ability to donate an electron. Its energy is related to the ionization potential. A higher HOMO energy suggests a better electron donor.
-
LUMO (Lowest Unoccupied Molecular Orbital): Represents the ability to accept an electron. Its energy is related to the electron affinity. A lower LUMO energy indicates a better electron acceptor.
-
HOMO-LUMO Gap (ΔE): The energy difference between the HOMO and LUMO is a critical descriptor of chemical reactivity and kinetic stability.[20] A smaller gap suggests the molecule is more polarizable and more reactive, which is desirable for its role in Suzuki-Miyaura coupling.[20][26]
Table 2: Calculated Electronic Properties (Illustrative)
| Property | Calculated Value (Hartree) | Calculated Value (eV) | Interpretation |
| HOMO Energy | -0.295 | -8.03 | High stability, moderate electron-donating ability |
| LUMO Energy | -0.061 | -1.66 | Good electron-accepting capability |
| HOMO-LUMO Gap | 0.234 | 6.37 | High kinetic stability, moderately reactive |
Note: These are representative values. Actual results will be generated by the calculation.
Natural Bond Orbital (NBO) Charges
NBO analysis provides localized atomic charges, offering a more intuitive chemical picture than other population analysis methods.[23][27] The analysis reveals the strong electron-withdrawing effects of the -F and -CF₃ groups, which polarize the C-F and C-CF₃ bonds and influence the charge distribution across the entire phenyl ring. This polarization is key to the molecule's enhanced reactivity in palladium-catalyzed coupling reactions.[28][29][30][31][32]
Table 3: Selected NBO Atomic Charges (Illustrative)
| Atom | Natural Charge (e) | Interpretation |
| B | +1.25 | Highly positive, indicating a strong Lewis acidic character. |
| O (hydroxyl) | -0.78 | Strongly negative, site of negative electrostatic potential. |
| F (ring) | -0.35 | Significant negative charge, influencing ring electronics. |
| C (of CF₃) | +0.95 | Highly positive due to the three attached fluorine atoms. |
| F (of CF₃) | -0.32 | Strong electron-withdrawing effect. |
Note: These are representative values. Actual results will be generated by the calculation.
Applications in Drug Development & Synthesis
The insights gained from these calculations have direct, practical applications:
-
Rational Drug Design: By understanding the MEP and atomic charges, medicinal chemists can better predict how a molecule derived from this building block will interact with a target protein. This allows for the rational design of modifications to improve binding affinity and selectivity.[8][33]
-
Reaction Optimization: The HOMO-LUMO gap and NBO analysis provide insight into the molecule's reactivity in the Suzuki-Miyaura coupling. This knowledge can help chemists choose appropriate reaction partners, catalysts, and conditions to improve yields and minimize side products.[28][31]
-
Predicting ADME Properties: The lipophilicity, influenced by the -CF₃ group, and the pKa of the boronic acid, influenced by the -F group, are critical for a drug's Absorption, Distribution, Metabolism, and Excretion (ADME) profile. Computational models can help predict these properties, reducing late-stage failures in drug development.[4]
Conclusion
Quantum chemical calculations, grounded in a robust and well-justified theoretical framework like DFT at the B3LYP/6-311++G(d,p) level, are an indispensable tool for the modern drug discovery professional. This guide provides a self-validating, step-by-step protocol for analyzing this compound. By elucidating its electronic structure and reactivity, these computational methods provide actionable intelligence that can de-risk and accelerate the synthesis of novel, life-saving pharmaceuticals.
References
-
Title: Molecular Electrostatic Potential (MEP) Source: University of Oldenburg URL: [Link]
-
Title: The Role of Fluorine and Trifluoromethyl Groups in Modern Drug Design Source: Autech Scientific URL: [Link]
-
Title: The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design Source: National Center for Biotechnology Information (PMC) URL: [Link]
-
Title: Fluorine as a key element in modern drug discovery and development Source: LE STUDIUM URL: [Link]
-
Title: Chemical Applications of Density-Functional Theory Source: California Institute of Technology URL: [Link]
-
Title: Molecular Electrostatic Potential (MEP) Calculation Service Source: CD ComputaBio URL: [Link]
-
Title: Suzuki-Miyaura cross-coupling: Practical Guide Source: Yoneda Labs URL: [Link]
-
Title: Suzuki Coupling: Mechanism & Examples Source: NROChemistry URL: [Link]
-
Title: The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications Source: MDPI URL: [Link]
-
Title: Suzuki-Miyaura Coupling Source: Chemistry LibreTexts URL: [Link]
-
Title: The role of fluorine in medicinal chemistry Source: Taylor & Francis Online URL: [Link]
-
Title: Suzuki Coupling Source: Organic Chemistry Portal URL: [Link]
-
Title: Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. Source: YouTube URL: [Link]
-
Title: this compound Source: University of Wollongong URL: [Link]
-
Title: Density Functional Theory (DFT) | Computational Chemistry Class Notes Source: Fiveable URL: [Link]
-
Title: Density functional theory Source: Wikipedia URL: [Link]
-
Title: Density Functional Theory (DFT): Unlocking the Quantum World of Chemistry Source: ChemCopilot URL: [Link]
-
Title: Molecular electrostatic potential (MEP) maps of structures I and II... Source: ResearchGate URL: [Link]
-
Title: What is Density Functional Theory and How Does It Work? Source: Synopsys URL: [Link]
-
Title: Molecular Electrostatic Potential Maps (MEPs) of Some Polar Molecules Source: Wolfram Demonstrations Project URL: [Link]
-
Title: Natural Bond Orbital Analysis Source: Protheragen URL: [Link]
-
Title: Natural Bond Orbital (NBO) Analysis: Formaldehyde example Source: Q-Chem URL: [Link]
-
Title: NATURAL BOND ORBITAL 7.0 HOME Source: NBO Program URL: [Link]
-
Title: Frontier molecular orbitals (HOMO and LUMO) diagram Source: ResearchGate URL: [Link]
-
Title: Natural Bond Orbital (NBO) Analysis Source: University of Oldenburg URL: [Link]
-
Title: Generalization of Natural Bond Orbital Analysis to Periodic Systems Source: ResearchGate URL: [Link]
-
Title: (PDF) Frontier Molecular Orbital Theory in Organic Reactivity and Design Source: ResearchGate URL: [Link]
-
Title: Electrostatic Potential Topology for Probing Molecular Structure, Bonding and Reactivity Source: National Center for Biotechnology Information (PMC) URL: [Link]
-
Title: A drug design strategy based on molecular docking and molecular dynamics simulations... Source: National Center for Biotechnology Information (PMC) URL: [Link]
-
Title: HOMO & LUMO Explained: The Secret Behind Drug Design Source: YouTube URL: [Link]
-
Title: Frontier molecular orbital theory Source: Wikipedia URL: [Link]
-
Title: A Comparison of the Behavior of Functional/Basis Set Combinations for Hydrogen-Bonding... Source: National Center for Biotechnology Information (PMC) URL: [Link]
-
Title: Is it universally accepted to use DFT (B3LYP) method with 6-311G basis set...? Source: ResearchGate URL: [Link]
-
Title: Theoretical DFT(B3LYP)/6-31+G(d) study on the prediction of the preferred interaction site... Source: ScienceDirect URL: [Link]
-
Title: Key Benefits of 4-(Trifluoromethyl)phenylboronic Acid in Modern Synthesis Source: Medium URL: [Link]
-
Title: Density Functional Theory Investigation on the Molecular Structure and Vibrational Spectra of Triclosan Source: Spectroscopy Online URL: [Link]
-
Title: Synthesis, Properties and Antimicrobial Activity of 5-Trifluoromethyl-2-formylphenylboronic Acid Source: MDPI URL: [Link]
-
Title: Density-Functional Calculations of Molecular Electron Affinities Source: SciELO URL: [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. UOW Sydney Business School - Vitual Tourr [documents.uow.edu.au]
- 3. chemimpex.com [chemimpex.com]
- 4. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Fluorine as a key element in modern drug discovery and development | LE STUDIUM [lestudium-ias.com]
- 6. tandfonline.com [tandfonline.com]
- 7. mdpi.com [mdpi.com]
- 8. Density Functional Theory (DFT): Unlocking the Quantum World of Chemistry — ChemCopilot: PLM + AI for Chemical Industry [chemcopilot.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. fiveable.me [fiveable.me]
- 11. Density functional theory - Wikipedia [en.wikipedia.org]
- 12. What is Density Functional Theory and How Does It Work? | Synopsys [synopsys.com]
- 13. Theoretical DFT(B3LYP)/6-31+G(d) study on the prediction of the preferred interaction site of 3-methyl-4-pyrimidone with different proton donors [file.scirp.org]
- 14. scielo.br [scielo.br]
- 15. researchgate.net [researchgate.net]
- 16. spectroscopyonline.com [spectroscopyonline.com]
- 17. MEP [cup.uni-muenchen.de]
- 18. Molecular Electrostatic Potential (MEP) Calculation Service - CD ComputaBio [computabio.com]
- 19. researchgate.net [researchgate.net]
- 20. A drug design strategy based on molecular docking and molecular dynamics simulations applied to development of inhibitor against triple-negative breast cancer by Scutellarein derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Frontier molecular orbital theory - Wikipedia [en.wikipedia.org]
- 22. Natural Bond Orbital Analysis - Protheragen [wavefunction.protheragen.ai]
- 23. q-chem.com [q-chem.com]
- 24. NBO [cup.uni-muenchen.de]
- 25. Electrostatic Potential Topology for Probing Molecular Structure, Bonding and Reactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
- 27. researchgate.net [researchgate.net]
- 28. Yoneda Labs [yonedalabs.com]
- 29. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 30. chem.libretexts.org [chem.libretexts.org]
- 31. Suzuki Coupling [organic-chemistry.org]
- 32. m.youtube.com [m.youtube.com]
- 33. m.youtube.com [m.youtube.com]
Reactivity profile of 2-Fluoro-4-(trifluoromethyl)phenylboronic acid
An In-Depth Technical Guide to the Reactivity Profile of 2-Fluoro-4-(trifluoromethyl)phenylboronic Acid
Authored by a Senior Application Scientist
Introduction: A Keystone Building Block in Modern Synthesis
This compound is a versatile organoboron compound that has emerged as a crucial building block in medicinal chemistry, agrochemical synthesis, and materials science.[1][2] Its utility stems from a unique molecular architecture: a phenyl ring functionalized with a boronic acid moiety, a fluorine atom, and a trifluoromethyl (CF3) group. This strategic combination of electron-withdrawing substituents significantly influences its reactivity, making it an indispensable tool for constructing complex organic molecules.[2][3]
The fluorine and trifluoromethyl groups enhance the electrophilic character of the boron atom and modulate the electronic properties of the aromatic ring. This electronic profile dictates its behavior in pivotal cross-coupling reactions. The CF3 group, in particular, is a highly sought-after motif in drug discovery, as it can improve a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets.[3][4] This guide provides an in-depth analysis of the reactivity of this compound, focusing on its application in cornerstone synthetic methodologies, underpinned by mechanistic insights and field-proven protocols.
Physicochemical Properties
A clear understanding of a reagent's physical properties is fundamental to its effective application in the laboratory. The properties of this compound are summarized below.
| Property | Value | References |
| CAS Number | 503309-11-3 | [2] |
| Molecular Formula | C₇H₅BF₄O₂ | [2] |
| Molecular Weight | 207.92 g/mol | [2] |
| Appearance | White to slightly yellow crystalline powder | [2] |
| Melting Point | 113-116 °C | [2][5] |
| Boiling Point | ~251.9 °C at 760 mmHg | [2][5] |
| Density | ~1.44 g/mL | [2] |
| Storage | Store at room temperature | [2] |
Core Reactivity: A Tale of Two Couplings
The synthetic utility of this compound is most prominently showcased in two major classes of cross-coupling reactions: the Palladium-catalyzed Suzuki-Miyaura coupling and the Copper-catalyzed Chan-Lam coupling.
The Suzuki-Miyaura Cross-Coupling Reaction
The Suzuki-Miyaura reaction is one of the most powerful and widely used methods for forming carbon-carbon bonds, a discovery recognized with the 2010 Nobel Prize in Chemistry. It facilitates the coupling of an organoboron compound with an organohalide or triflate.
Mechanistic Considerations
The catalytic cycle of the Suzuki-Miyaura reaction comprises three fundamental steps: oxidative addition, transmetalation, and reductive elimination.[6]
-
Oxidative Addition : A Palladium(0) catalyst reacts with the organohalide (Ar-X) to form a Pd(II) species. This is often the rate-determining step of the cycle.[6]
-
Transmetalation : The organic group from the boronic acid is transferred to the palladium center. This step requires activation by a base, which forms a more nucleophilic "ate" complex with the boron atom, facilitating the transfer.[7]
-
Reductive Elimination : The two organic fragments on the Pd(II) center couple and are eliminated, forming the new C-C bond and regenerating the Pd(0) catalyst.[6]
The presence of strong electron-withdrawing groups (F and CF3) on this compound makes it an "electron-deficient" boronic acid. This property can influence the transmetalation step. While some electron-deficient arylboronic acids are prone to decomposition or may react sluggishly, they are often effective coupling partners under optimized conditions.[8][9] The key is selecting the appropriate catalyst, ligand, and base system to facilitate efficient transmetalation while minimizing side reactions like protodeboronation.[8]
Validated Experimental Protocol: Suzuki-Miyaura Coupling
This protocol provides a robust starting point for coupling this compound with a generic aryl bromide. Optimization of temperature, base, and catalyst may be required for specific substrates.
-
Reaction Setup : To an oven-dried reaction vessel, add the aryl bromide (1.0 mmol), this compound (1.2 mmol, 1.2 equiv), and a palladium catalyst such as Pd(PPh₃)₄ (0.03 mmol, 3 mol%) or Pd(dppf)Cl₂ (0.03 mmol, 3 mol%).
-
Inert Atmosphere : Seal the vessel and purge with an inert gas (Nitrogen or Argon) for 10-15 minutes.
-
Solvent and Base Addition : Under the inert atmosphere, add a degassed solvent mixture, such as 1,4-dioxane/water (4:1, 5 mL), followed by the addition of a base, typically aqueous potassium carbonate (K₂CO₃, 2.0 M, 2.0 mmol, 2.0 equiv).
-
Reaction Conditions : Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitoring : Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reactions are typically complete within 2-12 hours.
-
Workup and Purification : Upon completion, cool the reaction to room temperature and dilute with ethyl acetate. Wash the organic layer with water and brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the desired biaryl compound.
The Chan-Lam (Chan-Evans-Lam) Coupling Reaction
The Chan-Lam coupling is a powerful method for forming aryl carbon-heteroatom bonds, specifically C-N and C-O bonds.[10] It utilizes a copper catalyst to couple arylboronic acids with amines, phenols, and other N-H or O-H containing compounds.[11] A significant advantage of this reaction is its ability to be performed under mild conditions, often at room temperature and open to the air.[10][12]
Mechanistic Insights
The mechanism of the Chan-Lam coupling is complex and still a subject of study, but it is generally understood to proceed through a Cu(II)/Cu(III) or a Cu(I)/Cu(III) catalytic cycle.
-
Ligand Exchange : The N-H or O-H containing substrate coordinates with the Cu(II) catalyst.
-
Transmetalation : The aryl group from the boronic acid is transferred to the copper center.
-
Reductive Elimination : The newly formed Cu(III) intermediate undergoes reductive elimination to form the C-N or C-O bond and a Cu(I) species.
-
Reoxidation : The Cu(I) is reoxidized to Cu(II) by an oxidant, often atmospheric oxygen, to complete the catalytic cycle.[11]
This compound is an excellent substrate for this transformation, readily forming C-N and C-O bonds with a wide variety of coupling partners.[13][14]
Validated Experimental Protocol: Chan-Lam N-Arylation
This protocol describes a typical procedure for the N-arylation of an amine with this compound.
-
Reaction Setup : In a flask open to the atmosphere, combine the amine (1.0 mmol), this compound (1.5 mmol, 1.5 equiv), and copper(II) acetate (Cu(OAc)₂, 0.1 mmol, 10 mol%).
-
Solvent and Base Addition : Add a suitable solvent such as dichloromethane (DCM) or methanol (5 mL). Add a base, often a tertiary amine like pyridine or triethylamine (2.0 mmol, 2.0 equiv).
-
Reaction Conditions : Stir the mixture vigorously at room temperature. The reaction is often accompanied by a color change from blue/green to brown.
-
Monitoring : Monitor the reaction for the disappearance of starting material, typically by TLC or LC-MS. These reactions may run for 12-72 hours.
-
Workup and Purification : Once complete, filter the reaction mixture through a pad of Celite to remove copper salts, washing with the reaction solvent. Concentrate the filtrate under reduced pressure. Purify the resulting residue by silica gel column chromatography to obtain the desired N-aryl product.
Significance in Drug Discovery and Materials Science
The incorporation of the 2-fluoro-4-(trifluoromethyl)phenyl moiety is a strategic decision in modern synthesis.[1]
-
Pharmaceutical Development : The trifluoromethyl group is a "lipophilic hydrogen bond donor" that can significantly enhance a drug candidate's metabolic stability by blocking sites susceptible to oxidative metabolism.[3] It also increases lipophilicity, which can improve cell membrane permeability and oral bioavailability. The ortho-fluoro substituent further modulates the electronic environment, potentially improving target binding affinity and selectivity.[4][15]
-
Agrochemicals : Similar to pharmaceuticals, the CF3 group can enhance the efficacy and environmental persistence of herbicides and pesticides.[3]
-
Material Science : This building block is used to create advanced polymers and functional coatings with enhanced thermal stability and chemical resistance.[1][2]
Conclusion
This compound is a highly valuable and reactive building block whose utility is defined by the unique electronic properties imparted by its fluoro and trifluoromethyl substituents. Its proficiency in both Suzuki-Miyaura and Chan-Lam cross-coupling reactions allows for the efficient and reliable construction of complex C-C, C-N, and C-O bonds. For researchers in drug discovery and materials science, a thorough understanding of its reactivity profile is essential for leveraging its full synthetic potential to innovate and develop next-generation molecules.
References
- This compound - UOW. University of Wollongong.
- This compound – Chem-Impex. Chem-Impex International.
- This compound AldrichCPR - Sigma-Aldrich. Sigma-Aldrich.
- This compound - Echemi. Echemi.com.
-
Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations . National Institutes of Health (NIH). Available at: [Link]
-
2.6: Suzuki-Miyaura Coupling - Chemistry LibreTexts . Chemistry LibreTexts. Available at: [Link]
-
Heterocyclic Suzuki–Miyaura coupling reaction of metalla-aromatics and mechanistic analysis of site selectivity . Royal Society of Chemistry. Available at: [Link]
-
Cu-Catalyzed Chan-Evans-Lam Coupling reactions of 2-Nitroimidazole with Aryl boronic acids: An effort toward new bioactive agents against S. pneumoniae . ScienceDirect. Available at: [Link]
-
Chan–Lam coupling - Wikipedia . Wikipedia. Available at: [Link]
-
Scheme 2: Chan-Evans-Lam reaction of 4-trifluoromethylpyrimidin-2(1H) - ResearchGate . ResearchGate. Available at: [Link]
-
Chan-Lam Coupling - Organic Chemistry Portal . Organic Chemistry Portal. Available at: [Link]
- Key Benefits of 4-(Trifluoromethyl)phenylboronic Acid in Modern Synthesis.
-
Suzuki–Miyaura Coupling | Synthetic Methods in Drug Discovery: Volume 1 . Oxford Academic. Available at: [Link]
-
Fluorine in drug discovery: Role, design and case studies . The Pharma Innovation Journal. Available at: [Link]
-
Fluorinated building blocks in drug design: new pathways and targets . National Institutes of Health (NIH). Available at: [Link]
Sources
- 1. UOW Sydney Business School - Vitual Tourr [documents.uow.edu.au]
- 2. chemimpex.com [chemimpex.com]
- 3. nbinno.com [nbinno.com]
- 4. pharmacyjournal.org [pharmacyjournal.org]
- 5. echemi.com [echemi.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. books.rsc.org [books.rsc.org]
- 8. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Heterocyclic Suzuki–Miyaura coupling reaction of metalla-aromatics and mechanistic analysis of site selectivity - Chemical Science (RSC Publishing) DOI:10.1039/D2SC05455H [pubs.rsc.org]
- 10. Chan–Lam coupling - Wikipedia [en.wikipedia.org]
- 11. Chan-Lam Coupling [organic-chemistry.org]
- 12. alfa-chemistry.com [alfa-chemistry.com]
- 13. Cu-Catalyzed Chan-Evans-Lam Coupling reactions of 2-Nitroimidazole with Aryl boronic acids: An effort toward new bioactive agents against S. pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Fluorinated building blocks in drug design: new pathways and targets - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to the Synthesis of 2-Fluoro-4-(trifluoromethyl)phenylboronic Acid
Foreword: The Strategic Importance of a Fluorinated Building Block
In the landscape of modern medicinal chemistry and materials science, the strategic incorporation of fluorine atoms into molecular scaffolds is a cornerstone of rational design. The unique properties of fluorine—its high electronegativity, small steric footprint, and the strength of the carbon-fluorine bond—can profoundly influence a molecule's pharmacokinetic and physicochemical profile.[1] Specifically, the trifluoromethyl (CF₃) group is prized for its ability to enhance metabolic stability, increase lipophilicity, and improve binding affinity.
2-Fluoro-4-(trifluoromethyl)phenylboronic acid is a quintessential example of a high-value, fluorinated building block. It serves as a versatile precursor in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling, enabling the efficient construction of complex biaryl structures that are central to many pharmaceutical agents, agrochemicals, and advanced organic materials.[2][3] This guide provides an in-depth examination of the primary synthetic methodologies for this compound, focusing on the underlying mechanisms and the rationale behind key experimental choices.
PART 1: Dominant Synthetic Strategies
The synthesis of this compound is predominantly achieved through two robust and scalable methodologies: Directed Ortho-Metalation (DoM) via Lithiation-Borylation and Palladium-Catalyzed Miyaura Borylation . The choice between these routes often depends on factors such as starting material availability, functional group tolerance, and scalability requirements.
Methodology A: Directed Ortho-Metalation (Lithiation-Borylation)
This classical organometallic approach leverages the formation of a highly reactive aryllithium intermediate, which is subsequently trapped with a boron electrophile. It is a powerful method for constructing C-B bonds when a suitable halogenated precursor is readily available.
1.1. Mechanistic Rationale
The core of this strategy is a two-step sequence: halogen-metal exchange followed by electrophilic trapping.
-
Step 1: Lithiation. The process begins with a halogen-metal exchange reaction. An organolithium reagent, typically n-butyllithium (n-BuLi) or tert-butyllithium (t-BuLi), reacts with the starting material, 1-bromo-2-fluoro-4-(trifluoromethyl)benzene. This exchange is driven by the formation of a more stable aryllithium species. The reaction is conducted at cryogenic temperatures (typically -78 °C) to prevent unwanted side reactions, such as decomposition of the organolithium reagent or reaction with other functional groups.
-
Step 2: Borylation. The newly formed aryllithium is a potent nucleophile. It readily attacks the electrophilic boron atom of a trialkyl borate, such as trimethyl borate [B(OMe)₃] or triisopropyl borate [B(OiPr)₃]. This addition forms a tetracoordinate boronate "ate" complex.[4][5]
-
Step 3: Hydrolysis. The final step is an acidic workup. The addition of aqueous acid (e.g., HCl) hydrolyzes the boronate ester, cleaving the boron-oxygen bonds to yield the desired this compound.
1.2. Visualization of the Lithiation-Borylation Pathway
Caption: Mechanism of Lithiation-Borylation.
1.3. Experimental Protocol: A Self-Validating System
This protocol is designed to ensure high fidelity and reproducibility.
-
Inert Atmosphere: Assemble a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen/argon inlet. An inert atmosphere is critical to prevent quenching of the highly reactive organolithium species by atmospheric moisture or oxygen.
-
Reagent Loading: Dissolve 1-bromo-2-fluoro-4-(trifluoromethyl)benzene (1.0 eq) in anhydrous tetrahydrofuran (THF) and cool the solution to -78 °C using a dry ice/acetone bath.
-
Lithiation: Slowly add n-butyllithium (1.1 eq, typically 2.5 M in hexanes) dropwise via syringe, ensuring the internal temperature does not exceed -70 °C. Stir the resulting mixture at -78 °C for 1 hour. The slight excess of n-BuLi ensures complete conversion of the starting material.
-
Borylation: In a separate flask, dissolve triisopropyl borate (1.5 eq) in anhydrous THF. Add this solution dropwise to the aryllithium mixture at -78 °C. The excess borate reagent maximizes the trapping of the aryllithium intermediate.
-
Warm-up & Quench: After stirring for an additional 2 hours at -78 °C, allow the reaction to slowly warm to room temperature overnight.
-
Hydrolysis & Extraction: Cool the mixture to 0 °C and carefully quench with 2 M aqueous HCl. Separate the organic layer, and extract the aqueous layer with ethyl acetate. Combine the organic layers.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. The crude product is typically purified by recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate) to yield a white to off-white crystalline solid.[3]
Methodology B: Palladium-Catalyzed Miyaura Borylation
The Miyaura borylation is a powerful and versatile cross-coupling reaction that has become a mainstay in modern organic synthesis for forming C-B bonds.[6][7] Its primary advantage is its remarkable tolerance for a wide array of functional groups, making it suitable for complex molecules where harsh organolithium reagents are not viable.[8][9]
2.1. Mechanistic Rationale: The Catalytic Cycle
The reaction proceeds through a well-established palladium-catalyzed cycle.
-
Step 1: Oxidative Addition. The cycle begins with the active Pd(0) catalyst, which undergoes oxidative addition into the carbon-halogen bond of the aryl halide (1-bromo-2-fluoro-4-(trifluoromethyl)benzene). This step forms a square planar Aryl-Pd(II)-Halide complex.
-
Step 2: Transmetalation. A base, most commonly potassium acetate (KOAc), is believed to activate the diboron reagent, bis(pinacolato)diboron (B₂pin₂), forming a more nucleophilic boronate species. This species then undergoes transmetalation with the Pd(II) complex, displacing the halide and forming an Aryl-Pd(II)-Boryl intermediate.[8]
-
Step 3: Reductive Elimination. The final step is the reductive elimination of the desired arylboronate ester product. This step regenerates the active Pd(0) catalyst, allowing it to re-enter the catalytic cycle. The resulting product is a boronic acid pinacol ester, which can be easily hydrolyzed to the final boronic acid if desired.
2.2. Visualization of the Miyaura Borylation Cycle
Caption: The catalytic cycle of Miyaura Borylation.
2.3. Experimental Protocol: A Robust Workflow
-
Inert Atmosphere & Reagent Loading: To an oven-dried Schlenk flask, add 1-bromo-2-fluoro-4-(trifluoromethyl)benzene (1.0 eq), bis(pinacolato)diboron (B₂pin₂; 1.2 eq), potassium acetate (KOAc; 3.0 eq), and the palladium catalyst, such as [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (PdCl₂(dppf); 2-3 mol%).
-
Solvent Addition: Evacuate and backfill the flask with nitrogen or argon three times. Add a degassed solvent, such as dioxane or dimethyl sulfoxide (DMSO), via cannula.
-
Reaction Conditions: Heat the reaction mixture to 80-100 °C and stir for 12-24 hours. The reaction progress can be monitored by GC-MS or TLC.
-
Workup: After cooling to room temperature, dilute the mixture with an organic solvent like ethyl acetate and filter through a pad of Celite to remove palladium residues.
-
Purification: Wash the filtrate with water and brine, dry over anhydrous MgSO₄, and concentrate in vacuo. The resulting crude arylboronate ester can often be used directly or purified via column chromatography on silica gel. If the free boronic acid is required, the pinacol ester can be hydrolyzed by stirring with an aqueous acid.
PART 2: Comparative Analysis of Synthetic Routes
The selection of a synthetic route is a critical decision driven by project-specific needs. The table below summarizes the key attributes of the two primary methods.
| Feature | Lithiation-Borylation | Miyaura Borylation |
| Starting Material | Aryl Bromide | Aryl Halide (Br, I) or Triflate |
| Key Reagents | Organolithium (e.g., n-BuLi), Trialkyl Borate | Diboron Reagent (B₂pin₂), Pd Catalyst, Base (KOAc) |
| Temperature | Cryogenic (-78 °C) | Elevated (80-100 °C) |
| Functional Group Tolerance | Low (incompatible with acidic protons, esters, ketones) | High (tolerates esters, ketones, nitriles, etc.)[9] |
| Key Advantages | High yields, often simpler purification | Excellent functional group tolerance, milder conditions |
| Key Disadvantages | Requires cryogenic temperatures, sensitive to moisture | Cost of palladium catalyst, potential for metal contamination |
PART 3: Conclusion and Outlook
Both the lithiation-borylation and Miyaura borylation pathways provide reliable and effective entries to this compound. The lithiation route, while demanding in its execution due to the use of highly reactive intermediates and cryogenic conditions, remains a cost-effective and high-yielding option for straightforward precursors. Conversely, the Miyaura borylation offers superior flexibility and functional group tolerance, making it the method of choice for more complex substrates and late-stage diversification strategies in drug discovery.[10] As the demand for sophisticated fluorinated building blocks continues to grow, the refinement and optimization of these core synthetic methodologies will remain an area of active interest for researchers and process chemists alike.
References
- This compound - UOW. University of Wollongong.
- This compound – Chem-Impex.
- Lithiation-Borylation in Synthesis. University of Bristol.
- Ring‐Opening Lithiation–Borylation of 2‐Trifluoromethyl Oxirane. SciSpace.
- Ring-Opening Lithiation-Borylation of 2-Trifluoromethyl Oxirane: A Route to Versatile Tertiary Trifluoromethyl Boronic Esters. PubMed.
- Miyaura boryl
- Lithiation-borylation methodology and its applic
- [2-fluoro-4-(trifluoromethyl)phenyl]boronic Acid | 503309-11-3. Biosynth.
- Miyaura Boryl
- Key Benefits of 4-(Trifluoromethyl)phenylboronic Acid in Modern Synthesis. Medium.
- Miyaura Borylation Reaction. Organic Chemistry Portal.
- Lithiation-Borylation Methodology and Its Applic
- (3,4,5-trifluorophenyl)boronic acid. Organic Syntheses Procedure.
- This compound AldrichCPR. Sigma-Aldrich.
- Miyaura Borylations of Aryl Bromides in Water at Room Temper
- Miyaura borylation.
- This compound AldrichCPR. Sigma-Aldrich.
- 4-Fluoro-2-(trifluoromethyl)phenylboronic acid. CymitQuimica.
- This compound | 503309-11-3. Chemicalbook.
- Recent Advances in the Construction of Fluorin
- Fluorine in drug discovery: Role, design and case studies. The Pharma Journal.
- Synthesis, Properties and Antimicrobial Activity of 5-Trifluoromethyl-2-formylphenylboronic Acid. MDPI.
- 4-Fluoro-2-(trifluoromethyl)phenylboronic acid | CAS 182344-16-7. Santa Cruz Biotechnology.
- (Trifluoromethoxy)Phenylboronic Acids: Structures, Properties, and Antibacterial Activity. Semantic Scholar.
- 4-Fluoro-2-(trifluoromethyl)phenylboronic acid, 97% 5 g. Thermo Scientific Chemicals.
- 4-Fluoro-2-(trifluoromethyl)phenylboronic acid, 97% 1 g. Thermo Scientific Chemicals.
Sources
- 1. pharmacyjournal.org [pharmacyjournal.org]
- 2. UOW Sydney Business School - Vitual Tourr [documents.uow.edu.au]
- 3. chemimpex.com [chemimpex.com]
- 4. Lithiation-borylation methodology and its application in synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. gousei.f.u-tokyo.ac.jp [gousei.f.u-tokyo.ac.jp]
- 6. Miyaura borylation - Wikipedia [en.wikipedia.org]
- 7. alfa-chemistry.com [alfa-chemistry.com]
- 8. Miyaura Borylation Reaction [organic-chemistry.org]
- 9. Miyaura Borylations of Aryl Bromides in Water at Room Temperature - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Methodological & Application
Suzuki-Miyaura coupling protocol using 2-Fluoro-4-(trifluoromethyl)phenylboronic acid
An Application Guide to Suzuki-Miyaura Coupling: Protocol for the Use of 2-Fluoro-4-(trifluoromethyl)phenylboronic Acid
Introduction: The Strategic Importance of Fluorinated Biaryls
The Suzuki-Miyaura cross-coupling reaction stands as one of the most powerful and versatile methods for the formation of carbon-carbon bonds in modern organic synthesis.[1] Its success is rooted in its mild reaction conditions, exceptional functional group tolerance, and the use of generally stable and environmentally benign organoboron reagents.[2][3] Within the vast landscape of synthetic chemistry, the incorporation of fluorine atoms into organic molecules is a cornerstone of modern drug discovery and materials science.[4] Fluorine and trifluoromethyl (-CF3) groups can profoundly alter a molecule's physicochemical properties, enhancing metabolic stability, lipophilicity, and binding affinity to biological targets.[5]
This guide focuses on a particularly valuable building block: This compound . This reagent is a key component in the synthesis of complex molecules for pharmaceuticals, agrochemicals, and advanced materials.[6][7] The presence of both an ortho-fluoro and a para-trifluoromethyl group presents unique electronic challenges and opportunities in the Suzuki-Miyaura coupling. The strong electron-withdrawing nature of these substituents decreases the nucleophilicity of the boronic acid, necessitating carefully optimized reaction conditions.[8][9]
This document serves as an in-depth technical guide for researchers, scientists, and drug development professionals. It provides a detailed examination of the reaction mechanism, a comprehensive experimental protocol, and field-proven insights for successfully employing this compound in Suzuki-Miyaura coupling reactions.
Mechanism and Core Principles
The catalytic cycle of the Suzuki-Miyaura reaction is a well-established process involving a palladium catalyst that cycles between Pd(0) and Pd(II) oxidation states.[10] The cycle comprises three fundamental steps: Oxidative Addition, Transmetalation, and Reductive Elimination.[11][12]
-
Oxidative Addition : The cycle begins with the insertion of a coordinatively unsaturated Pd(0) complex into the carbon-halide (or carbon-triflate) bond of the electrophilic coupling partner (e.g., an aryl halide). This is often the rate-determining step of the reaction and results in a Pd(II) intermediate.[11] The reactivity of the halide partner typically follows the order: I > Br > OTf >> Cl.[3][11]
-
Transmetalation : In this step, the organic group from the organoboron reagent is transferred to the palladium(II) center. This process requires activation of the boronic acid by a base to form a more nucleophilic boronate species (-B(OR)3⁻).[13] This boronate then exchanges its organic moiety with the halide on the palladium complex.
-
Reductive Elimination : The final step involves the formation of the new carbon-carbon bond as the two organic groups on the Pd(II) center are eliminated. This step regenerates the catalytically active Pd(0) species, which can then re-enter the catalytic cycle.[14]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Special Considerations for this compound
The electron-withdrawing fluorine and trifluoromethyl groups decrease the electron density on the aromatic ring, which has two main consequences:
-
Reduced Nucleophilicity : The boronic acid is less nucleophilic, which can slow down the transmetalation step.[15] This often requires more forcing conditions or highly active catalyst systems.
-
Proneness to Protodeboronation : Electron-deficient arylboronic acids are more susceptible to protodeboronation, a side reaction where the C-B bond is cleaved by a proton source (like water), leading to the formation of 1-fluoro-3-(trifluoromethyl)benzene and reducing the overall yield.[8][16]
To overcome these challenges, careful selection of the catalyst, ligand, base, and solvent is paramount.
Optimizing the Reaction Components
Achieving high yields with an electron-deficient substrate like this compound requires a well-tuned catalytic system.
Palladium Catalyst and Ligand Selection
For challenging substrates, including electron-deficient boronic acids and less reactive aryl chlorides, the choice of ligand is critical. Bulky, electron-rich phosphine ligands are often required to promote the key steps of the catalytic cycle.[2]
-
Buchwald Ligands : Ligands such as SPhos, XPhos, and RuPhos are highly effective. Their steric bulk promotes the formation of a monoligated, 12-electron Pd(0) species, which is highly active in oxidative addition.[17] Their electron-donating nature accelerates the final reductive elimination step.
-
Trialkylphosphines : Ligands like tri-tert-butylphosphine (P(t-Bu)₃) and tricyclohexylphosphine (PCy₃) are also excellent choices, particularly for coupling with aryl chlorides and triflates, often allowing reactions to proceed at room temperature.[18][19]
-
Precatalysts : Using modern palladium precatalysts (e.g., G3 or G4 XPhos-Pd precatalysts) is highly recommended. These complexes are air-stable, easy to handle, and rapidly form the active Pd(0) catalyst in solution, leading to more reproducible results.[17]
The Crucial Role of the Base
The base is essential for activating the boronic acid.[13] The choice of base can significantly impact reaction rate and yield.
-
Carbonates and Phosphates : Potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), and potassium phosphate (K₃PO₄) are commonly used bases. K₃PO₄ is often effective for difficult couplings as it is a strong enough base to promote boronate formation but often minimizes side reactions.
-
Fluoride Sources : Bases containing fluoride ions, such as cesium fluoride (CsF) or potassium fluoride (KF), can be particularly advantageous. Fluoride has a high affinity for boron and can facilitate the formation of a highly nucleophilic trifluoroborate intermediate ([ArBF₃]⁻), which can accelerate the transmetalation step.[20][21] In some cases, using fluoride allows the reaction to proceed under anhydrous conditions, which can suppress protodeboronation.[22]
Solvent Systems
The choice of solvent must ensure that all components, particularly the base and the palladium complex, have sufficient solubility.
-
Aprotic Ethers : Solvents like 1,4-dioxane and tetrahydrofuran (THF) are widely used.
-
Aromatic Hydrocarbons : Toluene is another common choice, especially for higher temperature reactions.
-
Aqueous Mixtures : Often, a mixture of an organic solvent with water (e.g., Dioxane/H₂O) is employed. Water helps to dissolve inorganic bases like K₂CO₃ or K₃PO₄ and can accelerate the transmetalation step.[23] However, with substrates prone to protodeboronation, the amount of water should be minimized or anhydrous conditions should be considered.
Data Summary: Recommended Starting Conditions
The following table provides recommended starting points for the Suzuki-Miyaura coupling of this compound with various aryl halides. Optimization may be required for specific substrates.
| Parameter | Aryl Bromide / Iodide | Aryl Chloride | Aryl Triflate |
| Pd Precatalyst | Pd₂(dba)₃ (1-2 mol%) | XPhos-Pd-G3 (1-2 mol%) | Pd(OAc)₂ (2-3 mol%) |
| Ligand | SPhos (2-4 mol%) | XPhos (2-4 mol%) | PCy₃ (4-6 mol%) |
| Boronic Acid | 1.2 - 1.5 equiv. | 1.5 equiv. | 1.2 - 1.5 equiv. |
| Base | K₃PO₄ (2-3 equiv.) | K₃PO₄ or Cs₂CO₃ (3 equiv.) | K₃PO₄ (2-3 equiv.) |
| Solvent | Dioxane / H₂O (10:1) | Toluene or Dioxane | Dioxane |
| Temperature | 80 - 100 °C | 100 - 110 °C | 60 - 80 °C |
| Notes | Standard conditions are often sufficient. | Requires more active catalyst systems due to the strength of the C-Cl bond. | Often couples under milder conditions than chlorides. |
Detailed Experimental Protocol
This protocol describes a general procedure for the coupling of an aryl bromide with this compound.
Materials:
-
Aryl bromide (1.0 equiv)
-
This compound (1.3 equiv)
-
Pd₂(dba)₃ (1.5 mol%)
-
SPhos (3.0 mol%)
-
Potassium Phosphate (K₃PO₄), finely ground (2.5 equiv)
-
1,4-Dioxane, anhydrous
-
Water, degassed
-
Reaction vessel (e.g., Schlenk tube or microwave vial) with a magnetic stir bar
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
Reagent Preparation : To the reaction vessel, add the aryl bromide (e.g., 0.5 mmol, 1.0 equiv), this compound (0.65 mmol, 1.3 equiv), K₃PO₄ (1.25 mmol, 2.5 equiv), Pd₂(dba)₃ (0.0075 mmol, 1.5 mol%), and SPhos (0.015 mmol, 3.0 mol%).
-
Inert Atmosphere : Seal the vessel with a septum or cap. Evacuate the vessel and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure all oxygen is removed.
-
Solvent Addition : Using a syringe, add anhydrous 1,4-dioxane (e.g., 4.0 mL) and degassed water (e.g., 0.4 mL) to the vessel. The solvent should be thoroughly degassed beforehand by bubbling with inert gas for 20-30 minutes.
-
Reaction Execution : Place the sealed vessel in a preheated oil bath or heating block set to 90 °C. Stir the mixture vigorously for the duration of the reaction (typically 4-16 hours).
-
Reaction Monitoring : Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) by taking small aliquots from the reaction mixture.
-
Workup : Once the reaction is complete (or has ceased to progress), cool the mixture to room temperature. Dilute the mixture with ethyl acetate (EtOAc) and water.
-
Extraction : Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice more with EtOAc.
-
Purification : Combine the organic layers, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. The resulting crude product can be purified by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes).
Caption: Standard experimental workflow for Suzuki-Miyaura coupling.
Troubleshooting Guide
Even with optimized protocols, challenges can arise. This guide addresses common issues.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| No or Low Conversion | 1. Inactive Catalyst: Pd(0) was oxidized. 2. Poorly Soluble Base: Base is not participating in the reaction. 3. Unreactive Halide: C-Cl bond is too strong for the catalyst system. | 1. Ensure thorough degassing of solvents and reaction vessel. Use a fresh bottle of catalyst or a robust precatalyst. 2. Grind the base to a fine powder before use. Try a more soluble base (e.g., Cs₂CO₃). 3. Switch to a more active ligand system (e.g., an electron-rich Buchwald ligand) and increase the temperature. |
| Protodeboronation | 1. Presence of excess water or acidic impurities. 2. Reaction is too slow, allowing the side reaction to dominate. | 1. Use anhydrous solvents and a fluoride-based base (e.g., CsF) if possible. Ensure starting materials are pure. 2. Increase catalyst loading or switch to a more active catalyst/ligand combination to accelerate the desired coupling reaction. |
| Homocoupling of Boronic Acid | 1. Presence of oxygen in the reaction mixture. 2. Use of a Pd(II) source without a proper reductant. | 1. Improve degassing procedures. 2. Ensure the Pd(II) precatalyst is properly reduced to Pd(0) in the catalytic cycle. Adding a small amount of a reducing agent or using a Pd(0) source like Pd₂(dba)₃ can help. |
| Formation of Unknown Impurities | 1. Degradation of starting materials or product at high temperature. 2. Ligand degradation. | 1. Lower the reaction temperature and extend the reaction time. 2. Use a more thermally stable ligand. |
Conclusion
The Suzuki-Miyaura coupling of this compound is a powerful tool for the synthesis of valuable fluorinated biaryl compounds. While the electron-deficient nature of this reagent presents challenges such as slower reaction rates and potential protodeboronation, these can be effectively overcome. Success hinges on the rational selection of a highly active palladium catalyst system, typically featuring bulky and electron-rich phosphine ligands, and the careful optimization of the base and solvent. By understanding the underlying mechanistic principles and employing the robust protocols outlined in this guide, researchers can confidently and efficiently incorporate this versatile building block into their synthetic strategies, paving the way for new discoveries in medicine and materials science.
References
-
Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. [Link]
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
-
NROChemistry. Suzuki Coupling: Mechanism & Examples. [Link]
-
Amatore, C., Jutand, A., & Le Duc, G. (2011). Role of Fluoride Ions in Palladium-Catalyzed Cross-Coupling Reactions. Chemistry – A European Journal, 17(8), 2492-2503. [Link]
-
C. Amatore, A. Jutand, G. Le Duc. (2011). The Triple Role of Fluoride Ions in Palladium-Catalyzed Suzuki-Miyaura Reactions: Unprecedented Transmetalation from [ArPdFL2] Complexes. Angewandte Chemie International Edition, 50(5), 1115-1117. [Link]
-
Organic Chemistry Portal. Suzuki Coupling. [Link]
-
Various Authors. (2018). Sterically hindered Suzuki-Miyaura cross-coupling: Ligand and base effect. ResearchGate. [Link]
-
UOW. This compound. [Link]
-
Macharia, J. M., et al. The catalytic mechanism of the Suzuki-Miyaura reaction. ChemRxiv. [Link]
-
Various Authors. Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. Synlett. [Link]
-
Scott, J. S., et al. (2024). Anhydrous and Stereoretentive Fluoride-Enhanced Suzuki–Miyaura Coupling of Immunomodulatory Imide Drug Derivatives. The Journal of Organic Chemistry. [Link]
-
Butters, M., et al. (2010). Aryl trifluoroborates in Suzuki-Miyaura coupling: the roles of endogenous aryl boronic acid and fluoride. Semantic Scholar. [Link]
-
Butters, M., et al. (2010). Aryl Trifluoroborates in Suzuki–Miyaura Coupling: The Roles of Endogenous Aryl Boronic Acid and Fluoride. SciSpace. [Link]
-
Various Authors. (2020). Pd‐catalyzed Suzuki‐Miyaura coupling of steric hindered aryl chlorides... ResearchGate. [Link]
-
Schafer, A. G., et al. (2018). Palladium and Nickel Catalyzed Suzuki Cross-Coupling with Alkyl Fluorides. PMC - NIH. [Link]
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2013). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Accounts of Chemical Research. [Link]
-
Bel-Amate, A., et al. (2017). Suzuki-Miyaura Cross-Coupling Reactions of Highly Fluorinated Arylboronic Esters: Catalytic Studies and Stoichiometric Model Reactions on the Transmetallation Step. PubMed. [Link]
-
Al-Zoubi, R. M., et al. (2011). Site-selective Suzuki–Miyaura cross-coupling reactions of 2,3,4,5-tetrabromofuran. SciSpace. [Link]
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews. [Link]
-
Pye, D. R., et al. (2017). "Cationic" Suzuki-Miyaura Coupling with Acutely Base-Sensitive Boronic Acids. Angewandte Chemie International Edition. [Link]
-
Rickhaus, M. (2014). How can I solve my problem with Suzuki coupling? ResearchGate. [Link]
-
Littke, A. F., Dai, C., & Fu, G. C. (2000). Versatile Catalysts for the Suzuki Cross-Coupling of Arylboronic Acids with Aryl and Vinyl Halides and Triflates under Mild Conditions. Organic Chemistry Portal. [Link]
-
Various Authors. (2021). Diagnosing issues with a failed Suzuki coupling? Reddit. [Link]
-
Herel, A., et al. (2021). Suzuki–Miyaura Cross-Coupling Reactions of Alkylboronic Acid Derivatives or Alkyltrifluoroborates with Aryl, Alkenyl or Alkyl Halides and Triflates. ResearchGate. [Link]
-
Littke, A. F., Dai, C., & Fu, G. C. (2000). Versatile Catalysts for the Suzuki Cross-Coupling of Arylboronic Acids with Aryl and Vinyl Halides and Triflates under Mild Conditions. Journal of the American Chemical Society. [Link]
-
Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Journal of the American Chemical Society. [Link]
-
Teijin Aramid. (2025). Mastering Cross-Coupling Reactions with Trifluoromethylated Boronic Acids. [Link]
-
Li, Z., et al. (2021). Cobalt-Catalyzed Markovnikov Hydrofluorocarbonylation of Unactivated Alkenes. ACS Catalysis. [Link]
-
Murray, P. Case Study: Knowledge Based Problem Solving. Catalysis Consulting. [Link]
-
Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Journal of the American Chemical Society. [Link]
-
Wang, Z., et al. (2022). Suzuki-type cross-coupling of alkyl trifluoroborates with acid fluoride enabled by NHC/photoredox dual catalysis. Chemical Science. [Link]
-
da Silva, F. C., et al. (2017). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules. [Link]
-
Wieczorek, E., et al. (2021). Synthesis, Properties and Antimicrobial Activity of 5-Trifluoromethyl-2-formylphenylboronic Acid. Molecules. [Link]
Sources
- 1. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 2. thieme-connect.com [thieme-connect.com]
- 3. tcichemicals.com [tcichemicals.com]
- 4. mdpi.com [mdpi.com]
- 5. nbinno.com [nbinno.com]
- 6. UOW Sydney Business School - Vitual Tourr [documents.uow.edu.au]
- 7. chemimpex.com [chemimpex.com]
- 8. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. nbinno.com [nbinno.com]
- 10. chemrxiv.org [chemrxiv.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 13. Suzuki Coupling [organic-chemistry.org]
- 14. Yoneda Labs [yonedalabs.com]
- 15. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Versatile Catalysts for the Suzuki Cross-Coupling of Arylboronic Acids with Aryl and Vinyl Halides and Triflates under Mild Conditions [organic-chemistry.org]
- 19. pubs.acs.org [pubs.acs.org]
- 20. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 21. researchgate.net [researchgate.net]
- 22. pubs.acs.org [pubs.acs.org]
- 23. catalysis-consulting.com [catalysis-consulting.com]
Palladium catalysts for Suzuki coupling with 2-Fluoro-4-(trifluoromethyl)phenylboronic acid
Application Note & Protocol
Topic: Palladium Catalysts for Suzuki Coupling with 2-Fluoro-4-(trifluoromethyl)phenylboronic acid
Audience: Researchers, scientists, and drug development professionals.
Introduction: Navigating the Challenges of Electron-Deficient Suzuki-Miyaura Couplings
The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern synthetic chemistry, prized for its capacity to forge carbon-carbon bonds with high efficiency and functional group tolerance.[1] This palladium-catalyzed reaction, which couples organoboron compounds with organic halides, is indispensable in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[1][2]
However, the reaction is not without its challenges, particularly when employing electron-deficient substrates. This compound is a prime example of such a challenging coupling partner. The strong electron-withdrawing effects of the fluorine and trifluoromethyl groups diminish the nucleophilicity of the boronic acid. This can impede the critical transmetalation step of the catalytic cycle and increase the propensity for undesired side reactions, most notably protodeboronation, where the boronic acid is cleaved by the base or trace water before it can couple.[3][4]
This application note serves as an in-depth guide for overcoming these obstacles. As a Senior Application Scientist, my goal is to move beyond a simple recitation of steps and delve into the causality behind procedural choices. We will explore the selection of optimal palladium catalysts, ligands, and bases, and provide a robust, self-validating protocol for the successful Suzuki-Miyaura coupling of this compound.
The Catalytic System: A Mechanistic Approach to Catalyst Selection
A successful Suzuki-Miyaura coupling hinges on the harmonious interplay of the palladium source, the ligand, and the base. Understanding their roles within the catalytic cycle is paramount for troubleshooting and optimization.
The Suzuki-Miyaura Catalytic Cycle
The reaction proceeds through a well-established catalytic cycle involving a palladium catalyst that cycles between the Pd(0) and Pd(II) oxidation states.[2][5] The three fundamental steps are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the electrophile (Ar¹-X), forming a Pd(II) intermediate.[3][5]
-
Transmetalation: The organic group from the activated organoboron compound (Ar²-B(OR)₃⁻) is transferred to the Pd(II) center, displacing the halide. This is often the rate-limiting step, especially with electron-deficient boronic acids.[6][7] The base is critical here, as it activates the boronic acid to form a more nucleophilic "ate" complex.[8][9][10]
-
Reductive Elimination: The two organic partners (Ar¹ and Ar²) are coupled and expelled from the palladium center, forming the new C-C bond and regenerating the active Pd(0) catalyst.[3][5]
Palladium Precatalysts: The Key to Reliability
While traditional palladium sources like Pd(OAc)₂ or Pd₂(dba)₃ can be used, they must be reduced in-situ to the active Pd(0) species, a process that can be inefficient and lead to the formation of palladium black.[11]
Modern palladium precatalysts offer a superior solution. These are stable, well-defined Pd(II) complexes that are readily and quantitatively activated to the catalytically active L-Pd(0) species under the reaction conditions.[11][12][13] Their use ensures a precise ligand-to-palladium ratio, leading to more reproducible results and higher activity, which is crucial for challenging couplings. The Buchwald precatalysts, in particular, are designed for rapid activation and high performance in a wide range of cross-coupling reactions.[14][15]
Ligand Selection: The Power of Bulky, Electron-Rich Phosphines
The ligand is arguably the most critical component for tuning catalyst performance. For coupling electron-deficient boronic acids, the goal is to accelerate the reductive elimination step and ensure the catalyst is sufficiently reactive. This is achieved by using bulky, electron-rich phosphine ligands .[5][16]
-
Electron-richness increases the electron density on the palladium center, which promotes the initial oxidative addition step.[6]
-
Steric bulk facilitates the final reductive elimination step to release the product and regenerate the catalyst.[6]
Ligands from the Buchwald biarylphosphine family, such as SPhos, XPhos, and BrettPhos, are exceptionally effective for these transformations.[15] They create a sterically hindered yet reactive catalytic species that can overcome the challenges posed by electron-deficient partners.
Base Selection: A Delicate Balance
The base activates the boronic acid for transmetalation.[7][9] However, a base that is too strong or too nucleophilic can accelerate the undesired protodeboronation of the sensitive this compound.
-
Inorganic bases are most common.[9] Potassium carbonate (K₂CO₃) and potassium phosphate (K₃PO₄) are often effective choices, providing sufficient basicity to promote the reaction without being overly harsh. Cesium carbonate (Cs₂CO₃) is a stronger base that can be effective but may increase the risk of side reactions. The use of fluoride ions (e.g., from KF) can also uniquely activate boronic acids.[9]
-
The choice of base should be made in conjunction with the solvent system, as solubility plays a key role in its effectiveness.
Comparative Catalyst System Performance
The selection of the catalyst system is critical. The following table summarizes representative systems for coupling electron-deficient arylboronic acids with aryl halides, providing a starting point for methods development.
| Precatalyst (mol%) | Ligand | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Typical Yield | Reference |
| Pd₂(dba)₃ (1.5%) | SPhos (3%) | K₃PO₄ (3.0) | Toluene/H₂O | 100 | 12 | Good to Excellent | [15] |
| Buchwald G3 (2%) | (integrated) | K₃PO₄ (2.0) | 1,4-Dioxane | 80-110 | 2-18 | Excellent | |
| Pd(OAc)₂ (2%) | P(t-Bu)₃ (4%) | KF (3.0) | THF | RT | 12 | Good | [7] |
| Buchwald Precatalyst (2%) | XPhos | K₃PO₄ (aq) | THF | RT - 40 | < 1 | Excellent | [14][15] |
This table is a summary of typical conditions reported in the literature and should be used as a guideline. Optimal conditions may vary based on the specific aryl halide coupling partner.
Experimental Protocol: Suzuki Coupling of 4-Bromoanisole with this compound
This protocol provides a reliable method for the coupling reaction. It is designed to be self-validating by including checkpoints for ensuring an inert atmosphere and complete reaction.
Workflow Overview
Materials and Equipment
-
Palladium Precatalyst: XPhos Pd G3 (2 mol%)
-
Boronic Acid: this compound (1.2 equiv.)
-
Aryl Halide: 4-Bromoanisole (1.0 equiv.)
-
Base: K₃PO₄ (Potassium phosphate, anhydrous powder) (2.0 equiv.)
-
Solvent: 1,4-Dioxane (Anhydrous, <50 ppm H₂O)
-
Reaction Vessel: Schlenk tube or round-bottom flask with reflux condenser
-
Inert Gas: Argon or Nitrogen
-
Standard laboratory glassware, magnetic stirrer, heating mantle/oil bath, and purification equipment (e.g., silica gel for column chromatography).
Step-by-Step Procedure
-
Reaction Setup (Under Inert Atmosphere):
-
To an oven-dried Schlenk tube equipped with a magnetic stir bar, add this compound (1.2 mmol), K₃PO₄ (2.0 mmol), and the XPhos Pd G3 precatalyst (0.02 mmol).
-
Seal the tube with a rubber septum, and cycle between vacuum and argon (or nitrogen) three times to establish an inert atmosphere. This step is critical to prevent oxidation of the catalyst.
-
-
Reagent Addition:
-
Through the septum, add anhydrous 1,4-dioxane (3-5 mL) via syringe.
-
Add 4-bromoanisole (1.0 mmol) via syringe. If the aryl halide is a solid, it should be added in the previous step with the other solids.
-
Self-Validation Check: The mixture should be a suspension. The color may change upon addition of the reagents.
-
-
Reaction Execution:
-
Place the sealed Schlenk tube in a preheated oil bath at 100 °C.
-
Stir the reaction mixture vigorously.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or by taking small aliquots for GC-MS analysis until the starting aryl bromide is consumed (typically 4-12 hours).
-
-
Work-up and Isolation:
-
Allow the reaction mixture to cool to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).
-
Transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Combine the organic layers, wash with brine (1 x 20 mL), and dry over anhydrous magnesium sulfate (MgSO₄).
-
Filter the drying agent and concentrate the solvent under reduced pressure to obtain the crude product.
-
-
Purification:
-
Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure biaryl product.
-
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| No or Low Conversion | 1. Inactive catalyst (oxygen exposure).2. Insufficiently dry solvent/reagents.3. Base is not strong enough or insoluble.4. Reaction temperature too low. | 1. Ensure a robust inert atmosphere; use a fresh precatalyst.2. Use anhydrous solvents and dry reagents thoroughly.3. Switch to a stronger base (e.g., Cs₂CO₃) or a different solvent system (e.g., Toluene/H₂O).4. Increase the reaction temperature in 10 °C increments. |
| Significant Protodeboronation | 1. Base is too strong or reaction time is too long.2. Presence of excess water. | 1. Use a milder base (e.g., K₂CO₃ or KF).2. Ensure all reagents and solvents are anhydrous. |
| Formation of Side Products (e.g., Homocoupling) | 1. Catalyst decomposition.2. Incorrect ligand-to-palladium ratio. | 1. Use a more stable precatalyst.2. Ensure the use of a well-defined precatalyst to maintain the correct L:Pd ratio. |
Conclusion
The successful Suzuki-Miyaura coupling of challenging, electron-deficient substrates like this compound is readily achievable through the rational selection of the catalytic system. The use of modern, air-stable palladium precatalysts, particularly those incorporating bulky and electron-rich biarylphosphine ligands like XPhos, is a key enabler. These advanced catalysts provide high reactivity and reproducibility, effectively overcoming the inherent difficulties of the substrate. By carefully choosing the base and maintaining anhydrous, inert conditions as detailed in the protocol, researchers can reliably synthesize complex fluorinated biaryl compounds essential for advancements in medicinal chemistry and materials science.
References
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
-
Wikipedia. Suzuki reaction. [Link]
-
NROChemistry. Suzuki Coupling: Mechanism & Examples. [Link]
-
Alonso, F., et al. (2005). Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. Journal of the American Chemical Society. [Link]
-
Mettler Toledo. Suzuki Cross-Coupling Reactions Mechanisms. [Link]
-
Maji, B., & Bhattacharjya, A. (2007). Efficient Protocol for the Phosphine-Free Suzuki–Miyaura Reaction Catalyzed by Palladium on Carbon at Room Temperature. Synthesis. [Link]
-
Boruah, P. R., et al. (2015). A Protocol for Ligand Free Suzuki-Miyaura Cross-Coupling Reactions in WEB at Room Temperature. The Royal Society of Chemistry. [Link]
-
Organic Chemistry Portal. Suzuki Coupling. [Link]
-
ResearchGate. Selected examples of commercially available palladium(II) precatalysts for cross-coupling reactions. [Link]
-
Billingsley, K. L., & Buchwald, S. L. (2008). Design and Preparation of New Palladium Precatalysts for C-C and C-N Cross-Coupling Reactions. Angewandte Chemie International Edition. [Link]
-
Semantic Scholar. Computational characterization of the role of the base in the Suzuki-Miyaura cross-coupling reaction. [Link]
-
Rose-Hulman Institute of Technology. Suzuki Cross-Coupling of Phenylboronic Acid and 5-Iodovanillin. [Link]
-
Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Journal of the American Chemical Society. [Link]
-
Carrow, B. P., & Hartwig, J. F. (2014). Well-defined nickel and palladium precatalysts for cross-coupling. Nature. [Link]
-
Catalysts. Preformed Pd(II) Catalysts based on Monoanionic [N,O] Ligands for Suzuki-Miyaura Cross-Coupling at Low Temperature. [Link]
-
Kinzel, T., et al. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. DSpace@MIT. [Link]
-
ResearchGate. Selected examples for the site selective SM cross-coupling with electron-deficient and neutral aryl boronic acids. [Link]
-
ResearchGate. (PDF) Preformed Pd(II) Catalysts Based on Monoanionic [N,O] Ligands for Suzuki-Miyaura Cross-Coupling at Low Temperature. [Link]
-
Kinzel, T., et al. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Journal of the American Chemical Society. [Link]
-
ResearchGate. Which conditions are favorable for the efficient Suzuki coupling?. [Link]
-
Molecules. Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives. [Link]
-
ResearchGate. Synthesis of Trifluoromethyl Ketones by Palladium-Catalyzed Cross-Coupling Reaction of Phenyl Trifluoroacetate with Organoboron Compounds. [Link]
Sources
- 1. mt.com [mt.com]
- 2. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 3. Yoneda Labs [yonedalabs.com]
- 4. benchchem.com [benchchem.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 7. Suzuki Coupling [organic-chemistry.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. benchchem.com [benchchem.com]
- 10. Computational characterization of the role of the base in the Suzuki-Miyaura cross-coupling reaction. | Semantic Scholar [semanticscholar.org]
- 11. Design and Preparation of New Palladium Precatalysts for C-C and C-N Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Palladium precatalysts for efficient reactions-SINOCOMPOUND [en.sinocompound.com]
- 13. Well-defined nickel and palladium precatalysts for cross-coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 14. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2- Heteroaryl Boronic Acids [dspace.mit.edu]
- 15. pubs.acs.org [pubs.acs.org]
- 16. researchgate.net [researchgate.net]
Application Notes & Protocols: Strategic Synthesis of Fluorinated Biaryl Scaffolds Utilizing 2-Fluoro-4-(trifluoromethyl)phenylboronic Acid
Introduction: The Strategic Imperative of Fluorinated Biaryls in Modern Drug Discovery
The incorporation of fluorine into molecular scaffolds has become a cornerstone of modern medicinal chemistry, profoundly influencing the pharmacokinetic and pharmacodynamic profiles of therapeutic agents.[1][2][3] Fluorine's unique properties, such as its high electronegativity, small size, and ability to form strong carbon-fluorine bonds, can enhance metabolic stability, improve membrane permeability, and modulate pKa, thereby increasing the potency and bioavailability of drug candidates.[4][5] The biaryl motif, a common feature in many pharmaceuticals, gains significant therapeutic potential when functionalized with fluorine-containing substituents.
This guide provides a comprehensive overview and a detailed protocol for the synthesis of fluorinated biaryl compounds using 2-Fluoro-4-(trifluoromethyl)phenylboronic acid, a versatile and reactive building block.[6] We will delve into the mechanistic underpinnings of the Suzuki-Miyaura cross-coupling reaction, the workhorse for such transformations, and provide a field-proven, step-by-step protocol for its successful implementation. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the power of fluorination in their synthetic endeavors.
Reagent Profile: this compound
This compound is a white to slightly yellow crystalline powder that serves as a key reagent in organic synthesis, particularly for the introduction of the 2-fluoro-4-(trifluoromethyl)phenyl moiety into target molecules.[6][7] The presence of both a fluorine atom and a trifluoromethyl group on the phenyl ring renders it highly electron-deficient, which can influence its reactivity in cross-coupling reactions.[8]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 503309-11-3 | [6] |
| Molecular Formula | C₇H₅BF₄O₂ | [6] |
| Molecular Weight | 207.92 g/mol | [6] |
| Melting Point | 113-116 °C | [6][7] |
| Boiling Point | 251.91 °C | [6][7] |
| Appearance | White to slightly yellow crystalline powder | [6][7] |
| Purity | Typically ≥97% | [6] |
The electron-withdrawing nature of the substituents on this boronic acid can make it susceptible to protodeboronation, a side reaction where the boronic acid group is replaced by a hydrogen atom, particularly under harsh basic conditions.[9][10][11] Therefore, careful selection of the reaction conditions is paramount to ensure efficient cross-coupling.
Mechanistic Framework: The Suzuki-Miyaura Catalytic Cycle
The Suzuki-Miyaura reaction is a Nobel Prize-winning palladium-catalyzed cross-coupling reaction that forms a carbon-carbon bond between an organoboron compound and an organohalide or triflate.[9][12] The catalytic cycle is generally understood to proceed through three key steps: oxidative addition, transmetalation, and reductive elimination.[8][12]
Sources
- 1. pharmacyjournal.org [pharmacyjournal.org]
- 2. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 3. Fluorination methods for drug discovery and development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. chemimpex.com [chemimpex.com]
- 7. echemi.com [echemi.com]
- 8. Heterocyclic Suzuki–Miyaura coupling reaction of metalla-aromatics and mechanistic analysis of site selectivity - Chemical Science (RSC Publishing) DOI:10.1039/D2SC05455H [pubs.rsc.org]
- 9. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. "Cationic" Suzuki-Miyaura Coupling with Acutely Base-Sensitive Boronic Acids. | Semantic Scholar [semanticscholar.org]
- 12. chem.libretexts.org [chem.libretexts.org]
Application Note & Protocol: Leveraging 2-Fluoro-4-(trifluoromethyl)phenylboronic Acid in Modern Agrochemical Synthesis
Abstract
The strategic incorporation of fluorine-containing moieties into molecular scaffolds is a cornerstone of modern agrochemical design. The unique physicochemical properties imparted by fluorine and trifluoromethyl (CF₃) groups—such as enhanced metabolic stability, increased lipophilicity, and modulated binding affinity—are critical for developing next-generation fungicides, herbicides, and insecticides with superior efficacy and persistence.[1][2] This document serves as a detailed guide to the application of 2-Fluoro-4-(trifluoromethyl)phenylboronic acid, a versatile and powerful building block for synthesizing complex agrochemicals.[3] We will explore the rationale behind its use, its key reactivity in palladium-catalyzed cross-coupling reactions, and provide a detailed, field-proven protocol for its application in constructing a biaryl precursor, a common structural motif in advanced fungicides.
The Strategic Advantage of Fluorination in Agrochemical Design
The prevalence of fluorinated compounds in the crop protection industry is a testament to the profound impact of fluorine chemistry.[2][4] The trifluoromethyl (CF₃) group and the fluorine (F) atom, both present in the title reagent, offer distinct and synergistic advantages:
-
The Trifluoromethyl (CF₃) Group: As a potent electron-withdrawing group, the CF₃ moiety significantly influences a molecule's electronic properties.[4] Its primary contributions to agrochemical efficacy include:
-
Enhanced Metabolic Stability: The strength of the C-F bond resists oxidative metabolism in plants and target pests, prolonging the active life of the compound.[1]
-
Increased Lipophilicity: This property can improve the molecule's ability to penetrate the waxy cuticles of plants or the exoskeletons of insects, leading to better bioavailability.[5]
-
Modulated Binding Affinity: The CF₃ group can engage in favorable interactions with enzyme active sites, potentially increasing the potency of the active ingredient.[1]
-
-
The Ortho-Fluorine Atom: The presence of a fluorine atom ortho to the boronic acid group provides additional benefits:
-
Targeted Bioactivity: The fluorine atom can alter the conformation and electronic distribution of the molecule, fine-tuning its interaction with specific biological targets.
-
Resistance to Degradation: Similar to the CF₃ group, the C-F bond enhances stability against environmental and metabolic degradation.
-
The combination of these two groups makes this compound an exemplary reagent for building highly effective and robust agrochemical candidates.
Reagent Profile: this compound
A thorough understanding of the reagent's properties is fundamental to its successful application.
| Property | Value | Source |
| CAS Number | 503309-11-3 | [3] |
| Molecular Formula | C₇H₅BF₄O₂ | [3] |
| Molecular Weight | 207.92 g/mol | [3] |
| Appearance | White to slightly yellow crystalline powder | [3] |
| Melting Point | 116 °C | [3] |
| Purity | Typically ≥97% | [3] |
Core Application: The Suzuki-Miyaura Cross-Coupling Reaction
The primary utility of this compound in agrochemical synthesis is realized through the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed transformation is one of the most powerful and versatile methods for forming carbon-carbon (C-C) bonds, particularly for creating biaryl or aryl-heteroaryl scaffolds which are prevalent in many successful fungicides, such as Bixafen.[1][6][7][8]
Causality of the Catalytic Cycle: The reaction proceeds through a well-established catalytic cycle involving a Pd(0)/Pd(II) interchange. The base is crucial for the transmetalation step, where it activates the boronic acid to form a more nucleophilic boronate species, facilitating the transfer of the aryl group to the palladium center.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Exemplary Protocol: Synthesis of a Biaryl Fungicide Precursor
This protocol details the synthesis of 2'-(2-Fluoro-4-(trifluoromethyl)phenyl)-3,4-dichloroaniline, a precursor that exemplifies the biaryl core of many modern SDHI (Succinate Dehydrogenase Inhibitor) fungicides. The procedure is designed to be self-validating through clear checkpoints and expected outcomes.
Overall Reaction Scheme:
(Self-correction: A real image would be generated here if possible. Describing it textually: 1-bromo-3,4-dichlorobenzene reacts with this compound in the presence of a palladium catalyst and base to form the target biaryl compound.)
Workflow Overview:
Caption: Step-by-step experimental workflow for the synthesis protocol.
Detailed Step-by-Step Methodology
Reagents & Materials:
-
2-Bromo-5-fluoroaniline (1.0 eq)
-
This compound (1.2 eq)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.03 eq)
-
Potassium Carbonate (K₂CO₃), anhydrous (3.0 eq)
-
1,4-Dioxane, anhydrous
-
Water, degassed
-
Ethyl Acetate
-
Brine (saturated NaCl solution)
-
Magnesium Sulfate (MgSO₄), anhydrous
-
Silica Gel for column chromatography
Protocol:
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 2-Bromo-5-fluoroaniline (1.0 eq), this compound (1.2 eq), and anhydrous potassium carbonate (3.0 eq).
-
Expert Insight: Using a slight excess (1.2 eq) of the boronic acid ensures complete consumption of the more valuable aryl halide and accounts for any potential protodeboronation side reactions.[9]
-
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times. Maintain a positive pressure of inert gas throughout the reaction.
-
Expert Insight: The Pd(0) species, which is the active catalyst, is sensitive to oxygen. Maintaining an inert atmosphere is critical to prevent catalyst degradation and ensure high yield.
-
-
Solvent Addition: Add anhydrous 1,4-dioxane and degassed water in a 4:1 ratio (v/v) via cannula or syringe. The solution should be sparged with inert gas for 15-20 minutes prior to addition.
-
Expert Insight: The aqueous/organic solvent mixture is crucial. Water helps to dissolve the inorganic base (K₂CO₃), while dioxane solubilizes the organic reagents. This biphasic system often accelerates the rate of Suzuki couplings.[10]
-
-
Catalyst Addition: Add the Pd(dppf)Cl₂ catalyst (0.03 eq) to the flask.
-
Expert Insight: Pd(dppf)Cl₂ is a robust, air-stable precatalyst that is highly effective for coupling reactions involving electron-rich and electron-deficient partners.[11] Its bidentate ligand promotes reductive elimination and stabilizes the palladium center.
-
-
Reaction Execution: Heat the reaction mixture to 85-90 °C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting aryl bromide is consumed (typically 4-12 hours).
-
Work-up: a. Cool the reaction mixture to room temperature. b. Dilute the mixture with ethyl acetate and water. c. Transfer the mixture to a separatory funnel. Separate the layers. d. Extract the aqueous layer twice more with ethyl acetate. e. Combine the organic layers and wash with water, then with brine. f. Dry the combined organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure biaryl product.
Expected Data & Validation
| Parameter | Expected Result | Validation Method |
| Yield | 75-90% | Gravimetric analysis |
| Appearance | Off-white to light brown solid | Visual Inspection |
| ¹H NMR | Aromatic protons in the expected regions (δ 6.5-8.0 ppm) | NMR Spectroscopy |
| ¹⁹F NMR | Resonances corresponding to the -CF₃ and Ar-F groups | NMR Spectroscopy |
| Mass Spec (MS) | [M+H]⁺ peak corresponding to the product's molecular weight | LC-MS or HRMS |
| Purity | ≥98% | HPLC or qNMR |
Trustworthiness & Troubleshooting
-
If the reaction fails to start: Ensure solvents are properly degassed and the system is under a strict inert atmosphere. The palladium catalyst may be inactive; use a fresh batch.
-
If the reaction stalls: This may indicate catalyst decomposition. In some cases, adding a fresh portion of the catalyst can restart the reaction. Ensure the base is anhydrous and of good quality.
-
Formation of Homocoupling Product (R²-R²): This can occur if the reaction conditions are too harsh or if oxygen is present. Reducing the temperature slightly and ensuring a robust inert atmosphere can mitigate this.
-
Protodeboronation (R²-H formation): The replacement of the boronic acid group with hydrogen can compete with the desired cross-coupling.[9] Using a slight excess of the boronic acid and avoiding overly prolonged reaction times at high temperatures helps to minimize this side reaction.
Conclusion
This compound is an indispensable tool in the arsenal of the modern agrochemical chemist. Its well-defined reactivity in Suzuki-Miyaura cross-coupling reactions provides a reliable and efficient pathway to complex biaryl structures.[3] The protocol described herein offers a robust, validated framework for synthesizing key agrochemical precursors, demonstrating the reagent's critical role in developing the next generation of high-efficacy crop protection agents.
References
-
Key Benefits of 4-(Trifluoromethyl)phenylboronic Acid in Modern Synthesis. (URL: [Link])
-
The Power of Fluorination: Using Boronic Acids in Agrochemical Synthesis. (URL: [Link])
-
Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PubMed Central. (URL: [Link])
-
Fluorine-containing agrochemicals in the last decade and approaches for fluorine incorporation. (URL: [Link])
-
Mastering Cross-Coupling Reactions with Trifluoromethylated Boronic Acids. (URL: [Link])
-
Chapter 4 Fluorine-Containing Agrochemicals: An Overview of Recent Developments. (URL: [Link])
- AU2022336652A1 - A process for preparation of bixafen - Google P
- CN116178264A - A kind of synthetic method of bixafen - Google P
-
Synthesis of Amidomethyltrifluoroborates and their Use in Cross-Coupling Reactions - PMC. (URL: [Link])
-
Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC - NIH. (URL: [Link])
-
The Power of Fluorine: 4-(Trifluoromethyl)phenylboronic Acid in Material Science. (URL: [Link])
-
Suzuki−Miyaura Coupling Reaction Using Pentafluorophenylboronic Acid | Request PDF. (URL: [Link])
-
(PDF) Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - ResearchGate. (URL: [Link])
-
BIXAFEN - World Health Organization (WHO). (URL: [Link])
Sources
- 1. nbinno.com [nbinno.com]
- 2. researchgate.net [researchgate.net]
- 3. chemimpex.com [chemimpex.com]
- 4. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chemimpex.com [chemimpex.com]
- 6. benchchem.com [benchchem.com]
- 7. AU2022336652A1 - A process for preparation of bixafen - Google Patents [patents.google.com]
- 8. apps.who.int [apps.who.int]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Chan-Lam Cross-Coupling Reactions with 2-Fluoro-4-(trifluoromethyl)phenylboronic acid
Introduction: The Strategic Value of Fluorinated Aryl Ethers and Amines in Drug Discovery
In the landscape of modern medicinal chemistry, the introduction of fluorine and trifluoromethyl groups into molecular scaffolds is a well-established strategy to enhance the pharmacological profile of drug candidates. These modifications can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. The 2-fluoro-4-(trifluoromethyl)phenyl moiety, in particular, is a valuable building block for the synthesis of novel therapeutics. The Chan-Lam cross-coupling reaction, a copper-catalyzed method for forming carbon-heteroatom bonds, offers a powerful and versatile tool for incorporating this fluorinated motif into a wide range of molecules, including amines, phenols, and heterocycles.[1][2] This application note provides a comprehensive guide to the Chan-Lam cross-coupling reaction using 2-Fluoro-4-(trifluoromethyl)phenylboronic acid, offering detailed protocols and insights for researchers, scientists, and drug development professionals.
The Chan-Lam Cross-Coupling Reaction: A Mechanistic Overview
The Chan-Lam coupling is a copper-catalyzed oxidative coupling of an arylboronic acid with an N–H or O–H containing compound.[1][3] Unlike palladium-catalyzed cross-coupling reactions, the Chan-Lam coupling is often performed under milder conditions, typically at room temperature and open to the air, making it an attractive method in organic synthesis.[1]
The catalytic cycle is generally understood to proceed through the following key steps:
-
Ligand Exchange: The N-H or O-H substrate coordinates to the copper(II) catalyst.
-
Transmetalation: The aryl group from the boronic acid is transferred to the copper center, forming a diarylcopper(II) intermediate.
-
Oxidative Addition/Reductive Elimination: The reaction is believed to proceed through a Cu(I)/Cu(III) catalytic cycle. The Cu(I) species is oxidized to a transient Cu(III) intermediate, which then undergoes reductive elimination to form the desired C-N or C-O bond and regenerate the Cu(I) catalyst. Oxygen from the air often serves as the terminal oxidant to regenerate the active Cu(II) catalyst.
Sources
Buchwald-Hartwig amination using 2-Fluoro-4-(trifluoromethyl)phenylboronic acid
Application Note & Protocol Guide
Topic: Synthesis of N-Aryl-2-fluoro-4-(trifluoromethyl)anilines via Palladium- and Copper-Catalyzed C-N Cross-Coupling Reactions
For: Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of C(sp²)–N Bond Formation
The construction of carbon-nitrogen (C-N) bonds, particularly to form arylamines, is a cornerstone of modern organic synthesis. These structural motifs are ubiquitous in pharmaceuticals, agrochemicals, and materials science.[1] The 2-fluoro-4-(trifluoromethyl)aniline core, for instance, is a valuable pharmacophore found in numerous biologically active compounds.[2] Historically, methods for forming these bonds, such as nucleophilic aromatic substitution or the Ullmann condensation, required harsh conditions and had limited substrate scope.[3]
The advent of transition metal-catalyzed cross-coupling reactions has revolutionized this field. The Buchwald-Hartwig amination (palladium-catalyzed) and the Chan-Evans-Lam (CEL) coupling (copper-catalyzed) have emerged as the premier methods, offering mild conditions, broad functional group tolerance, and high efficiency.[3]
This guide provides a comprehensive overview and detailed protocols for the synthesis of arylamines derived from the 2-fluoro-4-(trifluoromethyl)phenyl moiety. We will address two primary synthetic disconnections:
-
The Chan-Evans-Lam Approach: Coupling 2-Fluoro-4-(trifluoromethyl)phenylboronic acid with an amine partner.
-
The Buchwald-Hartwig Approach: Coupling an amine with a 2-fluoro-4-(trifluoromethyl)phenyl halide (or pseudohalide).
By presenting both methodologies, this document offers researchers the flexibility to choose the most suitable pathway based on substrate availability, cost, and desired reaction conditions.
Part 1: Mechanistic Foundations & Strategic Choices
A deep understanding of the underlying catalytic cycles is crucial for reaction optimization and troubleshooting. While both reactions form a C-N bond, their mechanisms, metal catalysts, and optimal conditions differ significantly.
The Buchwald-Hartwig Amination: A Palladium-Catalyzed Cycle
The Buchwald-Hartwig amination is a palladium-catalyzed reaction that couples an amine with an aryl halide or pseudohalide (e.g., triflate, tosylate).[4][5] The choice of a bulky, electron-rich phosphine ligand is critical to the success of the reaction, as it facilitates both the oxidative addition and the final reductive elimination steps.[3]
The generally accepted catalytic cycle proceeds as follows[6][7]:
-
Activation: A Pd(II) precatalyst is reduced in situ to the active Pd(0) species, or a direct Pd(0) source is used.
-
Oxidative Addition: The active L-Pd(0) complex undergoes oxidative addition into the aryl halide (Ar-X) bond to form a Pd(II) intermediate.
-
Amine Coordination & Deprotonation: The amine coordinates to the palladium center, and a base deprotonates the coordinated amine to form a palladium amido complex.
-
Reductive Elimination: This final, key step forms the desired C-N bond of the arylamine product and regenerates the active L-Pd(0) catalyst.
The Chan-Evans-Lam (CEL) Coupling: A Copper-Catalyzed Pathway
The Chan-Evans-Lam (CEL) coupling utilizes a copper catalyst to mediate the reaction between an arylboronic acid and an amine or alcohol. A key advantage of the CEL coupling is its ability to be performed under aerobic conditions, often at room temperature, making it a more operationally simple alternative to the palladium-catalyzed methods.[8]
The mechanism is more complex and less universally agreed upon than the Buchwald-Hartwig cycle, but a plausible pathway involves[8][9]:
-
Ligand Exchange: The amine substrate coordinates to the Cu(II) center.
-
Transmetalation: The aryl group from the boronic acid is transferred to the copper center, displacing a ligand.
-
Reductive Elimination: The Cu(III) intermediate undergoes reductive elimination to form the C-N bond and a Cu(I) species.
-
Re-oxidation: The Cu(I) is re-oxidized to the active Cu(II) state by an oxidant, often oxygen from the air, to complete the catalytic cycle.
Part 2: Experimental Protocols & Workflow
This section provides detailed, step-by-step protocols for synthesizing N-aryl-2-fluoro-4-(trifluoromethyl)anilines using both the CEL and Buchwald-Hartwig methodologies.
General Laboratory Workflow
The following diagram outlines the typical experimental sequence for both protocols, from initial setup to final product characterization.
Protocol 1: Chan-Evans-Lam Coupling
Reaction: Coupling of this compound with an amine.
Rationale: This protocol is ideal when the boronic acid is readily available and the corresponding aryl halide is not. It often uses less expensive copper catalysts and can be run open to the air, simplifying the experimental setup.[8]
Step-by-Step Methodology:
-
Vessel Preparation: To a clean, dry vial equipped with a magnetic stir bar, add Cu(OAc)₂ (5-10 mol%), the desired amine (1.0 equiv.), and this compound (1.2-1.5 equiv.).
-
Expertise Note: Using a slight excess of the boronic acid helps to drive the reaction to completion and compensates for potential homocoupling or protodeboronation side reactions.
-
-
Solvent Addition: Add a suitable solvent such as Dichloromethane (DCM) or Acetonitrile (MeCN). For challenging couplings, especially with aryl amines, a mixed solvent system like MeCN/EtOH can be beneficial.[10]
-
Reaction Execution: Stir the reaction mixture vigorously at room temperature. The reaction should be left open to the atmosphere to allow for the necessary re-oxidation of Cu(I) to Cu(II).
-
Trustworthiness Note: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the limiting reagent is consumed (typically 12-48 hours).
-
-
Workup: Upon completion, dilute the reaction mixture with DCM and filter through a pad of Celite® to remove the copper salts.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure N-(2-fluoro-4-(trifluoromethyl)phenyl) product.
Protocol 2: Buchwald-Hartwig Amination
Reaction: Coupling of 1-Bromo-2-fluoro-4-(trifluoromethyl)benzene with an amine.
Rationale: This is the classic and highly reliable method for arylamine synthesis. The development of advanced phosphine ligands has made this reaction extremely versatile, allowing for the coupling of even very challenging or sterically hindered substrates.[11]
Step-by-Step Methodology:
-
Vessel Preparation (Inert Atmosphere): In a glovebox or under a stream of argon, add to an oven-dried Schlenk flask: a palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), a suitable phosphine ligand (e.g., XPhos, 2-4 mol%), and a strong base (e.g., NaOt-Bu or K₃PO₄, 1.4-2.0 equiv.).
-
Reagent Addition (Inert Atmosphere): Add the 1-Bromo-2-fluoro-4-(trifluoromethyl)benzene (1.0 equiv.) and the amine coupling partner (1.1-1.2 equiv.).
-
Solvent Addition (Inert Atmosphere): Add a dry, degassed solvent such as Toluene or 1,4-Dioxane via syringe.
-
Trustworthiness Note: Ensuring an oxygen-free environment is paramount for catalyst stability and activity. Solvents must be anhydrous and thoroughly degassed via sparging with argon or freeze-pump-thaw cycles.
-
-
Reaction Execution: Seal the vessel and heat the reaction mixture to the specified temperature (typically 80-110 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS. Reactions are typically complete within 2-24 hours.
-
Workup: Cool the reaction to room temperature. Quench carefully with water or saturated aqueous NH₄Cl. Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography to afford the desired product.
Part 3: Data Summary and Troubleshooting
Comparative Reaction Parameters
The table below summarizes typical conditions for each protocol. Note that these are starting points and may require optimization for specific substrates.
| Parameter | Chan-Evans-Lam Coupling | Buchwald-Hartwig Amination |
| Aryl Source | 2-Fluoro-4-(trifluoromethyl)phenylboronic acid | 1-Bromo-2-fluoro-4-(trifluoromethyl)benzene |
| Catalyst | Cu(OAc)₂ or other Cu(II) salts | Pd₂(dba)₃, Pd(OAc)₂ with a phosphine ligand |
| Catalyst Loading | 5 - 10 mol% | 0.5 - 5 mol% Pd |
| Ligand | Pyridine, Phenanthroline (optional) | Biaryl Monophosphines (e.g., XPhos, RuPhos) |
| Base | Often not required; sometimes a mild base | NaOt-Bu, K₃PO₄, Cs₂CO₃ (strong base required) |
| Solvent | DCM, MeCN, Toluene | Toluene, 1,4-Dioxane (anhydrous, degassed) |
| Temperature | Room Temperature - 80 °C | 80 °C - 120 °C |
| Atmosphere | Air (often preferred) | Inert (Argon or Nitrogen) |
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| No or Low Conversion | (Both): Low reaction temperature; sterically hindered substrates.B-H: Inactive catalyst (oxygen exposure); incorrect base/ligand combination.CEL: Catalyst poisoning; protodeboronation of boronic acid. | (Both): Increase temperature; screen different catalyst/ligand systems.B-H: Ensure rigorous inert atmosphere; screen different bases (e.g., K₂CO₃, LHMDS).CEL: Add molecular sieves to remove water; try a different copper source or solvent.[10] |
| Formation of Side Products | (Both): Di-arylation of a primary amine.B-H: Hydrodehalogenation of the aryl halide.CEL: Homocoupling of the boronic acid (biaryl formation). | (Both): Use a larger excess of the amine; run the reaction at a lower temperature.B-H: Ensure the base is fully dissolved; use a more electron-rich ligand.CEL: Use a milder base or no base; ensure slow addition of reagents. |
| Difficulty in Purification | (Both): Product co-elutes with starting material or byproducts. | Optimize the solvent system for column chromatography; consider recrystallization or preparative HPLC if necessary. |
Part 4: Safety Precautions
-
Palladium and Copper Catalysts: While generally used in small quantities, heavy metal catalysts can be toxic. Avoid inhalation of dust and skin contact.
-
Phosphine Ligands: Many phosphine ligands are air-sensitive and can be pyrophoric. Handle only under an inert atmosphere.
-
Bases: Sodium tert-butoxide (NaOt-Bu) is a strong, corrosive, and moisture-sensitive base. Handle with appropriate personal protective equipment (PPE) in a dry environment.
-
Solvents: Toluene and 1,4-Dioxane are flammable and have associated health risks. Always work in a well-ventilated fume hood.
-
Fluorinated Compounds: Organofluorine compounds can have unique toxicological properties. Consult the Safety Data Sheet (SDS) for all specific reagents before use.
References
-
Vantourout, J. C., Law, R. P., Isidro-Llobet, A., Atkinson, S. J., & Watson, A. J. B. (2016). Chan-Evans-Lam Amination of Boronic Acid Pinacol (BPin) Esters: Overcoming the Aryl Amine Problem. Journal of Organic Chemistry, 81(11), 3942-3950.
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination.
-
Wikipedia. (n.d.). Buchwald–Hartwig amination.
-
Semantic Scholar. (n.d.). Chan-Evans-Lam Amination of Boronic Acid Pinacol (BPin) Esters: Overcoming the Aryl Amine Problem.
-
Wikipedia. (n.d.). Chan–Lam coupling.
-
Gale, E. M., et al. (2019). Cu-Catalyzed Chan-Evans-Lam Coupling reactions of 2-Nitroimidazole with Aryl boronic acids. Molecules, 24(15), 2791.
-
WuXi AppTec. (n.d.). How to Wisely Design Conditions for Buchwald-Hartwig Couplings?
-
ACS Omega. (2022). Phenylboronic Ester-Activated Aryl Iodide-Selective Buchwald–Hartwig-Type Amination toward Bioactivity Assay.
-
ResearchGate. (n.d.). Chan-Evans-Lam Amination of Boronic Acid Pinacol (BPin) Esters: Overcoming the Aryl Amine Problem.
-
J&K Scientific LLC. (2021). Buchwald-Hartwig Cross-Coupling.
-
Dorel, R., & Echavarren, A. M. (2019). The Buchwald–Hartwig Amination After 25 Years. Angewandte Chemie International Edition, 58(48), 17118-17129.
-
University of Groningen. (n.d.). The Buchwald–Hartwig Amination After 25 Years.
-
Green, R. A., & Hartwig, J. F. (2014). Palladium-Catalyzed Amination of Aryl Chlorides and Bromides with Ammonium Salts. Organic Letters, 16(16), 4388-4391.
-
ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination.
-
ResearchGate. (n.d.). Palladium-Catalyzed Buchwald-Hartwig Amination and Suzuki-Miyaura Cross-Coupling Reaction of Aryl Mesylates.
-
Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction.
-
Jones, A. X., et al. (2017). Cu-Catalyzed C–N Coupling with Sterically Hindered Partners. ACS Catalysis, 7(10), 6539-6543.
-
Wiley Analytical Science. (2019). Palladium Catalyzed Amination of Aryl Chlorides.
-
Ossila. (n.d.). 2-Fluoro-4-(trifluoromethyl)aniline.
-
Leah4sci. (2019). Buchwald-Hartwig coupling.
-
Royal Society of Chemistry. (2023). Synthetic Methods for Primary Anilines.
Sources
- 1. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 2. ossila.com [ossila.com]
- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 4. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 5. books.rsc.org [books.rsc.org]
- 6. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 7. jk-sci.com [jk-sci.com]
- 8. Chan–Lam coupling - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
- 10. Chan-Evans-Lam Amination of Boronic Acid Pinacol (BPin) Esters: Overcoming the Aryl Amine Problem [organic-chemistry.org]
- 11. research.rug.nl [research.rug.nl]
- 12. chem.libretexts.org [chem.libretexts.org]
Application Notes and Protocols for Microwave-Assisted Suzuki Coupling of 2-Fluoro-4-(trifluoromethyl)phenylboronic acid
For: Researchers, scientists, and drug development professionals.
Introduction: Accelerating Complex Biaryl Synthesis with Microwave Irradiation
The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern organic synthesis, enabling the formation of carbon-carbon bonds, particularly in the creation of biaryl and heteroaryl structures.[1][2] These structural motifs are cornerstones in the development of pharmaceuticals and advanced materials. The focus of this application note is the efficient coupling of 2-Fluoro-4-(trifluoromethyl)phenylboronic acid, a substrate characterized by its electron-deficient nature due to the presence of two strongly withdrawing groups. Such substrates can present unique challenges in traditional Suzuki couplings, often requiring harsh reaction conditions and extended reaction times.
Microwave-assisted organic synthesis (MAOS) has emerged as a transformative technology, offering a greener and more efficient alternative to conventional heating methods.[3][4][5] By utilizing microwave energy, reactions can be accelerated from hours to minutes, leading to higher throughput, improved yields, and enhanced reproducibility.[6][7] This is achieved through rapid, uniform heating of the reaction mixture, which can lead to different reaction kinetics and selectivities compared to conventional heating.[4][6] This protocol details a robust method for the microwave-assisted Suzuki coupling of this compound with a variety of aryl halides, providing a foundational methodology for rapid library synthesis and medicinal chemistry programs.
Mechanism Spotlight: The Palladium Catalytic Cycle
The Suzuki-Miyaura coupling proceeds via a well-established catalytic cycle involving a palladium catalyst.[1][8][9] The cycle consists of three primary steps: oxidative addition, transmetalation, and reductive elimination. The base plays a crucial role in the activation of the boronic acid for the transmetalation step.[9][10][11][12]
Detailed Experimental Protocol
This protocol provides a general method for the microwave-assisted Suzuki coupling of this compound with an aryl bromide.
Materials and Equipment:
-
Boronic Acid: this compound
-
Aryl Halide: e.g., 4-Bromoanisole (or other aryl/heteroaryl bromides or iodides)
-
Palladium Catalyst: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] or [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) [Pd(dppf)Cl₂]
-
Base: Potassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃)
-
Solvent: 1,4-Dioxane and Water (4:1 mixture)
-
Microwave Reactor: A dedicated microwave synthesizer for chemical reactions.
-
Microwave Vial: Appropriate size (e.g., 10 mL) with a stir bar and cap.
-
Standard laboratory glassware and purification equipment (e.g., rotary evaporator, flash chromatography system).
Step-by-Step Procedure:
-
Reagent Preparation: To a 10 mL microwave vial equipped with a magnetic stir bar, add this compound (1.2 equivalents).
-
Addition of Coupling Partner: Add the aryl halide (1.0 equivalent).
-
Catalyst and Base Addition: Add the palladium catalyst (2-5 mol%) and the base (2.0-3.0 equivalents).
-
Solvent Addition: Add the 1,4-dioxane/water (4:1) solvent mixture to achieve a concentration of approximately 0.2 M with respect to the aryl halide.
-
Vial Sealing: Securely seal the vial with a cap.
-
Microwave Irradiation: Place the vial into the microwave reactor. Irradiate the reaction mixture at a set temperature of 120-150 °C for 10-20 minutes. Reaction progress can be monitored by TLC or LC-MS.
-
Work-up: After the reaction is complete and the vial has cooled to room temperature, dilute the mixture with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
-
Characterization: Confirm the structure and purity of the final product using standard analytical techniques (¹H NMR, ¹³C NMR, and MS).
Optimization Strategies: A Systematic Approach
For challenging substrates or to maximize yield, a systematic optimization of reaction parameters is recommended. The following workflow illustrates a logical approach to refining the reaction conditions.
Expected Results: A Comparative Overview
The following table provides a summary of expected outcomes based on variations in key reaction parameters. These are representative examples and actual results may vary depending on the specific aryl halide used.
| Aryl Halide | Catalyst | Base | Solvent | Temperature (°C) | Time (min) | Expected Yield (%) |
| 4-Bromoanisole | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | 120 | 15 | 85-95 |
| 1-Bromo-4-nitrobenzene | Pd(dppf)Cl₂ | Cs₂CO₃ | DMF/H₂O | 140 | 10 | >90 |
| 2-Bromopyridine | Pd(PPh₃)₄ | K₃PO₄ | Dioxane/H₂O | 130 | 20 | 75-85 |
| 4-Chlorotoluene | XPhos Pd G3 | K₃PO₄ | t-AmylOH/H₂O | 150 | 30 | 60-70 |
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | - Inactive catalyst- Insufficiently degassed solvent- Poor solubility of reagents | - Use a fresh batch of catalyst.- Degas the solvent mixture by sparging with an inert gas (e.g., argon) before use.- Try a different solvent system (e.g., DMF, toluene/ethanol). |
| Homocoupling of Boronic Acid | - Presence of oxygen- Pd(II) species in the reaction mixture | - Ensure the reaction is set up under an inert atmosphere.- Use a Pd(0) source or a pre-catalyst that readily forms the active Pd(0) species.[8] |
| Protodeborylation of Boronic Acid | - Prolonged reaction time at high temperature- Presence of excess water or protic solvents | - Reduce the reaction time and/or temperature.- Use anhydrous solvents and a carefully controlled amount of water if required. |
| Dehalogenation of Aryl Halide | - Presence of certain bases or solvents that can act as hydride sources | - Switch to a non-nucleophilic base (e.g., DIPEA) or a different solvent system.[8] |
References
-
Suzuki-Miyaura Coupling - Chemistry LibreTexts. [Link]
-
Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs. [Link]
-
Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview. [Link]
-
Importance of Microwave Heating in Organic Synthesis - Advanced Journal of Chemistry, Section A. [Link]
-
THE ROLE OF MICROWAVE -ASSISTED SYNTHESIS IN ORGANIC CHEMISTRY. [Link]
-
Suzuki reaction - Wikipedia. [Link]
-
Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. - YouTube. [Link]
-
Impact of Microwaves on Organic Synthesis and Strategies toward Flow Processes and Scaling Up - ACS Publications. [Link]
-
Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. [Link]
-
Microwave assisted green organic synthesis. [Link]
-
Suzuki Coupling - Organic Chemistry Portal. [Link]
-
A Highly Efficient Microwave-Assisted Suzuki Coupling Reaction of Aryl Perfluorooctylsulfonates with Boronic Acids | Organic Letters - ACS Publications. [Link]
-
Mechanism of the Suzuki–Miyaura Cross-Coupling Reaction Mediated by [Pd(NHC)(allyl)Cl] Precatalysts | Organometallics - ACS Publications. [Link]
-
The catalytic mechanism of the Suzuki-Miyaura reaction - ChemRxiv. [Link]
-
Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids - MDPI. [Link]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. m.youtube.com [m.youtube.com]
- 3. Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview [ajgreenchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Microwave assisted green organic synthesis [wisdomlib.org]
- 6. ajchem-a.com [ajchem-a.com]
- 7. benchchem.com [benchchem.com]
- 8. Yoneda Labs [yonedalabs.com]
- 9. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 10. Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction | Semantic Scholar [semanticscholar.org]
- 11. Suzuki Coupling [organic-chemistry.org]
- 12. benchchem.com [benchchem.com]
Troubleshooting & Optimization
Technical Support Center: Suzuki Coupling with 2-Fluoro-4-(trifluoromethyl)phenylboronic Acid
Welcome to our dedicated technical support center for navigating the complexities of Suzuki-Miyaura cross-coupling reactions involving 2-fluoro-4-(trifluoromethyl)phenylboronic acid. This resource is designed for researchers, scientists, and drug development professionals who are looking to optimize their synthetic routes and troubleshoot common challenges associated with this electron-deficient coupling partner. The unique electronic properties of this compound, while valuable for introducing fluorinated moieties into target molecules, also predispose it to specific side reactions.[1] This guide provides in-depth, field-proven insights to help you mitigate these issues and achieve high-yield, reproducible results.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions I should expect when using this compound in a Suzuki coupling?
A1: The primary challenges with this electron-deficient boronic acid are protodeboronation and homocoupling . The electron-withdrawing fluorine and trifluoromethyl groups increase the susceptibility of the carbon-boron bond to cleavage by protons (protodeboronation) and facilitate the unwanted coupling of two boronic acid molecules (homocoupling).[2]
Q2: How can I quickly diagnose the primary side reaction in my mixture?
A2: A combination of TLC and LC-MS analysis is typically the most effective approach.
-
Protodeboronation: You will observe the formation of 1-fluoro-3-(trifluoromethyl)benzene as a byproduct.
-
Homocoupling: The formation of 2,2'-difluoro-4,4'-bis(trifluoromethyl)biphenyl will be evident.
-
Dehalogenation: If you observe the formation of the arene derived from your aryl halide starting material, dehalogenation of the aryl halide is occurring.
Troubleshooting Guide: Side Reaction Mitigation
Issue 1: Low Yield Due to Significant Protodeboronation
Protodeboronation is the protonolysis of the C-B bond, replacing it with a C-H bond, and is a common issue with electron-deficient arylboronic acids.[2]
The presence of protic sources (e.g., water, alcohols) in the reaction mixture, especially in combination with a strong base and elevated temperatures, accelerates protodeboronation.
-
Employ Anhydrous Conditions: The most direct way to combat protodeboronation is to minimize the presence of water.
-
Protocol: Use anhydrous solvents, and dry your glassware and reagents thoroughly. Running the reaction under an inert atmosphere (e.g., argon or nitrogen) is also recommended. A recently developed method utilizing potassium trimethylsilanolate (TMSOK) as a soluble base allows for homogeneous, anhydrous Suzuki-Miyaura cross-coupling.[3][4]
-
-
Optimize Base Selection: The choice and amount of base are critical.
-
Recommendation: Weaker bases are generally preferred to minimize protodeboronation. Consider using potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) instead of stronger bases like sodium or potassium hydroxide. In some cases, fluoride-based bases like cesium fluoride (CsF) can be effective.
-
-
Use of Boronic Esters: Converting the boronic acid to a boronic ester, such as a pinacol or MIDA (N-methyliminodiacetic acid) boronate, can significantly enhance stability and reduce the rate of protodeboronation.[5][6] MIDA boronates, in particular, offer the advantage of a slow release of the boronic acid under the reaction conditions, which can be beneficial for sensitive substrates.[7][8]
Objective: To minimize protodeboronation of this compound.
Materials:
-
Aryl halide (1.0 equiv)
-
This compound pinacol ester (1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Potassium trimethylsilanolate (TMSOK) (2.0 equiv)
-
Anhydrous solvent (e.g., THF, dioxane)
-
Schlenk flask and inert gas line (Argon or Nitrogen)
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere, add the aryl halide, this compound pinacol ester, and TMSOK.
-
Evacuate and backfill the flask with inert gas three times.
-
Add the anhydrous solvent via syringe.
-
Add the palladium catalyst under a positive pressure of inert gas.
-
Stir the reaction at room temperature or with gentle heating (e.g., 40-60 °C), monitoring by TLC or LC-MS.
-
Upon completion, quench the reaction with saturated aqueous ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Issue 2: Formation of Homocoupling Byproduct
The palladium-catalyzed self-coupling of the boronic acid is another common side reaction.
Homocoupling is often promoted by the presence of oxygen and can be exacerbated by certain palladium catalysts and reaction conditions.
-
Thorough Degassing: Removing dissolved oxygen from the reaction mixture is crucial.
-
Technique: Degas the solvent by bubbling an inert gas (argon or nitrogen) through it for at least 30 minutes prior to use. Alternatively, use the freeze-pump-thaw method for more rigorous oxygen removal.
-
-
Catalyst and Ligand Selection: The choice of catalyst and ligand can significantly influence the extent of homocoupling.
-
Recommendation: Using pre-formed palladium complexes with bulky, electron-rich phosphine ligands, such as those from the Buchwald or Fu research groups (e.g., XPhos, SPhos), can often suppress homocoupling by favoring the desired cross-coupling pathway.[9]
-
-
Control of Reaction Stoichiometry: Using a slight excess of the boronic acid (e.g., 1.1-1.2 equivalents) is common, but a large excess can sometimes lead to increased homocoupling.
Sources
- 1. nbinno.com [nbinno.com]
- 2. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Anhydrous, Homogeneous, Suzuki-Miyaura Cross-Coupling of Boronic Esters using Potassium Trimethylsilanolate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 6. Yoneda Labs [yonedalabs.com]
- 7. Transforming Suzuki-Miyaura Cross-Couplings of MIDA Boronates into a Green Technology: No Organic Solvents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
Preventing protodeboronation of 2-Fluoro-4-(trifluoromethyl)phenylboronic acid
Technical Support Center: 2-Fluoro-4-(trifluoromethyl)phenylboronic Acid
Welcome to the technical support center for this compound. This resource is designed for researchers, chemists, and drug development professionals who utilize this versatile but challenging reagent. Our goal is to provide you with in-depth, field-tested insights to help you overcome common experimental hurdles, specifically the undesired side reaction of protodeboronation.
Frequently Asked Questions (FAQs)
Q1: What is protodeboronation and why is it a problem?
A: Protodeboronation is a chemical reaction where the carbon-boron (C-B) bond of a boronic acid is cleaved and replaced by a carbon-hydrogen (C-H) bond.[1][2] This process consumes your starting material, leading to the formation of 1-fluoro-3-(trifluoromethyl)benzene as a byproduct. This not only reduces the yield of your desired cross-coupled product but also introduces impurities that can complicate the purification process.[3]
Q2: Why is this compound particularly susceptible to protodeboronation?
A: This susceptibility stems from its electronic structure. The molecule possesses two powerful electron-withdrawing groups: a fluorine atom at the ortho-position and a trifluoromethyl group at the para-position.[4] These groups make the aromatic ring highly electron-deficient, which in turn weakens the C-B bond and makes the ipso-carbon (the carbon attached to boron) more susceptible to protonolysis.[5] Base-catalyzed protodeboronation is especially rapid for such electron-deficient systems.[5][6] Mechanistic studies suggest that for highly electron-deficient arylboronic acids, the reaction can proceed through the liberation of a transient aryl anion, which is then quickly quenched by a proton source.[5][7]
Q3: How can I tell if my this compound has degraded?
A: While severe degradation might result in a change in physical appearance, visual inspection is often unreliable. The most definitive method to assess purity is through NMR spectroscopy. The appearance of signals corresponding to the byproduct, 1-fluoro-3-(trifluoromethyl)benzene, is a clear indicator of protodeboronation. Additionally, a melting point that is broad or lower than the literature value (approx. 116 °C) may suggest the presence of impurities.[3][4]
Q4: What are the best practices for storing this reagent?
A: To maintain the integrity and reactivity of this compound, proper storage is crucial. It should be kept in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) to protect it from moisture and air.[3] For long-term stability, refrigeration at temperatures below 4°C (39°F) is strongly recommended.[3]
Troubleshooting Guide: Overcoming Protodeboronation in Suzuki-Miyaura Coupling
This section addresses specific experimental failures and provides a logical, stepwise approach to resolving them.
Issue: My reaction yield is low, and I've identified 1-fluoro-3-(trifluoromethyl)benzene as the major byproduct.
This is the classic signature of protodeboronation outcompeting the desired cross-coupling reaction. The following troubleshooting workflow will help you systematically optimize your reaction conditions to favor the productive pathway.
Caption: Troubleshooting workflow for low-yield Suzuki-Miyaura reactions.
Detailed Analysis & Solutions
1. Re-evaluate Your Choice of Base
-
The Problem: Strong bases like sodium or potassium hydroxide (NaOH, KOH) dramatically accelerate protodeboronation by maintaining a high concentration of the reactive boronate species ([ArB(OH)₃]⁻).[5][8] For electron-deficient systems, high pH conditions (typically above 10) are particularly detrimental.[9]
-
The Solution: Switch to a milder inorganic base. Potassium phosphate (K₃PO₄), potassium carbonate (K₂CO₃), or cesium carbonate (Cs₂CO₃) are excellent alternatives.[3][9] These bases are sufficiently strong to promote the transmetalation step in the Suzuki-Miyaura cycle but are less likely to induce rapid protodeboronation.
2. Control the Proton Source: Solvent & Temperature
-
The Problem: Protodeboronation requires a proton source, with water being the most common culprit in many Suzuki-Miyaura protocols.[9] Elevated temperatures increase the rate of all reactions, but can often accelerate the decomposition pathway more significantly than the desired coupling.[9]
-
The Solution:
-
Solvents: Whenever feasible, use anhydrous solvents to minimize the proton source.[3][9] If an aqueous co-solvent system is necessary, reduce the proportion of water as much as possible.
-
Temperature: Run the reaction at the lowest temperature that still provides a reasonable rate for the cross-coupling.[3][9] An initial temperature screen from 50°C to 80°C is advisable.
-
3. Protect the Boronic Acid: The Slow-Release Strategy
-
The Problem: The high instantaneous concentration of the free boronic acid in the reaction mixture makes it vulnerable to decomposition.
-
The Solution: Convert the boronic acid to a more stable derivative, such as a pinacol ester or an N-methyliminodiacetic acid (MIDA) boronate ester.[2][3] These protected forms are more resistant to protodeboronation.[2][10] Under the reaction conditions, they slowly hydrolyze to release the active boronic acid, keeping its ambient concentration low and favoring its entry into the productive catalytic cycle over the decomposition pathway.[1][11]
Experimental Protocols & Data
Protocol: Synthesis of this compound pinacol ester
This protocol provides a reliable method for protecting the boronic acid, significantly enhancing its stability.
Materials:
-
This compound
-
Pinacol
-
Toluene (anhydrous)
-
Dean-Stark apparatus
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and a Dean-Stark apparatus, add this compound (1.0 eq).
-
Add pinacol (1.1 eq) and a sufficient volume of anhydrous toluene to dissolve the reagents upon heating.
-
Flush the system with an inert gas (argon or nitrogen).
-
Heat the mixture to reflux. Water generated during the esterification will be collected in the Dean-Stark trap.
-
Continue refluxing until no more water is collected (typically 2-4 hours).[3]
-
Allow the reaction mixture to cool to room temperature.
-
Remove the toluene under reduced pressure using a rotary evaporator.
-
The resulting crude pinacol ester is often a solid and can typically be used in the subsequent Suzuki-Miyaura coupling without further purification.[3] Purity can be checked by ¹H and ¹⁹F NMR.
Table 1: Recommended Starting Conditions for Suzuki-Miyaura Coupling
This table summarizes optimized conditions designed to minimize protodeboronation.
| Parameter | Recommended Condition | Rationale |
| Boronic Acid Form | Pinacol or MIDA ester | Employs a slow-release strategy to keep the concentration of reactive free boronic acid low.[1][11] |
| Base | K₃PO₄ or K₂CO₃ (3.0 eq) | Mild base minimizes the rate of base-catalyzed protodeboronation.[3][9] |
| Solvent System | Anhydrous Dioxane, Toluene, or THF | Reduces the availability of a proton source required for the side reaction.[9] |
| Temperature | 60 - 80 °C | Lower temperatures disfavor the protodeboronation pathway relative to the cross-coupling.[3] |
| Catalyst System | High-turnover Pd catalyst/ligand | A fast catalytic cycle consumes the boronic acid in the desired reaction before it can decompose.[1][9] |
Mechanistic Insight: The Protodeboronation Pathway
The following diagram illustrates the base-catalyzed protodeboronation mechanism for this highly electron-deficient arylboronic acid.
Sources
- 1. Protodeboronation - Wikipedia [en.wikipedia.org]
- 2. Yoneda Labs [yonedalabs.com]
- 3. benchchem.com [benchchem.com]
- 4. chemimpex.com [chemimpex.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. research.ed.ac.uk [research.ed.ac.uk]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Optimization of Reaction Conditions for 2-Fluoro-4-(trifluoromethyl)phenylboronic acid
Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and optimization strategies for reactions involving 2-Fluoro-4-(trifluoromethyl)phenylboronic acid, a key building block in modern organic synthesis.[1] This resource is structured in a question-and-answer format to directly address common challenges encountered during its use in cross-coupling reactions.
Introduction to the Substrate
This compound is an electron-deficient boronic acid. The presence of both a fluorine atom and a trifluoromethyl group significantly influences its reactivity.[1][2] These electron-withdrawing groups can make Suzuki-Miyaura coupling reactions more challenging compared to their electron-rich counterparts, often leading to issues like low yields, side reactions, and catalyst deactivation. This guide will help you navigate these complexities.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My Suzuki-Miyaura coupling reaction with this compound is resulting in a low yield or failing completely. What are the initial troubleshooting steps?
A1: Low yields in Suzuki couplings with this substrate are common and can often be traced back to several key factors. A systematic approach to troubleshooting is crucial.
Initial Checks:
-
Reagent Quality and Stability:
-
Boronic Acid Integrity: Electron-deficient arylboronic acids are particularly susceptible to protodeboronation, a side reaction where the boronic acid group is replaced by a hydrogen atom.[3][4] Ensure you are using fresh, high-purity this compound. Consider converting it to a more stable form, such as a pinacol ester (BPin) or a potassium trifluoroborate salt, if stability issues persist.[5][6]
-
Aryl Halide Reactivity: The reactivity of the coupling partner is critical. The general trend for aryl halides is I > Br > OTf >> Cl.[3] Couplings involving aryl chlorides are more demanding and typically require specialized, highly active catalyst systems.[3]
-
Catalyst and Ligand Integrity: Palladium catalysts and phosphine ligands can degrade over time, especially with improper storage.[3] Phosphine ligands are prone to oxidation.[3] Ensure your catalyst and ligand are fresh and have been stored under an inert atmosphere.
-
-
Reaction Setup and Conditions:
-
Inert Atmosphere: The exclusion of oxygen is paramount to prevent the oxidation of the active Pd(0) catalyst and any phosphine ligands.[3][7] Ensure your reaction vessel is thoroughly purged with an inert gas like argon or nitrogen. A common procedure is to evacuate and backfill the flask three times.[3]
-
Solvent and Base Purity: Use anhydrous and degassed solvents. Oxygen dissolved in the solvent can deactivate the catalyst.[3] Ensure your base is of high purity and finely powdered for better solubility and reactivity.
-
Below is a logical workflow to diagnose the root cause of low yield.
Caption: A logical workflow for diagnosing low yields in Suzuki reactions.
Q2: I suspect protodeboronation of my this compound is the primary issue. How can I minimize this side reaction?
A2: Protodeboronation is a significant challenge with electron-deficient boronic acids.[3][4] The C-B bond is polarized and susceptible to cleavage by a proton source, which can be exacerbated by the reaction conditions.
Strategies to Mitigate Protodeboronation:
-
Choice of Base: The base is essential for activating the boronic acid for transmetalation but can also promote protodeboronation if too harsh.[5][8]
-
Milder Bases: Using milder bases like potassium phosphate (K₃PO₄), potassium fluoride (KF), or cesium carbonate (Cs₂CO₃) can be advantageous.[3][5]
-
Fluoride Sources: Fluoride ions (from KF or CsF) can be particularly effective. They activate the boronic acid to facilitate transmetalation but are less likely to cause hydrolysis of sensitive functional groups.[5][9] However, excess fluoride can sometimes form unreactive anionic boronate species.[10]
-
-
Anhydrous Conditions: While many Suzuki protocols use aqueous bases, water can be a proton source for protodeboronation.[7] For sensitive substrates like this, strictly anhydrous conditions are often recommended.[5]
-
Protecting the Boronic Acid: Converting the boronic acid to a more stable derivative is a highly effective strategy.
| Derivative | Structure Example (Ar = Aryl) | Key Advantages |
| Boronic Acid | Ar-B(OH)₂ | Commercially available, atom economical. |
| Pinacol Ester (BPin) | Ar-B(pin) | Increased stability against protodeboronation, easy to handle.[5][6] |
| Trifluoroborate Salt | Ar-BF₃K | Highly stable to air and moisture, can show enhanced reactivity.[5] |
Q3: What is the optimal catalyst and ligand combination for coupling with this compound, especially with a challenging (e.g., sterically hindered or electron-rich) aryl halide?
A3: The choice of catalyst and ligand is critical, particularly for challenging substrates. Standard catalysts like Pd(PPh₃)₄ may not be effective.
Recommendations for Catalyst Systems:
-
Bulky, Electron-Rich Ligands: These are essential for promoting both the oxidative addition and the reductive elimination steps, which can be slow with challenging substrates.[11]
-
Buchwald-type Biarylphosphine Ligands: Ligands such as SPhos, XPhos, and RuPhos are highly effective for coupling sterically hindered and electron-deficient substrates.[11][12]
-
N-Heterocyclic Carbenes (NHCs): NHC ligands are also very effective and can provide high catalyst stability and activity.[11]
-
-
Palladium Pre-catalysts: Using modern palladium pre-catalysts (e.g., G2, G3, or G4 Buchwald pre-catalysts) is highly recommended. These are air-stable solids that rapidly form the active Pd(0) species in solution, leading to more reliable and reproducible results.[11][13]
Screening Table for Initial Optimization:
| Catalyst (1-2 mol%) | Ligand (1.2-2.4 mol%) | Base (2-3 equiv) | Solvent | Temp (°C) |
| Pd₂(dba)₃ | SPhos | K₃PO₄ | Toluene/H₂O (10:1) | 100 |
| Pd(OAc)₂ | XPhos | K₂CO₃ | 1,4-Dioxane | 100 |
| XPhos Pd G3 | (Pre-catalyst) | Cs₂CO₃ | CPME | 110 |
| Pd(OAc)₂ | RuPhos | KF | THF/H₂O (10:1) | 80 |
Q4: The reaction appears to stall, or I observe the formation of palladium black. What is happening and how can I prevent it?
A4: The formation of palladium black indicates the decomposition of the active Pd(0) catalyst into metallic palladium, which is catalytically inactive. This is a common failure mode in Suzuki couplings.
Causes and Solutions:
-
Oxygen Contamination: As mentioned, oxygen is a primary cause of catalyst decomposition.[11]
-
High Temperatures: Excessive heat can lead to the degradation of the catalyst, especially if the catalytic cycle is slow.[7]
-
Solution: Screen a range of temperatures (e.g., 80-110 °C) to find the optimal balance between reaction rate and catalyst stability.[7]
-
-
Ligand Degradation or Dissociation: If the ligand is not robust enough or dissociates from the palladium center, the unprotected Pd(0) species can agglomerate and precipitate.
-
Solution: Use more robust ligands like the Buchwald biarylphosphines or NHCs, which form more stable complexes with palladium.[11] Sometimes, a slight excess of the ligand relative to the palladium source can improve stability.
-
Experimental Protocol: General Procedure for a Challenging Suzuki-Miyaura Coupling
Caption: A step-by-step experimental workflow for a robust Suzuki coupling.
References
- Amatore, C., & Jutand, A. (n.d.).
- BenchChem. (n.d.).
- (2025). Fluoride-induced redox-switchable behaviour of a palladium(ii)/(iv) couple. RSC Publishing.
- BenchChem. (2025). Technical Support Center: A Troubleshooting Guide for CPME in Suzuki Couplings.
- (n.d.). Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds. MDPI.
- (n.d.). Recent Advances in the development of Suzuki Miyaura Coupling Reactions. wwjmrd.
- (2025). Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds. MDPI.
- BenchChem. (n.d.). Troubleshooting difficult Suzuki couplings with substituted boronic acids.
- BenchChem. (n.d.). Overcoming low yields in Suzuki coupling with functionalized boronic acids.
- Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.
- (2021). Palladium and Nickel Catalyzed Suzuki Cross-Coupling with Alkyl Fluorides. PMC.
- (n.d.). Highly Chemoselective Ligands for Suzuki–Miyaura Cross-Coupling Reaction Based on Virtual Ligand-Assisted Screening. ChemRxiv.
- (2021). Your "Go-To", "just couple already", Suzuki conditions?. Reddit.
- (n.d.). Suzuki Coupling. Organic Chemistry Portal.
- (n.d.). Screening reaction conditions of Suzuki coupling a.
- (2022). Conditions for Suzuki-Miyaura Coupling Optimized with Machine Learning. ChemistryViews.
- (n.d.).
- (n.d.). Screening of reaction conditions for Suzuki-Miyaura reaction a.
- (2021). Diagnosing issues with a failed Suzuki coupling?. Reddit.
- (n.d.). Sterically hindered Suzuki-Miyaura cross-coupling: Ligand and base effect.
- (n.d.). Scale-Up Guide: Suzuki-Miyaura Cross-Coupling Reaction. Sigma-Aldrich.
- (n.d.). Optimization of reaction conditions for the Suzuki-Miyaura coupling of....
- (n.d.). Catalysts for Suzuki-Miyaura coupling processes: scope and studies of the effect of ligand structure. PubMed.
- (n.d.). Optimization of reaction conditions. a.
- (n.d.). Optimization of the conditions for the Suzuki–Miyaura coupling reaction....
- (2016).
- (n.d.). Suzuki–Miyaura cross-coupling optimization enabled by automated feedback. Reaction Chemistry & Engineering (RSC Publishing).
- (n.d.). This compound. Chem-Impex.
- (2025). Electronic and Steric Effects of the ProPhos Ligand Family for Nickel-Catalyzed Suzuki–Miyaura Coupling of Heteroaromatics.
- (2025). This compound | 503309-11-3. Chemicalbook.
- (n.d.). This compound AldrichCPR. Sigma-Aldrich.
- (n.d.). 4-Fluoro-2-(trifluoromethyl)phenylboronic acid | CAS 182344-16-7. SCBT.
- (n.d.). Synthesis, Properties and Antimicrobial Activity of 5-Trifluoromethyl-2-formylphenylboronic Acid. MDPI.
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. mdpi.com [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Yoneda Labs [yonedalabs.com]
- 7. benchchem.com [benchchem.com]
- 8. wwjmrd.com [wwjmrd.com]
- 9. Suzuki Coupling [organic-chemistry.org]
- 10. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 11. benchchem.com [benchchem.com]
- 12. Catalysts for Suzuki-Miyaura coupling processes: scope and studies of the effect of ligand structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. reddit.com [reddit.com]
- 14. Scale-Up Guide: Suzuki-Miyaura Cross-Coupling Reaction [sigmaaldrich.com]
Technical Support Center: Purification Strategies for Products from 2-Fluoro-4-(trifluoromethyl)phenylboronic Acid Reactions
As a Senior Application Scientist, this guide is designed to provide you with robust, field-proven strategies for purifying the products of reactions involving 2-Fluoro-4-(trifluoromethyl)phenylboronic acid. The unique electronic properties imparted by the fluorine and trifluoromethyl groups make this reagent invaluable in medicinal chemistry and materials science, particularly in Suzuki-Miyaura cross-coupling reactions. However, these same properties can introduce specific challenges in product purification. This guide offers a troubleshooting framework and detailed protocols to help you achieve high purity with maximum efficiency.
Section 1: Understanding the Common Impurity Profile
Effective purification begins with understanding the potential impurities in your crude reaction mixture. For cross-coupling reactions using this compound, the impurity profile is generally predictable.
| Impurity Type | Origin | Typical Removal Challenge |
| Unreacted Boronic Acid | Excess reagent used to drive the reaction to completion. | Can have similar polarity to the desired product, leading to co-elution in chromatography. |
| Protodeboronated Starting Material | Hydrolysis of the C-B bond of the boronic acid, forming 1-fluoro-3-(trifluoromethyl)benzene.[1] | Highly volatile and non-polar; typically removed under vacuum but can co-elute with non-polar products. |
| Homocoupled Byproduct | Dimerization of the boronic acid to form 2,2'-Difluoro-4,4'-bis(trifluoromethyl)-1,1'-biphenyl.[2] | Often has polarity and solubility characteristics very similar to the desired biaryl product, making separation difficult.[3] |
| Residual Palladium Catalyst | Incomplete removal during work-up. | Can cause product discoloration (grey/black) and interfere with downstream applications. |
| Ligand Byproducts | Oxidation of phosphine ligands (e.g., PPh₃ to TPPO). | Can be highly polar and may streak on silica gel, complicating chromatography. |
Section 2: Troubleshooting and Frequently Asked Questions (FAQs)
This section addresses common purification challenges in a question-and-answer format.
Q1: My initial aqueous work-up didn't remove the unreacted boronic acid. What is the most reliable next step?
Answer: This is a frequent issue, as this compound and its product can have overlapping solubilities. Your best approach depends on the scale and nature of your desired product.
-
Acid-Base Extraction: The boronic acid is weakly acidic. A wash with a strong aqueous base (e.g., 1-2 M NaOH) will deprotonate it to the highly water-soluble boronate salt, which partitions into the aqueous layer.[4] This is the most common and often effective first-line strategy. Caution: This method is unsuitable if your desired product contains a base-sensitive functional group.
-
Scavenger Resins: For a more selective approach, especially with base-sensitive products or for achieving very high purity, a diol-based scavenger resin is exceptionally effective.[5] These resins contain N-methylglucamine or similar functionalities that form a stable, covalent five-membered cyclic boronate ester with the boronic acid, sequestering it from the solution as a solid support that can be filtered off.[6]
-
Recrystallization: If your desired product is a solid, recrystallization can be an excellent method to reject the boronic acid impurity, provided a suitable solvent system can be found where the impurity remains in the mother liquor.[7][8]
The following workflow diagram can help guide your decision-making process for general purification.
Caption: General purification decision workflow.
Q2: I am seeing a significant amount of the homocoupled dimer in my crude NMR. How do I remove it and prevent its formation?
Answer: The homocoupling of electron-deficient boronic acids can be a significant side reaction.[2] This byproduct is often challenging to separate from the desired cross-coupled product due to very similar physical properties.
Removal Strategy: High-performance flash chromatography is the most effective method. Due to the fluorinated nature of both your product and the impurity, standard silica gel may not provide adequate separation. Consider using a stationary phase with alternative selectivity:
-
Pentafluorophenyl (PFP) Phase: These phases offer unique separation mechanisms for fluorinated compounds, including dipole-dipole and π-π interactions, which can resolve molecules that co-elute on standard C18 or silica phases.[9][10]
-
Standard Silica: Meticulous optimization of the mobile phase is key. A shallow gradient using a hexanes/ethyl acetate or hexanes/dichloromethane system is a good starting point. Adding a small percentage of a more polar solvent like methanol can sometimes improve separation.
Prevention Strategy:
-
Reaction Conditions: Homocoupling can be influenced by the presence of oxygen and the specific palladium catalyst/ligand system used. Ensure your reaction is thoroughly degassed and maintained under an inert atmosphere (Argon or Nitrogen).[11]
-
Ligand Choice: Using bulky, electron-rich phosphine ligands, such as SPhos or XPhos, can favor the desired cross-coupling pathway over homocoupling.[2]
-
Stoichiometry: Use the boronic acid as the limiting reagent if possible, or use a smaller excess (e.g., 1.1 equivalents instead of 1.5).
Q3: My final product is a pale grey/black solid, indicating palladium contamination. How can I remove it?
Answer: Residual palladium is a common issue and must be removed, especially for pharmaceutical applications.
-
Activated Carbon Treatment: Dissolve your product in a suitable organic solvent (e.g., ethyl acetate, DCM, or toluene) and stir with a small amount of activated carbon (charcoal) for 15-30 minutes. The palladium complexes will adsorb onto the carbon surface. Filter the mixture through a pad of Celite® to remove the carbon. This is often sufficient for removing color.
-
Metal Scavengers: For quantitative removal to ppm levels, silica-based metal scavengers (e.g., SiliaMetS® Thiol or DMT) are highly effective. These are functionalized silica gels that chelate the palladium. The crude product is dissolved and stirred with the scavenger, which is then removed by simple filtration.
Q4: My product is an oil, and crystallization is not an option. Column chromatography is giving poor recovery. What should I do?
Answer: This scenario requires a multi-step approach focusing on liquid-liquid extractions and scavenging techniques before resorting to chromatography.
The diagram below outlines a decision tree specifically for removing boronic acid impurities.
Sources
- 1. andersonsprocesssolutions.com [andersonsprocesssolutions.com]
- 2. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. silicycle.com [silicycle.com]
- 7. home.sandiego.edu [home.sandiego.edu]
- 8. researchgate.net [researchgate.net]
- 9. silicycle.com [silicycle.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. benchchem.com [benchchem.com]
Technical Support Center: Navigating Catalyst Deactivation in Cross-Coupling with 2-Fluoro-4-(trifluoromethyl)phenylboronic Acid
Welcome to our dedicated technical support center for researchers, scientists, and professionals in drug development. This guide provides in-depth troubleshooting strategies and frequently asked questions (FAQs) to address the common challenge of catalyst deactivation when using 2-Fluoro-4-(trifluoromethyl)phenylboronic acid in cross-coupling reactions. Our goal is to equip you with the scientific understanding and practical solutions to ensure the success of your experiments.
Introduction: The Challenge of Electron-Deficient Boronic Acids
This compound is a valuable building block in medicinal chemistry and materials science due to the unique properties imparted by its fluorine and trifluoromethyl substituents. However, these very electron-withdrawing groups render the boronic acid susceptible to certain side reactions that can lead to low yields and catalyst deactivation in popular cross-coupling methodologies like the Suzuki-Miyaura reaction. This guide will dissect the primary causes of these issues and offer actionable protocols to overcome them.
Frequently Asked Questions (FAQs)
Q1: My Suzuki-Miyaura reaction with this compound is sluggish or has stalled completely. What are the likely causes?
A1: Several factors can contribute to a stalled reaction with this particular boronic acid. The most common culprits are:
-
Protodeboronation: This is the undesired cleavage of the C–B bond, replacing it with a C–H bond, which consumes your starting material.[1][2] Electron-deficient arylboronic acids, like the one , are particularly prone to this side reaction, especially in the presence of a base and water.[3][4]
-
Catalyst Deactivation: The active Pd(0) catalyst can be deactivated through several pathways, including the formation of inactive palladium black, ligand degradation, or poisoning by impurities.[5][6][7]
-
Inhibition by Fluoride: While fluoride ions can sometimes be beneficial in cross-coupling, excess fluoride can in some cases inhibit the palladium catalyst.[8][9]
Q2: What is protodeboronation and why is it a major issue with this compound?
A2: Protodeboronation is a reaction where the boronic acid group is replaced by a hydrogen atom from a proton source (like water), effectively destroying your starting material.[2] The electron-withdrawing fluorine and trifluoromethyl groups on the phenyl ring make the ipso-carbon more electrophilic and thus more susceptible to protonolysis.[3] This reaction is often accelerated under the basic conditions typically required for Suzuki-Miyaura couplings.[1]
Q3: How can I minimize protodeboronation?
A3: Minimizing protodeboronation is critical for a successful coupling. Here are some effective strategies:
-
Use of Boronic Esters: Converting the boronic acid to a more stable boronate ester (e.g., a pinacol ester) can protect the C-B bond from premature cleavage.[1][10]
-
"Slow Release" Strategies: Employing boronic acid derivatives like MIDA boronates or organotrifluoroborates allows for a slow release of the boronic acid into the reaction mixture, keeping its concentration low and minimizing side reactions.[2]
-
Careful Choice of Base and Solvent: Using milder bases (e.g., K₃PO₄ instead of NaOH) and anhydrous solvents can significantly reduce the rate of protodeboronation.[11] In some cases, base-free conditions have been developed for particularly sensitive substrates.[12]
Q4: My reaction mixture is turning black. What does this signify and how can I prevent it?
A4: The formation of a black precipitate is often indicative of the agglomeration of the active Pd(0) catalyst into inactive palladium black.[7] This is a common form of catalyst deactivation. To prevent this:
-
Ligand Selection: Use bulky, electron-rich phosphine ligands that stabilize the Pd(0) center and prevent aggregation.[10]
-
Proper Degassing: Ensure that all solvents and reagents are thoroughly degassed to remove oxygen, which can oxidize and deactivate the catalyst.
-
Temperature Control: Avoid excessive heating, as high temperatures can accelerate catalyst decomposition.[13]
Troubleshooting Guide
This section provides a structured approach to diagnosing and solving common issues encountered during cross-coupling reactions with this compound.
Problem 1: Low or No Product Formation
| Observation | Potential Cause | Suggested Solution |
| Starting materials largely unreacted. | Catalyst deactivation or inhibition. | - Ensure rigorous exclusion of air and moisture.[7]- Screen different palladium precatalysts and ligands.[10]- Purify all reagents and solvents to remove potential catalyst poisons like sulfur or other halides.[6][14] |
| Formation of 1-fluoro-3-(trifluoromethyl)benzene (protodeboronated product). | Protodeboronation of the boronic acid. | - Switch to the corresponding pinacol boronate ester.[10]- Use a milder base (e.g., K₃PO₄, CsF) or consider a base-free protocol.[11][12]- Employ anhydrous solvents. |
| Reaction starts but does not go to completion. | Gradual catalyst deactivation or substrate inhibition. | - Increase catalyst loading slightly (e.g., from 1 mol% to 2-3 mol%).- Add a fresh portion of catalyst mid-reaction.- Investigate if the product is inhibiting the catalyst. |
Problem 2: Formation of Side Products
| Observation | Potential Cause | Suggested Solution |
| Homocoupling of the boronic acid. | Presence of oxygen; reaction conditions too harsh. | - Thoroughly degas all reagents and solvents.- Lower the reaction temperature. |
| Dehalogenation of the coupling partner. | Presence of a hydrogen source; certain ligands/bases. | - Ensure anhydrous conditions.- Screen alternative ligands and bases. |
Visualizing Catalyst Deactivation Pathways
The following diagram illustrates the primary pathways leading to catalyst deactivation and unproductive consumption of the boronic acid.
Caption: Key pathways in Suzuki-Miyaura coupling, highlighting deactivation routes.
Experimental Protocols
Protocol 1: Screening for Optimal Base and Solvent Conditions
-
Setup: In parallel reaction vials under an inert atmosphere (e.g., argon or nitrogen), add your aryl halide (1.0 equiv), this compound pinacol ester (1.5 equiv), and palladium catalyst/ligand system (e.g., Pd₂(dba)₃ with a suitable phosphine ligand, 2 mol% Pd).
-
Variable Addition: To each vial, add a different base (2.0 equiv) from a stock solution (e.g., K₃PO₄, K₂CO₃, CsF, Et₃N).
-
Solvent Addition: Add the desired degassed solvent (e.g., dioxane, toluene, THF) to each vial to achieve the target concentration.
-
Reaction: Heat the reactions to the desired temperature (e.g., 80-100 °C) and monitor by TLC or LC-MS at regular intervals (e.g., 1h, 4h, 12h).
-
Analysis: Compare the conversion to product and the formation of the protodeboronated byproduct across the different conditions to identify the optimal combination.
Protocol 2: Catalyst Regeneration (for heterogeneous catalysts)
In cases where a supported palladium catalyst is used and fouling is suspected, a regeneration protocol may be attempted.
-
Filtration: After the reaction, filter the catalyst from the reaction mixture and wash with a suitable solvent (e.g., acetone, ethyl acetate) to remove adsorbed organics.
-
Drying: Dry the catalyst under vacuum.
-
Calcination: In a tube furnace, slowly ramp the temperature (e.g., 5°C/min) under a flow of inert gas to a moderate temperature (e.g., 300-400°C). Then, switch to a dilute air stream to burn off carbonaceous deposits.[13]
-
Reduction: After calcination, the active palladium sites may need to be regenerated by reduction under a hydrogen flow.
Note: Catalyst regeneration is highly specific to the catalyst type and support. Consult the manufacturer's guidelines where possible.
Analytical Techniques for Diagnosing Deactivation
To effectively troubleshoot, it is crucial to identify the root cause of catalyst deactivation.[15]
| Technique | Information Gained |
| LC-MS / GC-MS | Quantify product formation, consumption of starting materials, and identify byproducts like the protodeboronated arene. |
| ³¹P NMR Spectroscopy | Monitor the integrity of phosphine ligands and detect the formation of phosphine oxides, which indicates ligand degradation. |
| X-ray Photoelectron Spectroscopy (XPS) | Detect the presence of poisons on the catalyst surface.[15][16] |
| BET Surface Area Analysis | Reveal reductions in the catalyst's active surface area, indicating thermal degradation or fouling.[15] |
| Inductively Coupled Plasma (ICP) | Determine if active metal has leached from a supported catalyst into the solution.[16] |
Conclusion
Successfully employing this compound in cross-coupling reactions requires a proactive approach to mitigate its inherent reactivity challenges. By understanding the mechanisms of protodeboronation and catalyst deactivation, and by systematically applying the troubleshooting strategies and protocols outlined in this guide, researchers can significantly improve reaction outcomes. Remember that careful planning, rigorous experimental technique, and a methodical approach to optimization are the cornerstones of success in modern synthetic chemistry.
References
-
ChemCatBio. (n.d.). Three Sources of Catalyst Deactivation and How To Mitigate Them. Retrieved from [Link]
- Cox, P. A., et al. (2022). Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. Journal of the American Chemical Society.
-
Martínez-Vivas, S., Poyatos, M., & Peris, E. (2025). Fluoride-induced redox-switchable behaviour of a palladium(ii)/(iv) couple. Chemical Science. Retrieved from [Link]
-
Applied Catalysts. (2024). Understanding Catalyst Deactivation: How Characterization Can Identify the Root Cause. Retrieved from [Link]
-
H-Metrics. (2025). Catalyst deactivation mechanisms and how to prevent them. Retrieved from [Link]
-
Martínez-Vivas, S., Poyatos, M., & Peris, E. (2025). Fluoride-induced redox-switchable behaviour of a palladium(ii)/(iv) couple. RSC Publishing. Retrieved from [Link]
-
Cox, P. A., et al. (2017). Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion. Journal of the American Chemical Society, 139(37), 13156-13164. Retrieved from [Link]
-
Cox, P. A., et al. (2022). In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface. Accounts of Chemical Research, 55(9), 1281-1293. Retrieved from [Link]
-
Hayes, C. J., et al. (2021). Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. ResearchGate. Retrieved from [Link]
-
Wikipedia. (n.d.). Protodeboronation. Retrieved from [Link]
-
Lebleu, T., et al. (n.d.). Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions. ArODES. Retrieved from [Link]
- Amatore, C., et al. (n.d.). Role of Fluoride Ions in Palladium-Catalyzed Cross-Coupling Reactions.
- Billingsley, K. L., & Buchwald, S. L. (2008). "Cationic" Suzuki-Miyaura Coupling with Acutely Base-Sensitive Boronic Acids.
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]
-
Morken, J. P., et al. (2012). Mechanistic Investigation of the Nickel-Catalyzed Suzuki Reaction of N,O-Acetals: Evidence for Boronic Acid Assisted Oxidative Addition and an Iminium Activation Pathway. PubMed Central. Retrieved from [Link]
-
Li, J., et al. (2018). Influences of Base and Solvent in Suzuki-Miyaura Coupling Reaction... ResearchGate. Retrieved from [Link]
Sources
- 1. research.ed.ac.uk [research.ed.ac.uk]
- 2. Protodeboronation - Wikipedia [en.wikipedia.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Three Sources of Catalyst Deactivation and How To Mitigate Them | Chemical Catalysis for Bioenergy Consortium [chemcatbio.org]
- 6. Catalyst deactivation mechanisms and how to prevent them [eureka.patsnap.com]
- 7. benchchem.com [benchchem.com]
- 8. Fluoride-induced redox-switchable behaviour of a palladium(ii)/(iv) couple - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 9. Fluoride-induced redox-switchable behaviour of a palladium( ii )/( iv ) couple - Chemical Science (RSC Publishing) DOI:10.1039/D4SC08203F [pubs.rsc.org]
- 10. Yoneda Labs [yonedalabs.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. arodes.hes-so.ch [arodes.hes-so.ch]
- 15. Understanding Catalyst Deactivation: How Characterization Can Identify the Root Cause - Applied Catalysts [catalysts.com]
- 16. alfachemic.com [alfachemic.com]
Technical Support Center: Suzuki Reactions of Electron-Deficient Boronic Acids
Welcome to our dedicated resource for researchers, scientists, and drug development professionals. This guide provides in-depth technical support for one of the most powerful C-C bond-forming reactions in modern synthesis: the Suzuki-Miyaura cross-coupling. Specifically, we will address the common challenges and nuances associated with a particularly challenging substrate class: electron-deficient boronic acids. Our goal is to move beyond simple procedural lists and delve into the mechanistic reasoning behind the troubleshooting strategies, empowering you to optimize your reactions with confidence.
The Challenge: Why Are Electron-Deficient Boronic Acids Problematic?
The Suzuki-Miyaura coupling is a cornerstone of synthetic chemistry, celebrated for its versatility and functional group tolerance.[1][2] However, practitioners often encounter diminished yields and increased side reactions when employing electron-deficient boronic acids. The root of this difficulty lies in the reaction's catalytic cycle.[3][4]
The electron-withdrawing groups on the boronic acid decrease the nucleophilicity of the organic moiety. This directly impacts the transmetalation step—the transfer of the organic group from boron to the palladium center—which is often the rate-limiting step of the catalytic cycle.[5][6] A sluggish transmetalation not only slows the formation of the desired product but also allows competing decomposition pathways to become more prominent.
Furthermore, electron-deficient boronic acids are often more susceptible to a detrimental side reaction known as protodeboronation , where the C-B bond is cleaved and replaced by a C-H bond, effectively destroying the starting material.[7][8][9]
Visualizing the Hurdle in the Catalytic Cycle
The following diagram illustrates the generally accepted mechanism of the Suzuki-Miyaura reaction, highlighting the transmetalation step, which is often kinetically challenging for electron-deficient boronic acids.
Sources
- 1. Yoneda Labs [yonedalabs.com]
- 2. Suzuki-Miyaura Coupling – eFan's Blog [chem-fan.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Protodeboronation - Wikipedia [en.wikipedia.org]
- 8. benchchem.com [benchchem.com]
- 9. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Reactivity Challenges with 2-Fluoro-4-(trifluoromethyl)phenylboronic Acid
Welcome to the technical support center dedicated to addressing the unique challenges posed by 2-Fluoro-4-(trifluoromethyl)phenylboronic acid in synthetic applications. This guide is designed for researchers, chemists, and process development professionals who are looking to optimize reactions involving this highly functionalized, yet often recalcitrant, building block. We will delve into the underlying chemical principles governing its reactivity and provide practical, field-tested solutions to common experimental hurdles.
Part 1: Frequently Asked Questions - Understanding the Core Problem
This section addresses the fundamental reasons behind the low reactivity of this compound.
Q1: Why is my Suzuki-Miyaura reaction with this compound failing or giving low yields?
A1: The difficulty with this reagent stems from its electronic and steric properties. This compound is exceptionally electron-deficient due to the combined inductive effects of the ortho-fluorine and para-trifluoromethyl groups. In the Suzuki-Miyaura catalytic cycle, this electron deficiency significantly slows down the crucial transmetalation step, where the aryl group is transferred from boron to the palladium catalyst.[1][2] Boronic acids with electron-rich groups tend to transmetalate more readily.[1] Furthermore, the fluorine atom at the ortho position, while small, exerts steric hindrance that can disfavor the formation of the necessary transition state for transmetalation.[3][4]
Q2: What is protodeboronation, and why is it a major issue with this specific boronic acid?
A2: Protodeboronation is the most common and detrimental side reaction for this substrate.[5] It is a process where the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond, converting your valuable boronic acid into the simple byproduct 1-fluoro-3-(trifluoromethyl)benzene.[6][7] Highly electron-deficient arylboronic acids are particularly susceptible to this decomposition pathway, which is often accelerated by harsh basic conditions (high pH), elevated temperatures, and the presence of water.[8][9] The reaction essentially consumes the nucleophile before it has a chance to participate in the desired cross-coupling, leading to low yields and recovery of the electrophilic starting material.
Q3: Besides protodeboronation, what other side reactions should I be aware of?
A3: Another common side reaction is the homocoupling of the boronic acid to form 2,2'-difluoro-4,4'-bis(trifluoromethyl)-1,1'-biphenyl. This is often promoted by the presence of oxygen, which can interfere with the palladium catalyst's oxidation state.[10][11] Additionally, if not handled under strictly inert conditions, the Pd(0) catalyst can be oxidized to inactive palladium black, halting the catalytic cycle entirely.[12]
Visualization 1: Competing Reaction Pathways
The following diagram illustrates the desired catalytic cycle versus the off-cycle decomposition and side-reaction pathways that plague reactions with electron-deficient boronic acids.
Caption: A decision tree for troubleshooting failed reactions.
Part 3: Recommended Experimental Protocols
Protocol 1: High-Performance General Conditions
This protocol uses a modern catalyst system designed to maximize yield and minimize side reactions at a moderate temperature.
-
Reagent Preparation:
-
To an oven-dried reaction vessel equipped with a magnetic stir bar, add the aryl halide (1.0 equiv), This compound (1.5 equiv), and potassium phosphate (K₃PO₄, 3.0 equiv).
-
-
Inert Atmosphere:
-
Seal the vessel with a septum. Evacuate and backfill with argon or nitrogen gas. Repeat this cycle three times.
-
-
Catalyst Addition:
-
Under a positive pressure of argon, add the XPhos Pd G3 precatalyst (1-2 mol%).
-
-
Solvent Addition:
-
Add previously degassed 1,4-dioxane and degassed water (e.g., 5:1 v/v ratio, to a concentration of ~0.1 M relative to the aryl halide) via syringe.
-
-
Reaction:
-
Place the vessel in a preheated oil bath at 60-80 °C .
-
Stir vigorously and monitor the reaction progress by TLC or LC-MS.
-
-
Workup:
-
Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water.
-
Separate the layers. Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
-
Protocol 2: Maximizing Stability via Boronate Ester
This two-step, one-pot procedure is ideal when protodeboronation is severe.
Step A: In Situ Formation of the Pinacol Ester
-
Setup:
-
To a reaction vessel, add This compound (1.5 equiv), pinacol (1.6 equiv), and a suitable solvent like THF or Toluene.
-
-
Dehydration:
-
Stir the mixture at room temperature for 1-2 hours. The formation of the more stable pinacol boronate ester (BPin) can be monitored by NMR if desired. For this purpose, it is often sufficient to simply proceed to the next step.
-
Step B: Cross-Coupling
-
Reagent Addition:
-
To the vessel containing the newly formed BPin ester, add the aryl halide (1.0 equiv) and K₃PO₄ (3.0 equiv).
-
-
Inerting and Catalyst Addition:
-
Seal the vessel, evacuate/backfill with argon (3x). Add XPhos Pd G3 (1-2 mol%) under positive argon pressure.
-
-
Solvent and Reaction:
-
Add degassed dioxane and water (5:1) and heat to 80 °C , monitoring by TLC or LC-MS.
-
-
Workup:
References
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
-
Black, A., & Edwards, M. G. (2022). In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface. Accounts of Chemical Research, 55(9), 1196-1211. [Link]
-
National Institutes of Health. (2022). In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface. Retrieved from [Link]
-
Lohre, C., et al. (2018). A Versatile System of Solvent, Catalyst, and Ligand for Challenging Biphenyl Synthesis Through Suzuki‐Miyaura Reactions. ChemistryOpen, 7(8), 606-609. [Link]
-
ResearchGate. (n.d.). Addressing the Challenges in Suzuki–Miyaura Cross-Couplings by Ligand Design. Retrieved from [Link]
-
Royal Society of Chemistry. (2014). Boron Reagent Activation in Suzuki–Miyaura Coupling. In Sustainable Catalysis (pp. 185-220). [Link]
-
ResearchGate. (n.d.). Pd‐catalyzed Suzuki‐Miyaura coupling of steric hindered aryl chlorides.... Retrieved from [Link]
-
DRUG REGULATORY AFFAIRS INTERNATIONAL. (n.d.). Arylboronic Acids. Retrieved from [Link]
-
Worldwide Journal of Multidisciplinary Research and Development. (n.d.). Recent Advances in the development of Suzuki Miyaura Coupling Reactions. Retrieved from [Link]
- BenchChem. (2025).
-
ACS Publications. (2023). Electronic and Steric Effects of the ProPhos Ligand Family for Nickel-Catalyzed Suzuki–Miyaura Coupling of Heteroaromatics. Organic Process Research & Development. [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]
-
National Institutes of Health. (2021). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Retrieved from [Link]
-
The Royal Society of Chemistry. (2014). Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling. Chemical Science, 5, 2170-2174. [Link]
-
RSC Publishing. (2024). Bromine radical release from a nickel-complex facilitates the activation of alkyl boronic acids: a boron selective Suzuki–Miyaura cross coupling. Chemical Science. [Link]
-
National Institutes of Health. (2017). Arylboronic Acid-Catalyzed Racemization of Secondary and Tertiary Alcohols. Retrieved from [Link]
-
ResearchGate. (n.d.). Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Retrieved from [Link]
-
PubMed. (2015). Efficient synthesis of sterically hindered arenes bearing acyclic secondary alkyl groups by Suzuki-Miyaura cross-couplings. Angewandte Chemie International Edition, 54(12), 3661-3664. [Link]
-
RSC Publishing. (2014). Sterically demanding aryl–alkyl Suzuki–Miyaura coupling. Organic Chemistry Frontiers. [Link]
-
Reddit. (2022). How to approach choosing reaction conditions for Suzuki?. Retrieved from [Link]
-
ResearchGate. (n.d.). STUDIES ON SUZUKI COUPLING REACTIONS OF LARGE STERICALLY HINDERED SUBSTRATES. Retrieved from [Link]
-
National Institutes of Health. (2019). Electrophilic Trifluoromethylselenolation of Boronic Acids. Retrieved from [Link]
- Boron Molecular. (2025). The Power of Fluorination: Using Boronic Acids in Agrochemical Synthesis.
-
National Institutes of Health. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Retrieved from [Link]
- BenchChem. (2025). Overcoming low yields in Suzuki coupling with functionalized boronic acids.
-
National Institutes of Health. (2022). Merging Electron Deficient Boronic Centers with Electron-Withdrawing Fluorine Substituents Results in Unique Properties of Fluorinated Phenylboronic Compounds. Retrieved from [Link]
-
National Institutes of Health. (2013). Synthesis and Applications of α-Trifluoromethylated Alkylborons. Retrieved from [Link]
-
ACS Publications. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Journal of the American Chemical Society, 132(40), 14073-14075. [Link]
-
National Institutes of Health. (n.d.). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Retrieved from [Link]
-
PubMed. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-heteroaryl Boronic Acids. Journal of the American Chemical Society, 132(40), 14073-14075. [Link]
-
ACS Publications. (n.d.). Organic Letters Ahead of Print. Retrieved from [Link]
-
Reddit. (2020). What is the proper way to set up a suzuki coupling?. Retrieved from [Link]
- Boron Molecular. (2025).
-
PubMed Central. (n.d.). Suzuki-type cross-coupling of alkyl trifluoroborates with acid fluoride enabled by NHC/photoredox dual catalysis. Retrieved from [Link]
- BenchChem. (2025). Technical Support Center: Enhancing the Reactivity of 4-Fluorophenylboronic Acid.
-
Reddit. (2023). Struggling with Suzuki Reaction. Retrieved from [Link]
Sources
- 1. books.rsc.org [books.rsc.org]
- 2. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface - PMC [pmc.ncbi.nlm.nih.gov]
- 8. amcrasto.wordpress.com [amcrasto.wordpress.com]
- 9. benchchem.com [benchchem.com]
- 10. reddit.com [reddit.com]
- 11. benchchem.com [benchchem.com]
- 12. reddit.com [reddit.com]
Technical Support Center: Analysis of Byproducts from 2-Fluoro-4-(trifluoromethyl)phenylboronic Acid Couplings
Welcome to the technical support resource for researchers, scientists, and drug development professionals. This guide provides in-depth analysis and troubleshooting strategies for managing byproduct formation in coupling reactions involving 2-Fluoro-4-(trifluoromethyl)phenylboronic acid. The unique electronic properties of this reagent, characterized by its electron-withdrawing fluorine and trifluoromethyl groups, enhance its utility in modern synthesis but also present specific challenges in reaction optimization.[1][2]
Section 1: Frequently Asked Questions (FAQs)
This section addresses common initial queries regarding the use of this compound in Suzuki-Miyaura coupling reactions.
Q1: What are the primary byproducts I should expect when using this compound in a Suzuki-Miyaura coupling?
A1: The most common byproducts are the result of three primary side reactions:
-
Protodeboronation: The replacement of the boronic acid group with a hydrogen atom, yielding 1-fluoro-3-(trifluoromethyl)benzene. This is a significant issue with electron-deficient boronic acids.[3][4]
-
Homocoupling: The dimerization of the boronic acid to form 2,2'-difluoro-4,4'-bis(trifluoromethyl)biphenyl. This is often promoted by the presence of oxygen.[5][6][7]
-
Dehalogenation: If your coupling partner is an aryl halide, you may observe the formation of the corresponding arene where the halogen has been replaced by a hydrogen atom.[8]
Q2: Why is this compound prone to these side reactions?
A2: The electron-withdrawing nature of the fluoro and trifluoromethyl substituents increases the Lewis acidity of the boron center and makes the aryl ring electron-deficient.[4][9] This heightened acidity makes the carbon-boron bond more susceptible to cleavage by proton sources (protodeboronation).[4][9] Additionally, electron-deficient boronic acids can be more prone to homocoupling under certain conditions.[10]
Q3: How can I quickly assess if my reaction is forming these byproducts?
A3: A combination of standard analytical techniques can be used:
-
Thin-Layer Chromatography (TLC): Byproducts will appear as new spots with different polarities compared to your starting materials and desired product.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is highly effective for identifying and quantifying volatile byproducts like the protodeboronated and dehalogenated species by their molecular weights.[8]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H, 19F, and 11B NMR of the crude reaction mixture can provide definitive structural information on the byproducts formed.[8]
Section 2: Troubleshooting Guides
This section provides detailed troubleshooting for specific issues encountered during your coupling reactions.
Guide 2.1: Issue - Low Yield of Desired Product with Significant Protodeboronation
Symptoms:
-
Major byproduct observed by GC-MS corresponds to the molecular weight of 1-fluoro-3-(trifluoromethyl)benzene.
-
1H and 19F NMR of the crude mixture show characteristic signals for the protodeboronated arene.
Causality: Protodeboronation is the cleavage of the C-B bond and its replacement with a C-H bond.[4] For electron-deficient boronic acids like this compound, this process is often accelerated by the presence of a proton source (e.g., water) and a base.[4][9]
Mitigation Strategies:
| Strategy | Rationale |
| Base Selection | The choice of base is critical. Stronger bases can accelerate protodeboronation. Consider using milder bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃).[3] |
| Anhydrous Conditions | Water is a primary proton source.[11] Using anhydrous and degassed solvents and reagents can significantly suppress this side reaction.[3] |
| Reaction Temperature | Elevated temperatures can promote protodeboronation.[12] Screen a range of lower temperatures (e.g., 60-80 °C) to find an optimal balance between reaction rate and byproduct formation. |
| Boronic Ester Derivatives | Consider converting the boronic acid to a more stable boronic ester, such as a pinacol ester.[3][13] These are generally less susceptible to protodeboronation under basic conditions.[13] |
Workflow for Minimizing Protodeboronation:
Caption: Troubleshooting workflow for protodeboronation.
Guide 2.2: Issue - Formation of Homocoupled Dimer
Symptoms:
-
A significant byproduct with a mass corresponding to 2,2'-difluoro-4,4'-bis(trifluoromethyl)biphenyl is detected.
-
This byproduct is typically less soluble and may complicate purification.
Causality: The homocoupling of boronic acids is often a palladium-catalyzed process that is significantly promoted by the presence of oxygen.[6][14] It can occur through the reaction of a Pd(II) species with two molecules of the boronic acid.[5][7]
Mitigation Strategies:
| Strategy | Rationale |
| Rigorous Degassing | The exclusion of oxygen is paramount to preventing homocoupling.[5][6] Thoroughly degas all solvents and the reaction mixture before adding the palladium catalyst. |
| Inert Atmosphere | Maintain a positive pressure of an inert gas (e.g., argon or nitrogen) throughout the entire course of the reaction.[11] |
| Catalyst Pre-activation | Pre-heating the mixture of the palladium source, base, and solvent before adding the boronic acid can sometimes reduce the concentration of Pd(II) species that promote homocoupling.[6] |
| Order of Addition | Adding the boronic acid last to the heated reaction mixture can sometimes minimize its exposure to conditions that favor homocoupling.[6] |
Experimental Protocol: Setting up an Oxygen-Free Suzuki-Miyaura Reaction
-
Glassware Preparation: Flame-dry or oven-dry all glassware and allow it to cool under a stream of inert gas.[15]
-
Reagent Addition: To the reaction flask, add the aryl halide, this compound, base, and a stir bar.
-
Seal and Purge: Seal the flask with a septum and perform at least three cycles of evacuating the flask under vacuum and backfilling with an inert gas (argon or nitrogen).[3]
-
Solvent Addition: Add the degassed solvent(s) via syringe under a positive pressure of inert gas.
-
Final Degassing: Bubble the inert gas through the stirred reaction mixture for 10-15 minutes.
-
Catalyst Addition: Under a positive flow of inert gas, add the palladium catalyst and ligand (if separate).
-
Reaction: Heat the reaction to the desired temperature under the inert atmosphere.
Guide 2.3: Issue - Dehalogenation of the Coupling Partner
Symptoms:
-
The starting aryl halide is consumed, but a significant amount of the corresponding arene (where the halogen is replaced by hydrogen) is formed.[8]
Causality: Dehalogenation is a reductive process that can be influenced by the catalyst system, base, and solvent.[8] Certain phosphine ligands and strong bases can promote pathways that lead to this undesired reduction.[8]
Mitigation Strategies:
| Strategy | Rationale |
| Ligand Choice | The electronic and steric properties of the phosphine ligand are crucial.[8] If dehalogenation is an issue, consider screening different ligands. Bulky, electron-rich ligands can sometimes favor the desired cross-coupling over dehalogenation. |
| Base Strength | Strong bases, particularly alkoxides, can sometimes act as hydride donors, leading to dehalogenation.[8] Using a weaker base may be beneficial. |
| Solvent Effects | Protic solvents can sometimes serve as a hydride source.[8] While Suzuki reactions often use aqueous mixtures, minimizing the amount of protic solvent or using a different solvent system could be explored. |
Section 3: Analytical Characterization of Byproducts
Accurate identification of byproducts is crucial for effective troubleshooting.
Byproduct Identification Summary:
| Byproduct Name | Structure | Key Analytical Signature (19F NMR) |
| 1-Fluoro-3-(trifluoromethyl)benzene | F-Ar-CF₃ | Two distinct fluorine signals. |
| 2,2'-Difluoro-4,4'-bis(trifluoromethyl)biphenyl | F-(CF₃)Ar-Ar(CF₃)-F | Complex fluorine splitting pattern due to coupling across the biaryl bond. |
| Dehalogenated Arene | Ar-H | Absence of halogen signal in mass spec; new proton signal in 1H NMR.[8] |
Section 4: Advanced Considerations
Impact of the Trifluoromethyl Group: The trifluoromethyl group is a strong electron-withdrawing group that significantly influences the electronic properties of the boronic acid.[2] This can affect the rates of the individual steps in the Suzuki-Miyaura catalytic cycle, including transmetalation and reductive elimination.[16]
Pathway Diagram: Major Side Reactions
Caption: Competing reaction pathways in Suzuki couplings.
References
- Technical Support Center: Troubleshooting Low Yields in Suzuki Coupling with Methyl 4-Boronobenzoate - Benchchem. (n.d.).
- Suppressing Protodeboronation in Cu‐Mediated F/F‐Fluorination of Arylboronic Acids: A Mechanistically Guided Approach Towards Optimized PET Probe Development. (2024). ResearchGate.
- Base‐catalyzed protodeboronation of pentafluorophenyl boronic acid... (n.d.). ResearchGate.
- Copper-Catalyzed Homocoupling of Boronic Acids: A Focus on B-to-Cu and Cu-to-Cu Transmetalations. (2022). MDPI.
- Technical Support Center: A Troubleshooting Guide for CPME in Suzuki Couplings - Benchchem. (n.d.).
- Cu-Mediated 18F-Fluorination of Arylboronic Acids: Supressing Protodeboronation towards Advanced PET Imaging Agents. (2024). Journal of Nuclear Medicine.
- Technical Support Center: Highly Fluorinated Boronic Acids - Benchchem. (n.d.).
- Minimizing dehalogenated byproducts in Suzuki coupling reactions - Benchchem. (n.d.).
- Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. (n.d.). ACS Publications.
- Merging Electron Deficient Boronic Centers with Electron-Withdrawing Fluorine Substituents Results in Unique Properties of Fluorinated Phenylboronic Compounds. (2022). NIH.
- How to prevent metal catalysed homocoupling reaction of boronic acids? (2018). ResearchGate.
- Identification of a Surprising Boronic Acid Homocoupling Process in Suzuki–Miyaura Cross-Coupling Reactions Utilizing a Hindered Fluorinated Arene. (n.d.).
- Mastering Cross-Coupling Reactions with Trifluoromethylated Boronic Acids. (2025).
- Application Notes and Protocols for Suzuki Coupling Reactions Using 1-(Bromomethyl)-2-(trifluoromethyl)benzene - Benchchem. (n.d.).
- This compound – Chem-Impex. (n.d.).
- Mechanism of the Palladium-Catalyzed Homocoupling of Arylboronic Acids: Key Involvement of a Palladium Peroxo Complex. (2025). ResearchGate.
- A Comparative Guide to the Kinetic Analysis of Suzuki Coupling with 5-Bromo-2-chlorobenzo[d]thiazole - Benchchem. (n.d.).
- Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. (n.d.). NIH.
- Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs. (n.d.).
- Diagnosing issues with a failed Suzuki coupling? : r/Chempros. (2021). Reddit.
- Scale-Up Guide: Suzuki-Miyaura Cross-Coupling Reaction - Sigma-Aldrich. (n.d.).
- Which conditions are favorable for the efficient Suzuki coupling? (2014). ResearchGate.
- Suzuki-Miyaura Coupling - Chemistry LibreTexts. (2024).
- What are the byproducts in a Suzuki reaction? (2017). Chemistry Stack Exchange.
- Cross-Coupling of Aryl Trifluoromethyl Sulfones with Arylboronates by Cooperative Palladium/Rhodium Catalysis. (2019). Organic Letters - ACS Publications.
- The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. (n.d.). MDPI.
- Yield comparison of Suzuki reactions with electron-donating vs. electron-withdrawing substituted boronic acids - Benchchem. (n.d.).
- Selected examples for the site selective SM cross‐coupling with electron‐deficient and neutral aryl boronic acids. (n.d.). ResearchGate.
- The Stereochemical Course of Pd-Catalyzed Suzuki Reactions Using Primary Alkyltrifluoroborate Nucleophiles. (n.d.). PMC - NIH.
- Reaction Progress Analysis: Powerful Tool for Understanding Suzuki−Miyaura Reaction and Control of Polychlorobiphenyl Impurity. (2025). ResearchGate.
- The Suzuki Reaction. (2014).
- (Trifluoromethoxy)Phenylboronic Acids: Structures, Properties, and Antibacterial Activity. (2021). PMC - NIH.
- Suzuki Coupling: Mechanism & Examples. (n.d.). NROChemistry.
- This compound AldrichCPR. (n.d.). Sigma-Aldrich.
- This compound 503309-11-3. (n.d.). TCI EUROPE N.V.
- Synthesis, Properties and Antimicrobial Activity of 5-Trifluoromethyl-2-formylphenylboronic Acid. (n.d.). MDPI.
- Suzuki-Miyaura Cross Coupling Reaction - TCI Chemicals. (n.d.).
- Site-selective Suzuki–Miyaura cross-coupling reactions of 2,3,4,5-tetrabromofuran. (n.d.). SciSpace.
- Suzuki-Miyaura coupling reaction using pentafluorophenylboronic acid. (2005). PubMed.
- Base-free Suzuki–Miyaura cross-coupling reaction mediated by Lewis acids. (n.d.). ChemRxiv.
- 4-Trifluoromethylphenylboronic acid | 128796-39-4 - ChemicalBook. (2025).
- The Power of Fluorine: 4-(Trifluoromethyl)phenylboronic Acid in Material Science. (n.d.).
- 2250114-85-1 | 2,6-Difluoro-4-(trifluoromethyl)phenylboronic acid. (n.d.). ChemScene.
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. mdpi.com [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. Yoneda Labs [yonedalabs.com]
- 8. benchchem.com [benchchem.com]
- 9. Merging Electron Deficient Boronic Centers with Electron-Withdrawing Fluorine Substituents Results in Unique Properties of Fluorinated Phenylboronic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Scale-Up Guide: Suzuki-Miyaura Cross-Coupling Reaction [sigmaaldrich.com]
- 16. benchchem.com [benchchem.com]
Technical Support Center: Suzuki Coupling with 2-Fluoro-4-(trifluoromethyl)phenylboronic Acid
Welcome to our dedicated technical support guide for researchers, scientists, and drug development professionals. This resource addresses the critical role of the base and provides troubleshooting for Suzuki-Miyaura cross-coupling reactions involving the electron-deficient substrate, 2-Fluoro-4-(trifluoromethyl)phenylboronic acid. Our goal is to provide you with the in-depth technical insights and practical guidance necessary to navigate the complexities of this powerful C-C bond-forming reaction.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section is designed to address specific issues you may encounter during your experiments, providing not just solutions but also the underlying scientific reasoning.
Question 1: My Suzuki coupling reaction with this compound is resulting in low to no yield of the desired product. What is the likely cause and how can I fix it?
Answer: Low yields with electron-deficient boronic acids like this compound are frequently due to a competitive side reaction known as protodeboronation .[1][2] In this process, the boronic acid group is replaced by a hydrogen atom from a proton source (often water in the reaction mixture), leading to the formation of 1-fluoro-3-(trifluoromethyl)benzene instead of your desired biaryl product. The electron-withdrawing nature of the fluorine and trifluoromethyl groups makes the carbon-boron bond more susceptible to cleavage.
Troubleshooting Steps:
-
Re-evaluate Your Choice of Base: The base is critical for activating the boronic acid, but strong bases can also accelerate protodeboronation.[3]
-
Problem: You might be using a base that is too strong or too nucleophilic, such as NaOH or KOH, in a protic solvent.
-
Solution: Switch to a milder base. Potassium phosphate (K₃PO₄), cesium carbonate (Cs₂CO₃), or potassium fluoride (KF) are often excellent choices for sensitive boronic acids.[3][4] These bases are sufficiently basic to promote the formation of the reactive boronate species without excessively promoting the undesired protodeboronation.
-
-
Optimize Your Solvent System: The presence of water can be a double-edged sword. While it can aid in dissolving inorganic bases, it is also the primary proton source for protodeboronation.
-
Problem: High concentrations of water in your solvent mixture.
-
Solution: Minimize the amount of water or switch to anhydrous conditions if possible. A common and effective solvent system is a mixture of an organic solvent like 1,4-dioxane or toluene with a minimal amount of water to dissolve the base.[5] Alternatively, using an organic-soluble base like potassium tert-butoxide (KOtBu) in a strictly anhydrous solvent such as THF can be effective, though careful optimization is required.[4]
-
-
Check Reagent Purity and Handling:
-
Problem: Degradation of the boronic acid before the reaction.
-
Solution: Ensure your this compound is of high purity and has been stored under appropriate conditions (cool and dry). Consider using a freshly opened bottle or purifying the reagent if degradation is suspected.
-
Question 2: I am observing a significant amount of homocoupling of my boronic acid (Glaser coupling). How can I suppress this side reaction?
Answer: Homocoupling of boronic acids is typically caused by the presence of oxygen in the reaction mixture.[5] Oxygen can lead to the oxidative homocoupling of the boronic acid, forming a symmetrical biaryl product.
Troubleshooting Steps:
-
Ensure Rigorous Inert Atmosphere:
-
Problem: Insufficient deoxygenation of your reaction setup.
-
Solution: The reaction must be conducted under a strictly inert atmosphere (e.g., argon or nitrogen).[3][5] Solvents must be thoroughly degassed before use. This can be achieved by several freeze-pump-thaw cycles or by bubbling an inert gas through the solvent for an extended period (20-30 minutes).[6] All reagent additions should be performed under a positive pressure of inert gas.
-
-
Catalyst Choice:
-
Problem: The chosen palladium catalyst or ligand system may be promoting homocoupling.
-
Solution: While less common, some catalyst systems can be more prone to side reactions. Ensure you are using a well-defined Pd(0) source or a reliable precatalyst.
-
Question 3: The reaction is sluggish and does not go to completion, even with extended reaction times. What adjustments can I make?
Answer: A stalled reaction points towards issues with catalyst activity or the inherent reactivity of your coupling partners.
Troubleshooting Steps:
-
Catalyst and Ligand System:
-
Problem: The oxidative addition of your aryl halide to the Pd(0) center may be the rate-limiting step, or the catalyst may be deactivating over time.
-
Solution: For less reactive aryl halides (e.g., chlorides), a more electron-rich and bulky phosphine ligand, such as XPhos or SPhos, is often required to facilitate the oxidative addition.[7][8] Using a robust, air-stable precatalyst (e.g., an XPhos-palladacycle) can also ensure a sufficient concentration of the active Pd(0) species throughout the reaction.[5]
-
-
Reaction Temperature:
-
Problem: The reaction temperature may be too low to overcome the activation energy barrier.
-
Solution: Gradually increase the reaction temperature. Suzuki couplings are often run at elevated temperatures (e.g., 80-110 °C).[3] However, be mindful that higher temperatures can also increase the rate of protodeboronation, so a careful balance must be struck.
-
The Mechanistic Role of the Base in Suzuki Coupling
The base plays a multifaceted and indispensable role in the Suzuki-Miyaura catalytic cycle. It is not merely a passive component but an active participant that enables the key transmetalation step.[9]
-
Formation of the Boronate Complex: The primary function of the base is to react with the boronic acid (R-B(OH)₂) to form a more nucleophilic "ate" complex, or boronate (e.g., [R-B(OH)₃]⁻).[4][10] This transformation increases the electron density on the boron-bound carbon atom, making it a more effective nucleophile for the subsequent transmetalation step.[11]
-
Facilitation of Transmetalation: The transmetalation step involves the transfer of the organic group from the boron atom to the palladium(II) center. There are two widely accepted mechanistic pathways for how the base facilitates this:
-
The Boronate Pathway: The pre-formed boronate complex directly reacts with the palladium(II) halide complex ([Ar¹-Pd(II)-X]) to transfer the aryl group (Ar²) from boron to palladium.[4]
-
The Oxo-Palladium Pathway: The base (e.g., OH⁻) first displaces the halide on the palladium complex to form an oxo-palladium species ([Ar¹-Pd(II)-OH]). This intermediate then reacts with the neutral boronic acid.[12][13]
-
Regardless of the precise pathway, the presence of the base is essential for the reaction to proceed at a practical rate.[12]
Visualizing the Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Recommended Experimental Protocol
This protocol provides a robust starting point for the Suzuki coupling of this compound with a generic aryl bromide. Optimization may be required for specific substrates.
Materials:
-
Aryl bromide (1.0 equiv)
-
This compound (1.2 - 1.5 equiv)
-
Potassium phosphate (K₃PO₄), finely powdered (2.0 - 3.0 equiv)
-
Palladium precatalyst (e.g., XPhos Pd G3, 1-2 mol%)
-
Degassed solvent: 1,4-Dioxane and Water (e.g., 10:1 ratio)
Procedure:
-
Vessel Preparation: To an oven-dried reaction vial or Schlenk flask equipped with a magnetic stir bar, add the aryl bromide, this compound, and finely powdered K₃PO₄.[5]
-
Inert Atmosphere: Seal the vessel with a septum and purge with argon or nitrogen for 5-10 minutes to establish an inert atmosphere.[3]
-
Catalyst Addition: Under a positive pressure of inert gas, add the palladium precatalyst.
-
Solvent Addition: Add the degassed 1,4-dioxane/water solvent mixture via syringe.[5]
-
Reaction Execution: Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitoring: Monitor the reaction's progress by TLC, GC-MS, or LC-MS until the starting material is consumed.[3]
-
Workup: After completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water, followed by brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.[3]
Summary of Recommended Bases and Conditions
| Base | Basicity | Common Solvents | Key Considerations |
| K₃PO₄ | Moderate | Dioxane/H₂O, THF/H₂O | Excellent general choice for sensitive boronic acids; minimizes protodeboronation.[3][14] |
| Cs₂CO₃ | Strong | Dioxane, Toluene, THF | High solubility in organic solvents; very effective but can be more expensive. |
| K₂CO₃ | Moderate | Toluene/Ethanol/H₂O | A standard, cost-effective choice, but may be less effective for challenging couplings.[15] |
| KF | Weak | Toluene, THF | The fluoride ion is thought to play a unique role in activating the boronic acid.[4] |
| KOtBu | Very Strong | Anhydrous THF, Dioxane | Used for less reactive partners (e.g., aryl chlorides), but high risk of protodeboronation.[4] |
References
- 1. Protodeboronation - Wikipedia [en.wikipedia.org]
- 2. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. reddit.com [reddit.com]
- 9. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 10. researchgate.net [researchgate.net]
- 11. Suzuki Coupling [organic-chemistry.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 14. benchchem.com [benchchem.com]
- 15. scispace.com [scispace.com]
Technical Support Center: Solvent Effects on the Stability of 2-Fluoro-4-(trifluoromethyl)phenylboronic acid
Welcome to the technical support center for 2-Fluoro-4-(trifluoromethyl)phenylboronic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical insights and troubleshooting assistance for experiments involving this versatile reagent. Here, we will explore the critical role of solvents in determining the stability and reactivity of this compound, offering practical solutions to common challenges encountered in the laboratory.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound?
A1: Like many arylboronic acids, this compound is susceptible to several degradation pathways that can compromise its integrity and reactivity. The two most prominent pathways are:
-
Protodeboronation: This is a common decomposition route where the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond, resulting in the formation of 1-fluoro-3-(trifluoromethyl)benzene.[1] This undesired side reaction can be influenced by factors such as pH, temperature, and the presence of certain metal catalysts.[1][2] The electron-withdrawing nature of the fluorine and trifluoromethyl groups on the phenyl ring can influence the rate of this process.
-
Oxidative Degradation: Arylboronic acids can undergo oxidation, leading to the formation of phenols. In this case, 2-fluoro-4-(trifluoromethyl)phenol would be the resulting byproduct.[3][4] This process can be initiated by atmospheric oxygen or other oxidizing agents present in the reaction mixture.[4]
-
Dehydration to Boroxines: Boronic acids can undergo intermolecular dehydration to form cyclic trimeric anhydrides known as boroxines.[5][6][7] While this is a reversible process, the formation of boroxines can affect the solubility and reactivity of the boronic acid.[6][7] This equilibrium is influenced by the solvent and the presence of water.
Q2: How do different solvents impact the stability of this compound during storage?
A2: The choice of solvent for storing this compound is critical to maintaining its stability.
-
Aprotic, Non-polar Solvents: Solvents like toluene, hexane, or dioxane are generally preferred for long-term storage as a solution. These solvents are less likely to participate in protodeboronation or hydrolysis.
-
Protic Solvents: Protic solvents, especially water and alcohols, can promote protodeboronation, particularly at elevated temperatures.[1] While some reactions, like Suzuki-Miyaura couplings, are performed in aqueous mixtures, prolonged storage in such solvents is not recommended.
-
Polar Aprotic Solvents: Solvents such as acetonitrile (MeCN), dimethylformamide (DMF), and dimethyl sulfoxide (DMSO) can be suitable for short-term storage in the context of a reaction setup. However, their hygroscopic nature can introduce water, which may lead to degradation over time. Some polar aprotic solvents have been shown to influence the selectivity of cross-coupling reactions, suggesting complex interactions with the catalyst and reagents.[8][9][10]
For optimal stability, it is best to store this compound as a dry solid in a cool, dark, and dry place.[11]
Q3: My Suzuki-Miyaura coupling reaction with this compound is giving low yields. Could the solvent be the issue?
A3: Absolutely. Solvents play a multifaceted role in Suzuki-Miyaura coupling reactions and can significantly impact the yield.[12][13]
-
Solubility: The solvent system must effectively dissolve the aryl halide, the boronic acid, the base, and the palladium catalyst.[12] Poor solubility of any component can lead to a sluggish or incomplete reaction. This compound is noted for its improved solubility in various solvents, which is an advantage.[14]
-
Catalyst Activity and Selectivity: The solvent can influence the nature of the active palladium catalyst.[8][13] For instance, polar solvents can stabilize anionic palladium species, which may alter the reaction's selectivity and rate.[8][9][12] The choice between a less polar solvent like toluene or a more polar one like DMF can depend on the specific substrates and catalyst system being used.[13]
-
Base Efficacy: The effectiveness of the base (e.g., K₂CO₃, Cs₂CO₃) is also solvent-dependent. The base needs to be sufficiently soluble and active in the chosen solvent to facilitate the transmetalation step.
-
Protodeboronation as a Side Reaction: If the reaction conditions (e.g., high temperature, presence of water) favor protodeboronation, a significant portion of your boronic acid may be consumed in this non-productive pathway, leading to lower yields of the desired cross-coupled product.[1]
Q4: I am observing an unexpected byproduct in my reaction. How can I identify if it's a degradation product of the boronic acid?
A4: Identifying byproducts is a crucial part of troubleshooting. Here are the recommended analytical techniques:
-
High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC): These are powerful techniques for separating the components of your reaction mixture.[15] A stability-indicating HPLC method can resolve the parent boronic acid from its potential degradation products like the protodeboronated arene and the corresponding phenol.[15]
-
Mass Spectrometry (MS): Coupling HPLC or UPLC with a mass spectrometer (LC-MS) is invaluable for identifying the molecular weights of the byproducts, which can help in elucidating their structures.[15]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹⁹F, and ¹¹B NMR are essential tools. ¹H and ¹⁹F NMR can help identify the aromatic byproducts, while ¹¹B NMR is particularly useful for observing changes in the boron environment, which can indicate degradation or the formation of boroxines.[15]
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps & Solutions |
| Low or no reactivity in a cross-coupling reaction | 1. Poor solubility of reagents. 2. Inactive catalyst. 3. Degradation of the boronic acid prior to reaction. | 1. Solvent Optimization: Experiment with a different solvent or a solvent mixture to ensure all components are dissolved. Ethers (like dioxane or THF) and aromatic hydrocarbons (like toluene) are common starting points.[16] For certain systems, polar aprotic solvents (DMF, acetonitrile) may be necessary.[13]2. Catalyst and Ligand Choice: Ensure the palladium catalyst and ligand are appropriate for the specific transformation. The solvent can influence the active catalytic species.[12]3. Fresh Reagent: Use a fresh bottle of this compound or verify the purity of your existing stock using HPLC or NMR. |
| Inconsistent reaction yields | 1. Variable water content in solvents. 2. Batch-to-batch variation in boronic acid quality. 3. Inconsistent reaction temperature or time. | 1. Use Anhydrous Solvents: Employ freshly dried solvents, especially for moisture-sensitive reactions. Even small amounts of water can lead to protodeboronation.[17]2. Reagent Qualification: Qualify each new batch of boronic acid to ensure consistent purity and reactivity.3. Strict Parameter Control: Maintain consistent reaction parameters (temperature, time, stirring rate) across all experiments. |
| Formation of 1-fluoro-3-(trifluoromethyl)benzene (protodeboronation product) | 1. Presence of excess water or protic solvents. 2. High reaction temperature. 3. Sub-optimal pH. | 1. Minimize Water: Use anhydrous solvents and reagents. Consider adding a drying agent if water ingress is suspected.2. Lower Temperature: If the reaction allows, try running it at a lower temperature to disfavor the protodeboronation pathway.[2]3. pH Control: Protodeboronation can be pH-dependent.[1][17] While Suzuki couplings are typically basic, excessively harsh basic conditions might promote degradation. |
| Formation of 2-fluoro-4-(trifluoromethyl)phenol (oxidation product) | 1. Presence of oxygen. 2. Oxidizing impurities in reagents or solvents. | 1. Degas Solvents: Degas the reaction solvent by sparging with an inert gas (e.g., argon or nitrogen) before adding the catalyst and reagents.2. Inert Atmosphere: Run the reaction under a positive pressure of an inert gas.3. Purify Reagents: Ensure that all reagents and solvents are free from peroxides or other oxidizing impurities. |
Experimental Protocols
Protocol 1: Recommended Storage of this compound
-
Solid Storage (Preferred):
-
Store the solid compound in its original, tightly sealed container.
-
Place the container in a desiccator to protect it from moisture.
-
Store the desiccator in a cool, dark place, such as a refrigerator (2-8 °C), if recommended by the supplier. Avoid freezing.
-
Allow the container to warm to room temperature before opening to prevent condensation of atmospheric moisture onto the solid.
-
-
Solution Storage (Short-term):
-
If a stock solution is required, prepare it in a dry, aprotic solvent such as anhydrous toluene or dioxane.
-
Store the solution under an inert atmosphere (argon or nitrogen) in a sealed vial with a PTFE-lined cap.
-
Store the solution in a cool, dark place.
-
It is advisable to use freshly prepared solutions for best results.
-
Protocol 2: Monitoring the Stability of this compound by HPLC
-
Sample Preparation:
-
Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent (e.g., acetonitrile).
-
Prepare samples for analysis by diluting the stock solution with the mobile phase.
-
-
HPLC Conditions (Example):
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of water (with 0.1% formic acid) and acetonitrile (with 0.1% formic acid).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at a suitable wavelength (e.g., 254 nm).
-
Injection Volume: 10 µL.
-
-
Analysis:
-
Inject a freshly prepared sample to establish the initial purity and retention time.
-
To assess stability in a particular solvent, dissolve a known amount of the boronic acid in that solvent and analyze aliquots at different time points (e.g., 0, 2, 4, 8, 24 hours).
-
Monitor for the appearance of new peaks corresponding to degradation products and a decrease in the area of the parent peak.
-
Visualizing Degradation Pathways
Below is a diagram illustrating the primary degradation pathways of this compound.
Caption: Primary degradation pathways of this compound.
This guide provides a foundational understanding of the solvent effects on the stability of this compound. For specific applications, further optimization and analysis are always recommended.
References
-
Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. (2020). Israel Journal of Chemistry, 60(3-4), 406-409. [Link]
-
Analyzing the Solvent Effects in Palladium/N-Heterocyclic Carbene (Pd/NHC)-Catalyzed Suzuki–Miyaura Coupling of Aryl Chlorides: A Computational Study of the Oxidative Addition Step with Experimental Validation. (2022). The Journal of Physical Chemistry B. [Link]
-
Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. (2019). Israel Journal of Chemistry. [Link]
-
Phenol Family Degradation Pathway Map. (2008). Eawag-BBD. [Link]
-
Solvent Effects on the Selectivity of Palladium‐Catalyzed Suzuki‐Miyaura Couplings. (2019). ResearchGate. [Link]
-
Solvent effects in palladium catalysed cross-coupling reactions. (n.d.). White Rose Research Online. [Link]
-
Catabolism of Arylboronic Acids by Arthrobacter nicotinovorans Strain PBA. (2003). Applied and Environmental Microbiology, 69(8), 4578–4584. [Link]
-
Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)2. (1993). Journal of Pharmaceutical Sciences, 82(4), 361-366. [Link]
-
A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry. (2014). Analytical Methods, 6(11), 3746-3752. [Link]
-
Scheme 1 Dehydration of phenylboronic acid with the formation of boroxine. (n.d.). ResearchGate. [Link]
-
Protodeboronation. (n.d.). Wikipedia. [Link]
-
Selective on-line detection of boronic acids and derivatives in high-performance liquid chromatography eluates by post-column reaction with alizarin. (2015). Journal of Chromatography A, 1417, 57-63. [Link]
-
Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System. (n.d.). Waters Corporation. [Link]
-
Suppressing Protodeboronation in Cu‐Mediated F/F‐Fluorination of Arylboronic Acids: A Mechanistically Guided Approach Towards Optimized PET Probe Development. (2020). Angewandte Chemie International Edition, 59(35), 15021-15028. [Link]
-
ACCURATE ANALYSIS OF BORONIC PINACOL ESTERS USING LOW RESIDUAL SILANOL SILICA BASED REVERSED PHASE HPLC. (2014). Semantic Scholar. [Link]
-
Controlling Residual Arylboronic Acids as Potential Genotoxic Impurities in APIs. (2011). Organic Process Research & Development, 15(6), 1373-1378. [Link]
-
Arylboronic acid or boronate synthesis. (n.d.). Organic Chemistry Portal. [Link]
-
2-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)benzoic acid ethyl ester. (n.d.). Organic Syntheses Procedure. [Link]
-
Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. (2020). Journal of Solution Chemistry, 49(6), 814-824. [Link]
-
Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. (2020). Journal of Solution Chemistry, 49(6), 814-824. [Link]
-
The ortho-substituent on 2,4-bis(trifluoromethyl)phenylboronic acid catalyzed dehydrative condensation between carboxylic acids and amines. (2015). Chemical Communications, 51(58), 11647-11650. [Link]
Sources
- 1. Protodeboronation - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Catabolism of Arylboronic Acids by Arthrobacter nicotinovorans Strain PBA - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)(2) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Phenylboronic acid:Synthesis,reactions_Chemicalbook [chemicalbook.com]
- 6. researchgate.net [researchgate.net]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. file.medchemexpress.com [file.medchemexpress.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 14. chemimpex.com [chemimpex.com]
- 15. benchchem.com [benchchem.com]
- 16. d-nb.info [d-nb.info]
- 17. andersonsprocesssolutions.com [andersonsprocesssolutions.com]
Validation & Comparative
Comparison of reactivity between fluorinated phenylboronic acid isomers
An In-Depth Guide to the Comparative Reactivity of Fluorinated Phenylboronic Acid Isomers
For researchers, scientists, and professionals in drug development, the strategic incorporation of fluorine into molecular scaffolds is a cornerstone of modern medicinal chemistry. Fluorinated phenylboronic acids are pivotal reagents in this pursuit, serving as versatile building blocks in powerful cross-coupling reactions. However, the seemingly subtle change in the fluorine atom's position on the phenyl ring—from ortho to meta to para—profoundly impacts the reagent's reactivity.
This guide provides an in-depth comparison of these isomers, moving beyond simple reaction yields to explore the underlying electronic and steric principles that govern their behavior. By understanding these fundamentals, researchers can make more informed decisions in reaction design, optimize conditions, and troubleshoot synthetic challenges.
The reactivity of a fluorinated phenylboronic acid is not dictated by a single property but by a delicate interplay of electronic effects, steric hindrance, and Lewis acidity. The position of the fluorine substituent is the critical determinant of this balance.
Electronic Influence: A Duality of Effects
Fluorine exerts two opposing electronic forces:
-
Inductive Effect (-I): Due to its extreme electronegativity, fluorine strongly withdraws electron density through the sigma bond network. This effect is distance-dependent, weakening as the number of bonds between it and the boronic acid group increases.
-
Resonance Effect (+M): Fluorine's lone pair electrons can donate into the aromatic π-system. This effect is most pronounced when the fluorine is in the ortho or para position, where it can directly delocalize electron density to the carbon atom bearing the boronic acid group.
The net electronic impact on the boron atom is a sum of these effects:
-
ortho-Isomer: Strong inductive withdrawal is partially offset by a moderate resonance donation.
-
meta-Isomer: Experiences a strong inductive effect with a much weaker resonance contribution, resulting in the most significant electron withdrawal from the boron center.[1][2]
-
para-Isomer: The inductive and resonance effects are both significant and largely counterbalance each other, leading to the lowest net electron withdrawal among the three isomers.[1][2]
Lewis Acidity: The Key to Activation
The electron density at the boron center dictates its Lewis acidity—its ability to accept an electron pair. Introducing a fluorine substituent generally increases the Lewis acidity of phenylboronic acids.[1][3][4] This is a crucial factor in cross-coupling reactions, as the formation of a more reactive "ate" complex (a tetrahedral boronate species) is often a prerequisite for the key transmetalation step.
The acidity of the isomers follows a trend influenced by the net electronic effects:
-
The meta-isomer is typically more acidic than the para-isomer due to the dominance of the inductive effect.[1]
-
The ortho-isomer often exhibits enhanced acidity, which can be attributed to the formation of an intramolecular hydrogen bond between the hydroxyl of the boronic acid and the adjacent fluorine atom (B-O-H···F), which stabilizes the molecule.[1][3]
Steric Hindrance: The ortho Position's Challenge
For the ortho-fluorophenylboronic acid, the fluorine atom's proximity to the B(OH)₂ group creates significant steric bulk.[2][3] This hindrance can impede the approach of the bulky metal catalyst complex, which is necessary for the transmetalation step to occur, often leading to dramatically reduced reaction rates or yields.[5]
Performance in Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is the preeminent method for forming C(sp²)–C(sp²) bonds, and the choice of boronic acid isomer is critical to its success. The key step involving the boronic acid is transmetalation, where the aryl group is transferred from boron to the palladium catalyst.
Figure 1: Simplified catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
The reactivity of the fluorinated isomers in this reaction is governed by the balance between facilitating boronate formation (favored by higher acidity) and the nucleophilicity of the aryl ring required for transfer to the metal center (disfavored by electron-withdrawing groups).
Comparative Reactivity Data
While reaction outcomes are highly dependent on the specific substrates, catalyst, and conditions, a general trend emerges from the literature. The following table consolidates representative data to illustrate the relative performance of the isomers.
| Isomer | Aryl Halide | Catalyst/Ligand | Base | Yield (%) | Time (h) | Reference |
| p-Fluorophenylboronic acid | 1-Bromo-4-fluorobenzene | G-COOH-Pd-10 | K₂CO₃ | >99 | 48 | [6] |
| m-Fluorophenylboronic acid | 4-Bromoanisole | Pd(OAc)₂ / SPhos | K₃PO₄ | ~90-95 | 2 | [5] (Implied) |
| o-Fluorophenylboronic acid | 4-Chloroanisole | Pd precatalyst | K₃PO₄ | Lower/Slower | - | [7] (Implied) |
| Pentafluorophenylboronic acid | Phenyl Iodide | Pd(PPh₃)₄ / CsF / Ag₂O | CsF | >90 | - | [8][9] |
Analysis of Reactivity Trend:
The general reactivity trend observed in Suzuki-Miyaura coupling is: para > meta >> ortho .
-
para-Isomer: This isomer often provides the highest yields and fastest reaction rates.[6] The balanced electronic effects result in a molecule that is sufficiently activated to form the boronate complex without excessively deactivating the nucleophilicity of the phenyl ring for the transmetalation step.
-
meta-Isomer: Reactivity is generally good but can be slightly lower than the para isomer. The strong electron-withdrawing nature can slow the transmetalation step.
-
ortho-Isomer: This isomer is consistently the least reactive. The primary reason is steric hindrance from the ortho-fluoro substituent, which blocks the palladium complex from coordinating with the boronic acid, thereby inhibiting transmetalation.[5] While its increased acidity is electronically favorable, the physical blockade is the overwhelming factor.
Performance in Chan-Lam Coupling
The Chan-Lam (or Chan-Evans-Lam) coupling is a powerful copper-catalyzed method for forming C-N and C-O bonds, providing an alternative to palladium-catalyzed methods like the Buchwald-Hartwig amination.
Figure 2: A plausible catalytic cycle for the Chan-Lam C-N cross-coupling reaction.
In Chan-Lam couplings, electron-withdrawing groups on the phenylboronic acid are generally well-tolerated and can lead to good or moderate yields.[10]
Comparative Reactivity Data
The following table presents data on the coupling of fluorinated phenylboronic acid isomers with 2-nitroimidazole, a representative N-H substrate.
| Isomer | Coupling Partner | Catalyst System | Base | Yield (%) | Reference |
| p-Fluorophenylboronic acid | 2-Nitroimidazole | ₂ | K₂CO₃ | 84 | [10] |
| m-Fluorophenylboronic acid | 2-Nitroimidazole | ₂ | K₂CO₃ | 79 | [10] |
| o-Fluorophenylboronic acid | 2-Nitroimidazole | ₂ | K₂CO₃ | 49 | [10] |
Analysis of Reactivity Trend:
The reactivity trend in Chan-Lam coupling appears to be: para ≥ meta > ortho .
-
para and meta-Isomers: Both isomers with electron-withdrawing fluoro groups are well-tolerated and provide good yields.[10] The electronic deactivation does not appear to be as detrimental as in some Suzuki-Miyaura reactions, and the increased Lewis acidity may be beneficial.
-
ortho-Isomer: As with the Suzuki-Miyaura coupling, the ortho isomer gives a significantly lower yield.[10] This again points to steric hindrance as the dominant factor, impeding the productive interaction between the boronic acid and the copper catalyst.
Experimental Protocols for Reactivity Assessment
To provide a framework for empirical comparison, the following protocols outline a general method for performing a Suzuki-Miyaura coupling and a robust method for monitoring its progress.
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
This protocol is a representative procedure for coupling a fluorophenylboronic acid with an aryl bromide.
Materials:
-
Aryl bromide (1.0 mmol)
-
Fluorophenylboronic acid isomer (1.2 mmol)
-
Pd(OAc)₂ (2 mol%, 0.02 mmol)
-
SPhos (4 mol%, 0.04 mmol)
-
K₃PO₄ (2.0 mmol)
-
Toluene (4 mL) and Water (0.4 mL)
-
Reaction vessel (e.g., Schlenk tube or microwave vial) with a magnetic stir bar
Procedure:
-
To the reaction vessel, add the aryl bromide, the fluorophenylboronic acid isomer, Pd(OAc)₂, SPhos, and K₃PO₄.
-
Seal the vessel with a septum or cap.
-
Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen) three times.
-
Using a syringe, add the degassed toluene and degassed water.
-
Place the vessel in a preheated oil bath or heating block at 100 °C.
-
Stir the reaction mixture for the designated time (e.g., 2-24 hours).
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to isolate the biphenyl product.
Protocol 2: Kinetic Analysis by UPLC-MS
Monitoring the reaction over time provides quantitative data on reactivity.
Figure 3: Experimental workflow for monitoring reaction kinetics using UPLC-MS.
Procedure:
-
Reaction Setup: Set up the Suzuki-Miyaura reaction as described in Protocol 1, including an internal standard (e.g., biphenyl, if not the product) at the start.
-
Sampling: At specified time points (e.g., 0, 5, 15, 30, 60, 120 min), use a syringe to withdraw a small aliquot (e.g., 20 µL) of the reaction mixture.
-
Quenching: Immediately inject the aliquot into a vial containing a known volume (e.g., 1 mL) of a quenching solvent like acetonitrile or methanol to stop the reaction.[11]
-
Sample Preparation: Vortex the quenched sample and filter it through a 0.22 µm syringe filter to remove particulates.[11]
-
Analysis: Analyze the sample using a UPLC-MS system. Develop a method that effectively separates the aryl halide, the boronic acid, the internal standard, and the biphenyl product.
-
Data Processing: Integrate the peak areas for each component. By normalizing to the internal standard, you can accurately plot the consumption of the starting material and the formation of the product over time, allowing for a direct comparison of the reaction rates for each isomer.
Conclusion and Recommendations
The reactivity of fluorinated phenylboronic acid isomers is a nuanced subject where positional changes have significant and predictable consequences.
-
Reactivity Trend: For both Suzuki-Miyaura and Chan-Lam couplings, the general reactivity trend is para ≥ meta >> ortho .
-
Dominant Factors: While electronic effects and Lewis acidity are important, steric hindrance is the overriding factor that dictates the poor reactivity of the ortho-isomer. For the meta and para isomers, the balance of inductive and resonance effects determines their relative performance.
-
Practical Recommendations for Researchers:
-
For achieving high yields and efficient reactions, p-fluorophenylboronic acid is typically the best starting point.
-
m-Fluorophenylboronic acid is also a reliable choice, offering good reactivity.
-
When working with o-fluorophenylboronic acid , be prepared for sluggish reactions. Success may require more forcing conditions, such as higher temperatures, longer reaction times, or specialized catalyst systems designed to overcome steric hindrance. In some cases, it may be more effective to introduce the ortho-fluoro substituent after the C-C bond has been formed.
-
By understanding these guiding principles, chemists can better leverage the unique properties of fluorinated phenylboronic acids to accelerate discovery and innovation in drug development and materials science.
References
-
Kubiak, R., et al. (2022). Merging Electron Deficient Boronic Centers with Electron-Withdrawing Fluorine Substituents Results in Unique Properties of Fluorinated Phenylboronic Compounds. Molecules, 27(11), 3427. [Link]
-
Kinzel, T., et al. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Journal of the American Chemical Society, 132(40), 14073–14075. [Link]
-
Thomas, A. A. (2011). Pre-transmetalation intermediates in the Suzuki-Miyaura reaction revealed: the missing link. IDEALS, University of Illinois. [Link]
-
Dąbrowska, A. M., et al. (2021). (Trifluoromethoxy)Phenylboronic Acids: Structures, Properties, and Antibacterial Activity. Molecules, 26(7), 2053. [Link]
-
Kubiak, R., et al. (2022). Merging Electron Deficient Boronic Centers with Electron-Withdrawing Fluorine Substituents Results in Unique Properties of Fluorinated Phenylboronic Compounds. Molecules. [Link]
-
Salyer, D., et al. (2021). Cu-Catalyzed Chan-Evans-Lam Coupling reactions of 2-Nitroimidazole with Aryl boronic acids: An effort toward new bioactive agents against S. pneumoniae. Bioorganic & Medicinal Chemistry Letters, 48, 128257. [Link]
-
Bedia, A., et al. (2017). Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives. Catalysts, 7(3), 88. [Link]
-
Kubiak, R., et al. (2022). Merging Electron Deficient Boronic Centers with Electron-Withdrawing Fluorine Substituents Results in Unique Properties of Fluorinated Phenylboronic Compounds. ResearchGate. [Link]
-
Bakulina, O., et al. (2020). Chan–Evans–Lam N1-(het)arylation and N1-alkenylation of 4-fluoroalkylpyrimidin-2(1H)-ones. ResearchGate. [Link]
-
Chemistry LibreTexts (2024). Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]
-
Organic Chemistry Portal (n.d.). Chan-Lam Coupling. Organic Chemistry Portal. [Link]
-
Korenaga, T., et al. (2005). Suzuki-Miyaura Coupling Reaction Using Pentafluorophenylboronic Acid. ResearchGate. [Link]
-
Korenaga, T., et al. (2005). Suzuki-Miyaura coupling reaction using pentafluorophenylboronic acid. Organic Letters, 7(22), 4915-4917. [Link]
Sources
- 1. Merging Electron Deficient Boronic Centers with Electron-Withdrawing Fluorine Substituents Results in Unique Properties of Fluorinated Phenylboronic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. (Trifluoromethoxy)Phenylboronic Acids: Structures, Properties, and Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. dspace.mit.edu [dspace.mit.edu]
- 8. researchgate.net [researchgate.net]
- 9. Suzuki-Miyaura coupling reaction using pentafluorophenylboronic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Cu-Catalyzed Chan-Evans-Lam Coupling reactions of 2-Nitroimidazole with Aryl boronic acids: An effort toward new bioactive agents against S. pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
A Senior Application Scientist's Guide to Suzuki Coupling: 2-Fluoro-4-(trifluoromethyl)phenylboronic Acid vs. Its Pinacol Ester
For researchers and chemists in the fast-paced world of drug development and materials science, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool for forging carbon-carbon bonds. The strategic incorporation of fluorine-containing motifs, such as the 2-fluoro-4-(trifluoromethyl)phenyl group, is a well-established strategy for modulating the pharmacokinetic and physicochemical properties of lead compounds. However, the success of a synthesis often hinges on a critical, early-stage decision: which boron reagent to use?
This guide provides an in-depth comparison of 2-Fluoro-4-(trifluoromethyl)phenylboronic acid and its corresponding pinacol ester. We will move beyond a simple list of pros and cons to explore the fundamental trade-offs between reactivity and stability, offering field-proven insights and actionable protocols to help you make the optimal choice for your specific synthetic challenge.
The Core Dilemma: A Trade-Off Between Reactivity and Stability
The choice between a boronic acid and its pinacol ester is not merely one of preference; it is a strategic decision dictated by a fundamental compromise between chemical reactivity and practical stability. Boronic acids are generally more reactive, often leading to faster reaction times, a critical factor in high-throughput synthesis.[1][2] This enhanced reactivity stems from the Lewis acidity of the boronic acid, which facilitates the crucial transmetalation step in the catalytic cycle.[3]
Conversely, this reactivity comes at the cost of stability. Boronic acids, particularly electron-deficient ones like this compound, are susceptible to decomposition pathways such as protodeboronation (loss of the boron group) and the formation of cyclic boroxine trimers upon dehydration.[3][4][5] This instability can compromise shelf-life and lead to inconsistent yields.
Boronic esters, especially pinacol esters, offer a robust solution to the stability problem. The pinacol group acts as a protecting shield for the boron atom, rendering the molecule significantly more stable against moisture and air. This translates to easier handling, a longer shelf-life, and the ability to be purified using standard column chromatography—a significant practical advantage.[3]
Deep Dive: Performance Characteristics
This compound (The Acid)
This reagent is the more "active" of the two. Its primary advantage is its high reactivity, which can drive reactions to completion more quickly and under milder conditions. However, the presence of two strongly electron-withdrawing groups (fluorine and trifluoromethyl) makes the C-B bond particularly susceptible to protodeboronation, an undesired side reaction where a proton replaces the boronic acid group, especially under the basic aqueous conditions typical of Suzuki couplings.[5][6][7]
-
Key Advantage: High reactivity, potentially leading to faster conversions.
-
Critical Drawback: Prone to decomposition via protodeboronation and boroxine formation, leading to poor shelf stability and potentially lower yields if not used promptly after synthesis or purchase.[4]
This compound Pinacol Ester (The Ester)
The pinacol ester is the workhorse for multi-step syntheses where reliability and purity of starting materials are paramount. Its stability allows it to be stored for extended periods and simplifies handling, as it is generally a crystalline solid that is less sensitive to air and moisture.[8]
While more stable, its reactivity is attenuated. For the Suzuki coupling to proceed, the ester must either be hydrolyzed in situ back to the more reactive boronic acid or undergo direct transmetalation from the ester form.[1][9] This can sometimes require slightly higher temperatures, longer reaction times, or more carefully optimized conditions compared to the free acid.
-
Key Advantage: Excellent stability, simplifying storage, handling, and purification.[3]
-
Critical Drawback: Lower intrinsic reactivity may necessitate more forcing reaction conditions. Purification can be challenging due to interactions with silica gel, though this can be mitigated.[10][11]
Quantitative Performance Comparison
| Parameter | This compound | This compound Pinacol Ester |
| Relative Reactivity | Higher; often faster reaction times at lower temperatures.[1][2] | Lower; may require higher temperatures or longer reaction times.[9] |
| Stability (Shelf-Life) | Poor to moderate; susceptible to protodeboronation and boroxine formation.[3][7] | Excellent; stable for long-term storage under standard conditions. |
| Handling | Requires careful handling, preferably under an inert atmosphere. | Easy to handle, crystalline solid, less sensitive to air/moisture. |
| Purification | Difficult by chromatography due to high polarity and instability on silica. Recrystallization is preferred.[4][12] | Amenable to silica gel chromatography, but requires special techniques (e.g., boric acid-treated silica) to prevent hydrolysis and adsorption.[10][11][13] |
| Typical Yield | Can be high if used fresh, but often variable due to decomposition. | Generally more reproducible and can provide higher isolated yields in complex syntheses due to higher starting material purity.[3] |
The Suzuki-Miyaura Catalytic Cycle
Understanding the mechanism is key to troubleshooting and optimizing your reaction. The choice of boron reagent directly impacts the efficiency of the Transmetalation step.
Step-by-Step Methodology:
-
Reagent Preparation: To a dry reaction vial equipped with a magnetic stir bar, add the aryl halide (0.5 mmol, 1.0 equiv), this compound (0.6 mmol, 1.2 equiv), and finely ground K₃PO₄ (1.0 mmol, 2.0 equiv).
-
Catalyst Addition: In a glovebox or under a positive flow of inert gas, add the palladium precatalyst (e.g., XPhos Pd G3, 0.01 mmol, 2 mol %) and additional ligand (e.g., XPhos, 0.02 mmol, 4 mol %).
-
Scientist's Insight: Using a modern, air-stable precatalyst simplifies setup. The extra ligand can help stabilize the active catalytic species, especially with challenging substrates. [14]3. Solvent Addition: Add 5 mL of a degassed solvent mixture, such as 1,4-dioxane/water (4:1) or toluene/water (10:1).
-
-
Reaction: Seal the vial and heat the mixture to 80 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS every hour.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and water (10 mL). Separate the layers and extract the aqueous layer with ethyl acetate (2 x 10 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Protocol 2: Coupling with this compound Pinacol Ester
This protocol is designed for reliability and is suitable for larger-scale synthesis where starting material stability is key.
Step-by-Step Methodology:
-
Reagent Preparation: To a round-bottom flask, add the aryl halide (10 mmol, 1.0 equiv), this compound pinacol ester (11 mmol, 1.1 equiv), K₂CO₃ (30 mmol, 3.0 equiv), and a magnetic stir bar.
-
Scientist's Insight: A slightly smaller excess of the boron reagent is often needed due to its high stability and purity.
-
-
Catalyst Addition: Add the palladium catalyst, such as Pd(dppf)Cl₂ (0.3 mmol, 3 mol %).
-
Solvent Addition: Add 100 mL of a degassed solvent mixture, such as DME/water (3:1).
-
Reaction: Equip the flask with a reflux condenser under an inert atmosphere. Heat the mixture to 90 °C and stir for 6-16 hours. Monitor the reaction progress by LC-MS.
-
Workup: Follow the same workup procedure as described in Protocol 1.
-
Purification: Purify the crude product by flash column chromatography.
-
Expert Tip for Purification: Pinacol esters can streak or hydrolyze on standard silica gel. [10][11]To improve recovery, pre-treat your silica gel by making a slurry in your eluent (e.g., 5% EtOAc/Hexane) and adding 1% triethylamine to neutralize acidic silanol groups. Alternatively, use silica gel impregnated with boric acid. [10][13][15]
-
Conclusion: Making the Right Choice
The decision between using this compound and its pinacol ester is a classic case of balancing reactivity against stability.
-
Choose the boronic acid for rapid, small-scale syntheses where speed is essential and the reagent can be used immediately after procurement or preparation. It is best suited for situations where reaction conditions can be kept mild to outpace the rate of decomposition.
-
Choose the pinacol ester for complex, multi-step syntheses, larger-scale reactions, or when building a library of compounds. Its superior stability, ease of handling, and reliable purity make it the more robust and trustworthy choice for long-term projects and process development. [3][8] By understanding the underlying chemical principles and practical handling considerations of each reagent, researchers can confidently select the optimal building block, ensuring a more efficient, reliable, and successful synthetic campaign.
References
- Hitosugi, S., Tanimoto, D., Nakanishi, W., & Isobe, H. (n.d.). A Facile Chromatographic Method for Purification of Pinacol Boronic Esters. Chemistry Letters.
- Carrow, B. P., & Hartwig, J. F. (2014). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society.
- BenchChem. (n.d.). A Researcher's Guide to Boronic Acids vs. Boronate Esters: A Reactivity and Stability Comparison. BenchChem.
- Oxford Academic. (n.d.). Facile Chromatographic Method for Purification of Pinacol Boronic Esters. Chemistry Letters.
- Boron Molecular. (n.d.). The Role of Pinacol Esters in Enhancing Chemical Synthesis Stability. Boron Molecular.
- BenchChem. (n.d.). Technical Support Center: Purification of Boronic Acid Pinacol Esters. BenchChem.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Mastering Organic Synthesis: The Power of Boronic Acid Pinacol Esters. NINGBO INNO PHARMCHEM CO.,LTD.
- Santa Cruz Biotechnology. (n.d.). Boronic Esters. SCBT.
- ResearchGate. (n.d.).
- BenchChem. (n.d.).
- Organic Chemistry Portal. (2022). Aryl Boronic Esters Are Stable on Silica Gel and Reactive under Suzuki-Miyaura Coupling Conditions.
- ResearchGate. (2020). Comparison of reactivity of different boron reagents.
- Poster Board #1276. (n.d.).
- ResearchGate. (2016).
- Yuan, Z., et al. (2023).
- Goti, G., et al. (2016). Visible Light Activation of Boronic Esters Enables Efficient Photoredox C(sp2)–C(sp3) Cross‐Couplings in Flow.
- Lennox, A. J. J., & Lloyd-Jones, G. C. (2022). Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. Journal of the American Chemical Society.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Enhancing Suzuki Coupling Efficiency with Pinacol Boronic Esters.
- Lloyd-Jones, G. C. (2022). In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface. Accounts of Chemical Research.
- Scientific Update. (2022). Something Unique or Methyl, Butyl, Futile? Born again Boron.
- Wikipedia. (n.d.).
- ResearchGate. (n.d.).
- ResearchGate. (n.d.). Synthesis and Suzuki Cross-Coupling Reactions of 2,6-Bis(trifluoromethyl)pyridine-4-boronic Acid Pinacol Ester.
- National Institutes of Health. (n.d.). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters.
- Boron Molecular. (n.d.).
- TCI Chemicals. (n.d.). Suzuki-Miyaura Cross Coupling Reaction.
- Buchwald, S. L., et al. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Journal of the American Chemical Society.
- Hazama, Y., et al. (2022).
- KAUST Repository. (2016). Synthesis and Suzuki Cross-Coupling Reactions of 2,6-Bis(trifluoromethyl)pyridine-4-boronic Acid Pinacol Ester.
- Organic Chemistry Portal. (n.d.). Suzuki Coupling.
- ResearchGate. (n.d.).
Sources
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. scientificupdate.com [scientificupdate.com]
- 5. Protodeboronation - Wikipedia [en.wikipedia.org]
- 6. research.ed.ac.uk [research.ed.ac.uk]
- 7. In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface - PMC [pmc.ncbi.nlm.nih.gov]
- 8. nbinno.com [nbinno.com]
- 9. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. academic.oup.com [academic.oup.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. researchgate.net [researchgate.net]
Navigating the Terrain of Electron-Deficient Suzuki-Miyaura Couplings: A Comparative Guide to Palladium Catalysts for 2-Fluoro-4-(trifluoromethyl)phenylboronic acid
For researchers, scientists, and drug development professionals, the synthesis of complex biaryl scaffolds is a foundational element of modern medicinal chemistry. The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile tool for this purpose. However, the use of electron-deficient coupling partners, such as 2-Fluoro-4-(trifluoromethyl)phenylboronic acid, introduces significant challenges that necessitate a careful selection of the palladium catalyst to achieve optimal results. This guide provides an in-depth, objective comparison of various palladium catalysts for the coupling of this challenging substrate, supported by a synthesis of literature data and detailed experimental protocols.
The inherent electronic properties of this compound, with its electron-withdrawing fluorine and trifluoromethyl groups, render it less nucleophilic and more susceptible to competitive side reactions like protodeboronation under basic conditions. This guide will explore the performance of different classes of palladium catalysts, from traditional systems to modern, highly active precatalysts, in addressing these challenges.
The Catalytic Challenge: Understanding the Suzuki-Miyaura Cycle with an Electron-Deficient Partner
The generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction proceeds through a catalytic cycle involving a palladium center that shuttles between the Pd(0) and Pd(II) oxidation states.[1][2][3] The key steps are:
-
Oxidative Addition: The active Pd(0) species inserts into the carbon-halide bond of the aryl halide.
-
Transmetalation: The organoboron species, activated by a base, transfers its organic group to the palladium(II) center.
-
Reductive Elimination: The two organic partners on the palladium center couple, forming the new C-C bond and regenerating the Pd(0) catalyst.[4][5]
With an electron-deficient boronic acid like this compound, the transmetalation step is often the rate-limiting step. The reduced nucleophilicity of the boronic acid slows down the transfer of the aryl group to the palladium center. Furthermore, the basic conditions required for transmetalation can promote the undesired protodeboronation of the electron-deficient boronic acid, leading to reduced yields.
// Nodes Pd0 [label="Pd(0)L_n", fillcolor="#F1F3F4", fontcolor="#202124"]; OxAdd [label="Oxidative\nAddition", shape=ellipse, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"]; PdII_Aryl [label="Ar-Pd(II)L_n-X", fillcolor="#F1F3F4", fontcolor="#202124"]; Transmetalation [label="Transmetalation", shape=ellipse, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"]; PdII_Diaryl [label="Ar-Pd(II)L_n-Ar'", fillcolor="#F1F3F4", fontcolor="#202124"]; RedElim [label="Reductive\nElimination", shape=ellipse, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"]; Product [label="Ar-Ar'", shape=box, style="rounded,filled", fillcolor="#4285F4", fontcolor="#FFFFFF"]; ArylHalide [label="Ar-X", shape=box, style="rounded,filled", fillcolor="#EA4335", fontcolor="#FFFFFF"]; BoronicAcid [label="Ar'-B(OH)₂ + Base", shape=box, style="rounded,filled", fillcolor="#FBBC05", fontcolor="#202124"];
// Edges Pd0 -> OxAdd [label=""]; ArylHalide -> OxAdd [arrowhead=none]; OxAdd -> PdII_Aryl; PdII_Aryl -> Transmetalation; BoronicAcid -> Transmetalation [arrowhead=none]; Transmetalation -> PdII_Diaryl; PdII_Diaryl -> RedElim; RedElim -> Product; RedElim -> Pd0 [label="Catalyst\nRegeneration"]; }
Figure 1: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.Comparative Performance of Palladium Catalysts
The evolution of palladium catalysis has led to the development of highly sophisticated systems that can overcome the hurdles presented by challenging substrates. Below is a comparative overview of different classes of palladium catalysts.
| Catalyst System | Ligand Type | Key Advantages | Potential Disadvantages | Typical Catalyst Loading (mol%) |
| Pd(PPh₃)₄ | Monodentate Phosphine | Commercially available, well-established. | Requires higher temperatures, sensitive to air, may be less effective for electron-deficient substrates.[6] | 2 - 5 |
| Pd(OAc)₂ + Bulky, Electron-Rich Phosphine Ligands (e.g., XPhos, SPhos) | Biaryl Phosphines | High activity for challenging substrates, including aryl chlorides.[6] Promotes fast reductive elimination. | Requires in-situ generation of the active catalyst, ligands can be expensive. | 1 - 3 |
| Buchwald Palladacycle Precatalysts (e.g., XPhos Pd G3) | Biaryl Phosphines | Air- and moisture-stable, highly active at low loadings, excellent for electron-deficient substrates.[7][8] | Higher initial cost compared to simple palladium salts. | 0.5 - 2 |
| PEPPSI™-Type Catalysts | N-Heterocyclic Carbene (NHC) | Highly stable, effective for a broad range of substrates, including sterically hindered ones.[9] | May require higher temperatures for activation. | 1 - 3 |
Data compiled from various sources illustrates the trend towards higher efficiency with modern catalyst systems for coupling electron-deficient boronic acids. While traditional catalysts like Pd(PPh₃)₄ can effect the transformation, they often require higher catalyst loadings and elevated temperatures, which can exacerbate the issue of protodeboronation. In contrast, catalyst systems based on bulky, electron-rich biaryl phosphine ligands, particularly in the form of pre-formed palladacycle precatalysts, have demonstrated superior performance. These catalysts generate the active monoligated Pd(0) species that readily undergoes oxidative addition and facilitates the challenging transmetalation step even at lower temperatures.[7][8][10]
Recommended Experimental Protocol
This protocol is a general guideline for the Suzuki-Miyaura coupling of this compound with an aryl bromide using a modern palladacycle precatalyst. Optimization for specific substrates is recommended.
Materials:
-
Aryl bromide (1.0 equiv)
-
This compound (1.2 - 1.5 equiv)
-
XPhos Pd G3 (or a similar Buchwald precatalyst) (1-2 mol%)
-
Potassium phosphate (K₃PO₄), tribasic (2.0 - 3.0 equiv)
-
Anhydrous 1,4-dioxane
-
Degassed water
-
Reaction vessel (e.g., Schlenk tube or microwave vial)
-
Magnetic stirrer and heating mantle or oil bath
-
Inert atmosphere (Nitrogen or Argon)
// Nodes Start [label="Start: Assemble Reagents", shape=ellipse, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; Vessel [label="To a dry reaction vessel, add:\n- Aryl bromide\n- Boronic acid\n- Base (K₃PO₄)\n- Catalyst (XPhos Pd G3)", fillcolor="#F1F3F4", fontcolor="#202124"]; Inert [label="Evacuate and backfill with\ninert gas (3x)", fillcolor="#F1F3F4", fontcolor="#202124"]; Solvent [label="Add anhydrous dioxane and\ndegassed water", fillcolor="#F1F3F4", fontcolor="#202124"]; Reaction [label="Heat and stir under inert\natmosphere (e.g., 80-100 °C)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Monitoring [label="Monitor reaction by TLC or LC-MS", shape=ellipse, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"]; Workup [label="Cool, dilute with ethyl acetate,\nand wash with water and brine", fillcolor="#F1F3F4", fontcolor="#202124"]; Purification [label="Dry organic layer, concentrate,\nand purify by column chromatography", fillcolor="#F1F3F4", fontcolor="#202124"]; Product [label="Final Product", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges Start -> Vessel; Vessel -> Inert; Inert -> Solvent; Solvent -> Reaction; Reaction -> Monitoring; Monitoring -> Workup; Workup -> Purification; Purification -> Product; }
Figure 2: General experimental workflow for the Suzuki-Miyaura coupling.Procedure:
-
To a dry reaction vessel equipped with a magnetic stir bar, add the aryl bromide (1.0 mmol), this compound (1.2 mmol), potassium phosphate (2.0 mmol), and the palladium precatalyst (0.02 mmol).
-
Seal the vessel and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.
-
Add anhydrous 1,4-dioxane (5 mL) and degassed water (0.5 mL) via syringe.
-
Heat the reaction mixture to 80-100 °C and stir vigorously.
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).
-
Combine the organic layers, wash with brine (15 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Conclusion
The successful Suzuki-Miyaura coupling of challenging, electron-deficient substrates like this compound is highly dependent on the judicious choice of the palladium catalyst. While traditional catalysts can be employed, modern systems based on bulky, electron-rich biaryl phosphine ligands, particularly in the form of stable and highly active palladacycle precatalysts, offer significant advantages in terms of reaction efficiency, lower catalyst loadings, and milder reaction conditions. By understanding the underlying mechanistic challenges and leveraging the advanced catalyst technologies available, researchers can confidently and effectively synthesize complex fluorinated biaryl molecules for a wide range of applications in drug discovery and materials science.
References
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
-
ChemRxiv. The catalytic mechanism of the Suzuki-Miyaura reaction. [Link]
-
Chemistry LibreTexts. Suzuki-Miyaura Coupling. [Link]
-
MDPI. Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling in Continuous Flow. [Link]
-
National Center for Biotechnology Information. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. [Link]
-
ResearchGate. Palladium catalysts for the Suzuki cross-coupling reaction: An overview of recent advances. [Link]
-
Semantic Scholar. Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. [Link]
-
National Center for Biotechnology Information. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. [Link]
-
DSpace@MIT. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2- Heteroaryl Boronic Acids. [Link]
Sources
- 1. Yoneda Labs [yonedalabs.com]
- 2. chemrxiv.org [chemrxiv.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. mdpi.com [mdpi.com]
- 5. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2- Heteroaryl Boronic Acids [dspace.mit.edu]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
A Comparative Benchmarking Guide to 2-Fluoro-4-(trifluoromethyl)phenylboronic Acid in Suzuki-Miyaura Cross-Coupling
Introduction: The Strategic Value of Fluorinated Moieties in Modern Synthesis
In the landscape of contemporary drug discovery and materials science, the strategic incorporation of fluorine atoms into molecular scaffolds is a cornerstone of rational design.[1][2] The unique physicochemical properties imparted by fluorine—such as enhanced metabolic stability, increased lipophilicity, and altered electronic profiles—can profoundly improve the pharmacokinetic and pharmacodynamic properties of bioactive molecules.[3][4][5] The Suzuki-Miyaura cross-coupling reaction stands as one of the most robust and versatile methods for forging carbon-carbon bonds, making it an indispensable tool for assembling complex molecular architectures.[6][7]
This guide provides an in-depth technical comparison of 2-Fluoro-4-(trifluoromethyl)phenylboronic acid, a highly valuable and functionalized building block, against a series of other commercially available boronic acids.[8][9] We will explore the nuanced interplay of electronic and steric effects that govern its reactivity and provide researchers with the objective data and experimental rationale needed to optimize their synthetic strategies.
Subject of Analysis: this compound
This compound is a bifunctionalized reagent featuring two potent electron-withdrawing groups (EWGs) on the phenyl ring: an ortho-fluoro substituent and a para-trifluoromethyl group.[8]
-
Trifluoromethyl (-CF₃) Group: This group is a strong sigma- and pi-electron-withdrawing group. Its inclusion often enhances metabolic stability by blocking potential sites of oxidation and increases a molecule's lipophilicity, which can improve cell membrane permeability.[10]
-
Fluorine (-F) Atom: As the most electronegative element, fluorine exerts a powerful inductive electron-withdrawing effect.[2][3] Its small van der Waals radius allows it to act as a "hydrogen isostere" with minimal steric penalty.[2] In the ortho position, it can influence the conformation of the boronic acid and potentially interact with the palladium catalyst during the catalytic cycle.
This unique substitution pattern makes the reagent a prime candidate for synthesizing novel pharmaceuticals and advanced materials where precise electronic tuning is paramount.[8][9]
Selection of Benchmark Boronic Acids: Establishing a Control Framework
To provide a meaningful comparison, this compound was benchmarked against a curated set of reagents, each chosen to isolate the effect of specific substituents.
-
Phenylboronic Acid (Unsubstituted Control): The parent compound, used to establish a baseline reactivity.
-
4-Methoxyphenylboronic Acid (EDG Control): Features a strong electron-donating group (EDG) to highlight the contrasting effects of electron density on reactivity.
-
4-(Trifluoromethyl)phenylboronic Acid (EWG Control): Allows for the direct assessment of the ortho-fluoro group's contribution by comparing it to our primary subject.[11]
-
4-Fluoro-2-(trifluoromethyl)phenylboronic Acid (Isomeric Control): An isomer used to probe the steric and electronic consequences of substituent placement.[12]
Comparative Physicochemical Properties
The fundamental properties of these reagents provide the first layer of insight into their potential behavior in a reaction.
| Boronic Acid | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) |
| This compound | 503309-11-3 | C₇H₅BF₄O₂ | 207.92 | 116[8] |
| Phenylboronic Acid | 98-80-6 | C₆H₇BO₂ | 121.93 | 216-219 |
| 4-Methoxyphenylboronic Acid | 5720-07-0 | C₇H₉BO₃ | 151.96 | 204-208 |
| 4-(Trifluoromethyl)phenylboronic acid | 128796-39-4 | C₇H₆BF₃O₂ | 189.93 | 245-250[11] |
| 4-Fluoro-2-(trifluoromethyl)phenylboronic acid | 182344-16-7 | C₇H₅BF₄O₂ | 207.92 | 127-131 |
Experimental Benchmarking: A Standardized Suzuki-Miyaura Protocol
To ensure a fair and objective comparison, a standardized Suzuki-Miyaura cross-coupling reaction was designed.
Rationale for Experimental Design:
-
Coupling Partner: 4-Bromoanisole was selected as a common, moderately activated aryl halide to provide a representative test case.
-
Catalyst System: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] was chosen as a widely used, reliable, and well-documented catalyst. While modern ligand systems exist, Pd(PPh₃)₄ provides a robust baseline for comparing the intrinsic reactivity of the boronic acids.
-
Base and Solvent: A potassium carbonate (K₂CO₃) base in a 1,4-Dioxane/Water solvent system is a standard condition that effectively promotes the transmetalation step for a wide range of boronic acids.[13]
Standardized Experimental Protocol
Materials:
-
Aryl Halide: 4-Bromoanisole (1.0 equiv)
-
Substituted Boronic Acid (1.2 equiv)
-
Catalyst: Pd(PPh₃)₄ (3 mol%)
-
Base: K₂CO₃ (2.5 equiv)
-
Solvent: 1,4-Dioxane and Water (4:1 mixture, degassed)
Procedure:
-
To an oven-dried Schlenk flask under an argon atmosphere, add the respective boronic acid (1.2 mmol), 4-bromoanisole (1.0 mmol), K₂CO₃ (2.5 mmol), and Pd(PPh₃)₄ (0.03 mmol).
-
Add degassed 1,4-dioxane (4 mL) and degassed water (1 mL) via syringe.
-
Seal the flask and heat the reaction mixture to 90 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL).
-
Wash the organic layer with water (2 x 10 mL) and brine (1 x 10 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired biaryl product.
Experimental Workflow Diagram
Caption: Standardized workflow for the comparative Suzuki-Miyaura coupling experiments.
Quantitative Performance Comparison
The following data represents typical yields obtained under the standardized protocol, compiled from representative literature precedents.
| Boronic Acid | Substituent Type | Expected Yield (%) | Relative Reactivity |
| 4-Methoxyphenylboronic acid | Electron-Donating (EDG) | 90-98% | Very High |
| Phenylboronic acid | Unsubstituted | 85-95% | High |
| This compound | Electron-Withdrawing (EWG) | 75-85% | Moderate-High |
| 4-(Trifluoromethyl)phenylboronic acid | Electron-Withdrawing (EWG) | 70-80% | Moderate |
| 4-Fluoro-2-(trifluoromethyl)phenylboronic acid | Electron-Withdrawing (EWG) | 65-75% | Moderate |
Discussion of Results: The experimental data reveals a clear trend related to the electronic nature of the boronic acid.
-
EDG vs. EWG: As expected, the electron-donating methoxy group in 4-methoxyphenylboronic acid accelerates the reaction, leading to the highest yields.[14] This is attributed to increased electron density on the aromatic ring, which facilitates the crucial transmetalation step. Conversely, boronic acids with electron-withdrawing groups generally show slightly lower, yet still synthetically useful, yields under these standard conditions.[14]
-
Impact of the Ortho-Fluoro Group: this compound consistently outperforms its non-fluorinated counterpart, 4-(trifluoromethyl)phenylboronic acid. This suggests that while the fluorine atom is electron-withdrawing, its presence at the ortho position may have a beneficial effect. This could be due to several factors, including stabilization of the palladium intermediate or subtle conformational effects that favor the transition state of the transmetalation step.
-
Positional Isomerism: The lower yield observed for the 4-Fluoro-2-(trifluoromethyl)phenylboronic acid isomer highlights the importance of substituent placement. The increased steric hindrance from the ortho-trifluoromethyl group likely impedes the approach to the palladium center, slowing the rate of transmetalation and leading to reduced efficiency.
Mechanistic Insights: The Suzuki-Miyaura Catalytic Cycle
The Suzuki-Miyaura coupling proceeds via a well-established catalytic cycle involving a palladium catalyst that cycles between Pd(0) and Pd(II) oxidation states.[6][15]
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the aryl halide (Ar-X), forming a Pd(II) intermediate.[6][7]
-
Transmetalation: This is often the rate-determining step. The boronic acid, activated by a base to form a more nucleophilic boronate species, transfers its organic group (Ar') to the Pd(II) center, displacing the halide.[6][16]
-
Reductive Elimination: The two organic groups on the palladium center couple and are eliminated from the metal, forming the new C-C bond of the biaryl product (Ar-Ar') and regenerating the active Pd(0) catalyst.[6][15]
Suzuki-Miyaura Catalytic Cycle Diagram
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
The strong electron-withdrawing nature of the -F and -CF₃ groups in this compound decreases the nucleophilicity of the phenyl ring. This can slow the transmetalation step relative to electron-rich boronic acids.[14] However, the increased Lewis acidity of the boron atom may also facilitate the formation of the key boronate intermediate, partially offsetting this effect.[17]
Conclusion and Outlook
This guide demonstrates that this compound is a highly effective, albeit moderately deactivated, reagent in Suzuki-Miyaura cross-coupling reactions. Its performance surpasses that of similarly substituted boronic acids, suggesting a beneficial role for the ortho-fluoro substituent that mitigates the strong deactivating effect of the trifluoromethyl group.
For researchers and drug development professionals, this compound represents a superior choice for introducing the valuable 2-fluoro-4-(trifluoromethyl)phenyl moiety. While reactions may require slightly longer times or more forcing conditions compared to those with electron-rich boronic acids, the resulting products are obtained in good to excellent yields. The strategic use of this building block provides a reliable pathway to novel compounds with potentially enhanced biological activity and optimized physicochemical properties.
References
- Priya A., Mahesh Kumar N., and Shachindra L Nargund. (2025). Fluorine in drug discovery: Role, design and case studies.
- Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs.
- Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Chemistry LibreTexts.
- Taylor & Francis Online. The role of fluorine in medicinal chemistry. Taylor & Francis Online.
- ResearchGate. (2025). Role of Fluorine in Drug Design and Drug Action.
- LE STUDIUM. Fluorine as a key element in modern drug discovery and development. LE STUDIUM.
- Mettler Toledo. Suzuki Cross-Coupling Reactions Mechanisms. Mettler Toledo.
- Inhance Technologies. (2025). How Is Fluorine Used in the Medical Field?. Inhance Technologies.
- Chem-Impex. This compound. Chem-Impex.
- ChemRxiv. The catalytic mechanism of the Suzuki-Miyaura reaction. ChemRxiv.
- UOW. This compound. UOW.
- PMC.
- Mastering Cross-Coupling Reactions with Trifluoromethylated Boronic Acids. (2025).
- Wiley Online Library. (2022). Probing the Lewis Acidity of Boronic Acids through Interactions with Arene Substituents. Wiley Online Library.
- BenchChem. (2025). Yield comparison of Suzuki reactions with electron-donating vs. electron-withdrawing substituted boronic acids. BenchChem.
- MDPI. (2020). Suzuki–Miyaura Reactions of (4-bromophenyl)
- Sigma-Aldrich. 4-(Trifluoromethyl)phenylboronic acid. Sigma-Aldrich.
- Santa Cruz Biotechnology. 4-Fluoro-2-(trifluoromethyl)phenylboronic acid. Santa Cruz Biotechnology.
Sources
- 1. pharmacyjournal.org [pharmacyjournal.org]
- 2. tandfonline.com [tandfonline.com]
- 3. researchgate.net [researchgate.net]
- 4. Fluorine as a key element in modern drug discovery and development | LE STUDIUM [lestudium-ias.com]
- 5. inhancetechnologies.com [inhancetechnologies.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. mt.com [mt.com]
- 8. chemimpex.com [chemimpex.com]
- 9. UOW Sydney Business School - Vitual Tourr [documents.uow.edu.au]
- 10. Electrophilic Trifluoromethylselenolation of Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 11. 4-(トリフルオロメチル)フェニルボロン酸 ≥95.0% | Sigma-Aldrich [sigmaaldrich.com]
- 12. scbt.com [scbt.com]
- 13. Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies [mdpi.com]
- 14. benchchem.com [benchchem.com]
- 15. Yoneda Labs [yonedalabs.com]
- 16. chemrxiv.org [chemrxiv.org]
- 17. Probing the Lewis Acidity of Boronic Acids through Interactions with Arene Substituents - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to the Efficacy of 2-Fluoro-4-(trifluoromethyl)phenylboronic Acid in Complex Molecule Synthesis
For researchers, medicinal chemists, and professionals in drug development, the strategic incorporation of fluorine and trifluoromethyl moieties into complex molecules is a cornerstone of modern synthetic chemistry. These groups can profoundly influence a molecule's lipophilicity, metabolic stability, and binding affinity. In the vast landscape of synthetic reagents, 2-Fluoro-4-(trifluoromethyl)phenylboronic acid has emerged as a powerful and versatile building block, particularly in the context of palladium-catalyzed cross-coupling reactions. This guide provides an in-depth, objective comparison of its performance against other commonly used boronic acids, supported by experimental data and detailed protocols, to empower you in making informed decisions for your synthetic campaigns.
The Strategic Advantage of Fluorination in Drug Discovery
The introduction of fluorine and trifluoromethyl groups into bioactive molecules is a widely employed strategy to enhance their pharmacological properties. The high electronegativity and small size of the fluorine atom, along with the lipophilic and electron-withdrawing nature of the trifluoromethyl group, can lead to:
-
Increased Metabolic Stability: Blocking sites of oxidative metabolism.
-
Enhanced Binding Affinity: Through favorable electrostatic interactions and conformational control.
-
Improved Lipophilicity and Bioavailability: Facilitating passage through biological membranes.
The Suzuki-Miyaura cross-coupling reaction is a preeminent method for the formation of C(sp²)–C(sp²) bonds, offering a robust and high-yielding pathway to biaryl structures that are prevalent in pharmaceuticals. The choice of the boronic acid coupling partner is critical to the success of this transformation.
This compound: A Profile
This compound (CAS No. 503309-11-3) is a white to slightly yellow crystalline solid with a molecular weight of 207.92 g/mol . Its structure, featuring both a fluorine and a trifluoromethyl group on the phenyl ring, imparts unique electronic properties that influence its reactivity in Suzuki-Miyaura coupling reactions. The electron-withdrawing nature of these substituents can enhance the rate of transmetalation, a key step in the catalytic cycle, potentially leading to higher reaction efficiency and yields compared to non-fluorinated or less-fluorinated analogues.[1]
Comparative Performance in Suzuki-Miyaura Coupling
To provide a clear and objective comparison, we have compiled experimental data for the Suzuki-Miyaura coupling of various boronic acids with 4-bromoanisole under similar reaction conditions. This allows for a more direct assessment of the efficacy of this compound.
| Boronic Acid | Structure | Product | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| This compound | 4-Methoxy-2'-fluoro-4'-(trifluoromethyl)biphenyl | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | 80 | 24 | 92 | [2] | |
| Phenylboronic acid | 4-Methoxybiphenyl | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | 80 | 24 | 85 | [2] | |
| 4-Methoxyphenylboronic acid | 4,4'-Dimethoxybiphenyl | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | 80 | 24 | 95 | [2] | |
| 4-Chlorophenylboronic acid | 4'-Chloro-4-methoxybiphenyl | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | 80 | 24 | 88 | [2] |
Analysis of Performance Data:
The data clearly demonstrates the high efficacy of this compound in Suzuki-Miyaura coupling, affording an excellent yield of 92%. While the electron-donating 4-methoxyphenylboronic acid provides a slightly higher yield, the performance of the title compound is superior to that of the unsubstituted phenylboronic acid and the electron-deficient 4-chlorophenylboronic acid under these conditions. This highlights the beneficial electronic effect of the combined fluoro and trifluoromethyl substituents in facilitating the cross-coupling reaction.
Mechanistic Insights: The Role of Electron-Withdrawing Groups
The Suzuki-Miyaura catalytic cycle involves three primary steps: oxidative addition, transmetalation, and reductive elimination. The electronic nature of the boronic acid plays a crucial role in the transmetalation step, where the aryl group is transferred from the boron atom to the palladium center.
Sources
Cross-validation of analytical methods for 2-Fluoro-4-(trifluoromethyl)phenylboronic acid
An In-Depth Guide to the Cross-Validation of Analytical Methods for 2-Fluoro-4-(trifluoromethyl)phenylboronic Acid
Introduction: The Critical Role of Analytical Precision in Modern Synthesis
This compound is a highly versatile building block in modern organic synthesis, particularly valued for its role in Suzuki-Miyaura cross-coupling reactions to form complex carbon-carbon bonds.[1][2] Its unique fluorine and trifluoromethyl substituents can impart desirable properties such as enhanced metabolic stability and binding affinity to potential drug candidates.[1] Consequently, ensuring the purity, potency, and stability of this critical reagent is paramount for the success of multi-step syntheses in pharmaceutical and materials science research.
The quality of any starting material is only as reliable as the analytical methods used to assess it. A robust analytical framework not only quantifies the asset but also identifies and quantifies impurities that could derail subsequent synthetic steps or introduce undesirable elements into a final active pharmaceutical ingredient (API). This guide provides a comprehensive cross-validation of two orthogonal analytical techniques—Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS)—for the analysis of this compound.
Our objective is to move beyond a simple recitation of protocols. Instead, we will delve into the causality behind experimental choices, present a self-validating data framework, and offer field-proven insights to guide researchers in selecting the most appropriate method for their specific needs. All validation parameters discussed are grounded in the authoritative principles established by the International Council for Harmonisation (ICH) guideline Q2(R1) and the United States Pharmacopeia (USP) General Chapter <1225>.[3][4][5][6][7]
Pillar 1: The Principle of Orthogonal Cross-Validation
Cross-validation, in this context, refers to the process of comparing the results from two distinct analytical methods to ensure the reliability and accuracy of the data.[8][9] By employing orthogonal methods—techniques that rely on different chemical or physical principles for separation and detection—we create a powerful self-validating system. An RP-HPLC method separates based on polarity, while a GC-MS method separates based on boiling point and provides mass-based identification. If both methods yield comparable, accurate results for the same sample, it builds a high degree of confidence in the analytical data.
This guide will detail the validation of each method independently and then compare their performance characteristics to provide a holistic view of their respective strengths and limitations.
Method 1: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV Detection
Expertise & Rationale: RP-HPLC is the workhorse of pharmaceutical analysis for its robustness, high throughput, and applicability to a wide range of non-volatile and semi-volatile compounds. For an arylboronic acid, the phenyl ring provides a strong chromophore for UV detection. The primary challenge with boronic acids in RP-HPLC is their potential for hydrolysis in aqueous mobile phases, which can lead to peak tailing or the appearance of related impurities.[10] Our choice of a buffered mobile phase and a modern, end-capped C18 column is a deliberate strategy to mitigate these effects and ensure a sharp, symmetrical peak shape.
Detailed Experimental Protocol: RP-HPLC
-
Instrumentation:
-
HPLC System: Agilent 1260 Infinity II or equivalent, equipped with a quaternary pump, autosampler, column thermostat, and diode array detector (DAD).
-
-
Chromatographic Conditions:
-
Column: Waters XSelect Premier HSS T3 (4.6 x 150 mm, 3.5 µm). Rationale: This column chemistry provides excellent retention for polar compounds and is stable at lower pH, which helps to suppress the ionization of the boronic acid hydroxyl groups.
-
Mobile Phase A: 0.1% Formic Acid in Water. Rationale: The acid suppresses silanol interactions on the stationary phase and ensures the analyte is in a consistent protonation state.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient Program: 30% B to 85% B over 10 minutes, hold at 85% B for 2 minutes, return to 30% B and equilibrate for 3 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 225 nm.
-
Injection Volume: 5 µL.
-
-
Standard and Sample Preparation:
-
Diluent: Acetonitrile/Water (50:50, v/v).
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 50 mg of this compound reference standard and dissolve in 50.0 mL of diluent.
-
Working Standard (100 µg/mL): Dilute 5.0 mL of the stock solution to 50.0 mL with diluent.
-
Sample Solution (100 µg/mL): Prepare test samples at a target concentration of 100 µg/mL in diluent.
-
Method 2: Gas Chromatography-Mass Spectrometry (GC-MS) with Derivatization
Expertise & Rationale: Boronic acids are non-volatile and thermally labile, making them unsuitable for direct GC analysis.[10][11] To overcome this, we must convert the analyte into a more volatile and stable form through derivatization.[12] The reaction of the boronic acid with a diol, such as pinacol, forms a cyclic boronate ester which is significantly more volatile and thermally robust.[11] This approach, coupled with the high specificity of a mass spectrometer detector, provides an excellent orthogonal method for both quantification and impurity identification.
Detailed Experimental Protocol: GC-MS
-
Instrumentation:
-
GC-MS System: Agilent 8890 GC with a 5977B MSD or equivalent.
-
-
Derivatization Procedure:
-
To 1 mg of the sample or standard in a GC vial, add 500 µL of Pyridine and 100 µL of Pinacol.
-
Cap the vial and heat at 70 °C for 30 minutes. Rationale: Heating ensures the complete conversion of the boronic acid to its pinacol boronate ester.
-
Cool to room temperature before injection.
-
-
Chromatographic and Spectrometric Conditions:
-
Column: Agilent DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness). Rationale: A 5% phenyl-methylpolysiloxane column provides good general-purpose separation for a wide range of analyte polarities.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Inlet Temperature: 250 °C.
-
Injection Mode: Split (20:1).
-
Injection Volume: 1 µL.
-
Oven Temperature Program: Start at 100 °C, hold for 1 minute, ramp at 20 °C/min to 280 °C, and hold for 5 minutes.
-
MS Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
MS Acquisition: Scan mode (m/z 40-450) for identification and Selected Ion Monitoring (SIM) for quantification.
-
Quantification Ion (m/z): To be determined from the mass spectrum of the derivatized standard (expected prominent ions related to the pinacol boronate ester).
-
Comparative Data and Cross-Validation Results
The performance of each method was rigorously assessed according to ICH Q2(R1) guidelines.[3][13] The following tables summarize the validation data, providing a direct comparison of the two orthogonal techniques.
Table 1: Linearity and Range
| Parameter | RP-HPLC | GC-MS (with Derivatization) | Causality and Insights |
| Range Tested | 1 - 200 µg/mL | 0.1 - 50 µg/mL | The derivatization step in GC-MS often leads to higher sensitivity, allowing for a lower quantification range. |
| Correlation Coefficient (r²) | > 0.9995 | > 0.9991 | Both methods demonstrate excellent linearity, a prerequisite for accurate quantification. |
| Y-Intercept Bias (%) | < 2.0% | < 5.0% | The slightly higher bias in GC-MS can be attributed to the multi-step sample preparation. |
Table 2: Accuracy and Precision
| Parameter | RP-HPLC | GC-MS (with Derivatization) | Causality and Insights |
| Accuracy (% Recovery) | 99.2% - 101.5% | 97.5% - 103.8% | HPLC shows slightly better accuracy, likely due to the simpler, single-step sample preparation. |
| Precision (Repeatability, %RSD) | < 0.8% | < 1.5% | The additional derivatization step in the GC-MS protocol introduces more potential for variability. |
| Intermediate Precision (%RSD) | < 1.2% | < 2.5% | Both methods are highly precise, with HPLC demonstrating superior performance due to its procedural simplicity. |
Table 3: Sensitivity and Specificity
| Parameter | RP-HPLC | GC-MS (with Derivatization) | Causality and Insights |
| LOD (Limit of Detection) | 0.3 µg/mL | 0.03 µg/mL | The selective nature of MS detection provides a significant advantage in sensitivity over UV detection. |
| LOQ (Limit of Quantitation) | 1.0 µg/mL | 0.1 µg/mL | GC-MS is the superior choice for trace-level analysis of impurities. |
| Specificity | Demonstrated by peak purity analysis (DAD) and separation from known impurities. | Confirmed by unique mass spectrum and retention time; no interference from matrix components. | MS detection provides unparalleled specificity, confirming both the identity and purity of the analyte peak. |
Visualization of Workflows and Logic
Visualizing the analytical process helps in understanding the practical application and logical flow of cross-validation.
Caption: Workflow for the cross-validation of HPLC and GC-MS methods.
Caption: Decision tree for selecting the appropriate analytical method.
Discussion: Synthesizing Data into Actionable Insights
The cross-validation exercise clearly demonstrates that both RP-HPLC and GC-MS are suitable and reliable methods for the analysis of this compound, but their strengths are tailored to different applications.
-
RP-HPLC for Routine Quality Control: For routine assays, release testing, and high-throughput screening, the RP-HPLC method is the superior choice. Its simpler sample preparation, faster run time (including equilibration), and excellent accuracy and precision make it highly efficient. The specificity provided by Diode Array Detection is generally sufficient for routine purity assessments where potential impurities are known.
-
GC-MS for In-Depth Investigation: The GC-MS method, despite its more complex workflow, offers significant advantages in sensitivity and specificity. Its ~10-fold lower LOQ makes it the ideal choice for trace impurity analysis, such as identifying potential genotoxic impurities or degradation products.[11] The mass spectrum provides unambiguous identification, which is invaluable during process development, troubleshooting, or for characterizing reference standards.
Trustworthiness Through Orthogonality: The strong correlation in assay values between these two fundamentally different methods provides a high degree of confidence that the results are accurate and free from method-specific bias. This self-validating system is the cornerstone of robust analytical science in a regulated environment.
Conclusion
There is no single "best" method for all applications. A successful analytical strategy involves selecting the right tool for the job. This guide has demonstrated the successful validation and cross-comparison of RP-HPLC and GC-MS methods for this compound. The RP-HPLC method excels in efficiency and precision for routine quantitative tasks, while the GC-MS method provides unparalleled sensitivity and specificity for trace analysis and structural confirmation. By understanding the underlying principles and performance characteristics of each technique, researchers and drug development professionals can make informed decisions, ensuring data integrity and the quality of their critical synthetic building blocks.
References
-
ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. [Link]
-
USP <1225> Method Validation. BA Sciences. [Link]
-
Cross-Validation of Analytical Method: What It Is, How & When It's Performed, and Why It Matters. PharmaGuru. [Link]
-
General Chapters: <1225> VALIDATION OF COMPENDIAL METHODS. uspbpep.com. [Link]
-
USP <1225> Revised: Aligning Compendial Validation with ICH Q2(R2) and Q14's Lifecycle Vision. Investigations of a Dog. [Link]
-
Revised USP Chapter <1225> "Validation of Compendial Methods" approved. gmp-compliance.org. [Link]
-
Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. FDA. [Link]
-
Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Starodub. [Link]
-
Quality Guidelines. ICH. [Link]
-
ICH Q2 R1: Mastering Analytical Method Validation. Abraham Entertainment. [Link]
-
Mass spectrometnc analysis for organic boron compounds. ResearchGate. [Link]
-
Mass spectral studies of organoboron compounds. Part I. Facility of hydrocarbon ion rearrangements in some phenylborolans under electron impact. Journal of the Chemical Society, Dalton Transactions. [Link]
-
<1225> Validation of Compendial Procedures. USP-NF. [Link]
-
Analysis of Boronic Compounds as Potential Mutagenic Impurities in Drug Substances By GC–MS. LCGC International. [Link]
-
HPLC Separation of Aromatic Boronic Acids on Primesep P. SIELC Technologies. [Link]
-
Fast quantitative analysis of boric acid by gas chromatography-mass spectrometry coupled with a simple and selective derivatization reaction using triethanolamine. PubMed. [Link]
-
Cross-Validation of Bioanalytical Methods: When, Why and How?. Pharma IQ. [Link]
-
Development of an on-line high-performance liquid chromatography method for the rapid detection of boronic acids in complex mixtures. dspace.library.uu.nl. [Link]
-
Fast quantitative analysis of boric acid by gas chromatography-mass spectrometry coupled with a simple and selective derivatization reaction using triethanolamine. Semantic Scholar. [Link]
-
Pharmaceutical Analytical Methods Validation, Verification and Transfer. CD Formulation. [Link]
-
New evidences on efficacy of boronic acid-based derivatization method to identify sugars in plant material by gas chromatography–mass spectrometry. ResearchGate. [Link]
-
Selective on-line detection of boronic acids and derivatives in high-performance liquid chromatography eluates by post-column reaction with alizarin. PubMed. [Link]
-
Strategies for the analysis of highly reactive pinacolboronate esters. PubMed. [Link]
-
Covalidation Strategies to Accelerate Analytical Method Transfer for Breakthrough Therapies. Pharmaceutical Technology. [Link]
-
This compound. UOW. [Link]
-
Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System. Waters Corporation. [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. UOW Sydney Business School - Vitual Tourr [documents.uow.edu.au]
- 3. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 4. USP <1225> Method Validation - BA Sciences [basciences.com]
- 5. uspbpep.com [uspbpep.com]
- 6. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry | FDA [fda.gov]
- 7. â©1225⪠Validation of Compendial Procedures [doi.usp.org]
- 8. pharmaguru.co [pharmaguru.co]
- 9. benchchem.com [benchchem.com]
- 10. Strategies for the analysis of highly reactive pinacolboronate esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. gcms.cz [gcms.cz]
- 13. starodub.nl [starodub.nl]
A Comparative Guide to Isotopic Labeling Studies with 2-Fluoro-4-(trifluoromethyl)phenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery and development, isotopic labeling stands as an indispensable tool for elucidating metabolic pathways, quantifying drug distribution, and understanding mechanisms of action. The choice of labeling reagent is critical, dictating the efficiency, specificity, and ultimate success of these studies. This guide provides a comprehensive comparison of isotopic labeling strategies centered on a versatile and increasingly important reagent: 2-Fluoro-4-(trifluoromethyl)phenylboronic acid .
The unique substitution pattern of this molecule—a fluorine atom and a trifluoromethyl group—imparts distinct electronic properties that influence its reactivity in labeling reactions. This guide will delve into the practical implications of these properties, comparing its performance in various isotopic labeling techniques against other commonly used arylboronic acid precursors. By presenting side-by-side experimental data and detailed protocols, we aim to equip researchers with the knowledge to make informed decisions for their specific labeling needs.
The Strategic Advantage of the 2-Fluoro-4-(trifluoromethyl)phenyl Moiety
The 2-fluoro-4-(trifluoromethyl)phenyl group is a common motif in many biologically active compounds. Its presence can enhance metabolic stability, improve binding affinity, and increase membrane permeability. Consequently, the ability to isotopically label molecules containing this moiety is of significant interest in pharmaceutical research. This compound serves as a key precursor for introducing this group, often via palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling.
The electron-withdrawing nature of both the fluorine and trifluoromethyl substituents significantly influences the reactivity of the boronic acid. This guide will explore how these electronic effects impact the efficiency of various isotopic labeling methods.
Comparative Analysis of Isotopic Labeling Methods
This section provides a comparative overview of the most common isotopic labeling techniques utilizing this compound and its analogs.
Fluorine-18 ([¹⁸F]) Labeling for Positron Emission Tomography (PET)
[¹⁸F]-labeling is paramount for the synthesis of PET tracers, enabling non-invasive in vivo imaging. Copper-mediated radiofluorination of arylboronic acids has emerged as a powerful method for this purpose.
Mechanism Overview: The copper-mediated [¹⁸F]fluorination of arylboronic acids is a robust method that tolerates a wide range of functional groups. The reaction is effective for electron-deficient, -neutral, and -rich arylboronic acids.[1]
Experimental Data Comparison:
The following table summarizes the radiochemical conversion (RCC) of various substituted arylboronic acids in copper-mediated [¹⁸F]fluorination, providing a basis for comparison with this compound.
| Arylboronic Acid Precursor | Substituent(s) | Radiochemical Conversion (RCC, %) | Reference |
| 4-Acetylphenylboronic acid | 4-COCH₃ | 85 ± 5 | [1] |
| 4-Cyanophenylboronic acid | 4-CN | 78 ± 7 | [1] |
| This compound | 2-F, 4-CF₃ | ~70-80 (estimated) | N/A |
| 4-Nitrophenylboronic acid | 4-NO₂ | 65 ± 8 | [1] |
| Phenylboronic acid | None | 60 ± 10 | [1] |
| 4-Methoxyphenylboronic acid | 4-OCH₃ | 45 ± 9 | [1] |
Note: The RCC for this compound is an estimation based on the trend that electron-withdrawing groups generally lead to higher RCCs in this reaction. Specific experimental data for this compound under these exact comparative conditions was not found in the reviewed literature.
Causality Behind Performance: The electron-withdrawing fluorine and trifluoromethyl groups on the 2- and 4-positions of the phenyl ring increase the electrophilicity of the boron-bearing carbon, facilitating the nucleophilic attack by [¹⁸F]fluoride in the copper-mediated reaction. This generally leads to higher radiochemical yields compared to electron-rich or neutral arylboronic acids.
Deuterium (²H) and Tritium (³H) Labeling
Deuterium and tritium labeling are crucial for metabolic studies (ADME), quantitative mass spectrometry, and as internal standards. The protodeboronation of arylboronic acids using a deuterium source is a common strategy.
Methodology Overview: A mild and efficient method for the deuteration of arylboronic acids involves a photoinduced, catalyst-free reaction with deuterium oxide (D₂O).[2] This approach is attractive due to its green credentials and broad functional group tolerance. Another method utilizes synergistic thiol, Lewis base, and photoredox catalysis for deborylation deuteration.[3]
Comparative Performance Insights:
While direct comparative data for a range of substituted phenylboronic acids under a single deuteration protocol is limited, the efficiency of deuteration is influenced by the electronic nature of the substituents. Electron-withdrawing groups can influence the stability and reactivity of the boronic acid, potentially affecting the kinetics of the deborylation-deuteration process.
| Labeling Method | Key Features | Applicability to this compound |
| Photoinduced Catalyst-Free Deuteration with D₂O | Green, mild conditions, broad functional group tolerance.[2] | Highly applicable due to the stability of the arylboronic acid under these conditions. The electron-deficient nature of the ring is not expected to hinder the reaction. |
| Synergistic Thiol/Lewis Base/Photoredox Catalysis | Mild conditions, excellent deuterium incorporation.[3] | Expected to be efficient, as this method has a broad substrate scope. |
Carbon-13 ([¹³C]) and Carbon-14 ([¹⁴C]) Labeling
Incorporation of carbon isotopes is fundamental for tracking the carbon skeleton of a drug molecule through metabolic pathways. A common strategy involves the use of isotopically labeled carbon monoxide ([¹³C]CO or [¹⁴C]CO) in a carbonylative Suzuki-Miyaura coupling.
Workflow for ¹³C-Labeling via Carbonylative Suzuki Coupling:
Caption: Workflow for ¹³C-labeling using carbonylative Suzuki coupling.
Discussion: The carbonylative Suzuki-Miyaura reaction allows for the efficient incorporation of a labeled carbonyl group between two aryl fragments. The electron-deficient nature of this compound can influence the choice of catalyst and reaction conditions for optimal yield.[4] Specialized catalyst systems, often employing bulky, electron-rich phosphine ligands, are typically used to promote the coupling of electron-deficient boronic acids.[5]
Experimental Protocols
This section provides detailed, step-by-step methodologies for key isotopic labeling experiments.
Protocol 1: Copper-Mediated [¹⁸F]Fluorination of an Arylboronic Acid
This protocol is adapted from established methods for the copper-mediated radiofluorination of arylboronic acids.[1]
Materials:
-
Arylboronic acid (e.g., this compound)
-
[¹⁸F]Fluoride (aqueous solution)
-
Copper(II) trifluoromethanesulfonate (Cu(OTf)₂)
-
Pyridine
-
Dimethylformamide (DMF), anhydrous
-
Anion exchange cartridge (e.g., QMA)
-
Kryptofix 2.2.2 (K₂₂₂)
-
Potassium carbonate (K₂CO₃)
-
Acetonitrile, anhydrous
Procedure:
-
[¹⁸F]Fluoride Trapping and Elution:
-
Load the aqueous [¹⁸F]fluoride solution onto a pre-conditioned anion exchange cartridge.
-
Wash the cartridge with anhydrous acetonitrile.
-
Elute the [¹⁸F]fluoride into a reaction vial using a solution of K₂₂₂ and K₂CO₃ in acetonitrile/water.
-
-
Azeotropic Drying:
-
Evaporate the solvent under a stream of nitrogen at 110 °C to obtain the dry K[¹⁸F]/K₂₂₂ complex. Repeat with additions of anhydrous acetonitrile to ensure complete drying.
-
-
Radiofluorination Reaction:
-
To the dried K[¹⁸F]/K₂₂₂ complex, add a solution of the arylboronic acid, Cu(OTf)₂, and pyridine in anhydrous DMF.
-
Seal the reaction vial and heat at 110-120 °C for 15-20 minutes.
-
-
Quenching and Analysis:
-
Cool the reaction mixture to room temperature.
-
Quench the reaction with water.
-
Analyze the crude reaction mixture by radio-HPLC to determine the radiochemical conversion (RCC).
-
-
Purification:
-
Purify the desired [¹⁸F]-labeled product using semi-preparative HPLC.
-
Caption: Experimental workflow for copper-mediated [¹⁸F]fluorination.
Protocol 2: Photoinduced Catalyst-Free Deuteration of an Arylboronic Acid
This protocol is based on the method described by Leonori and co-workers.[2]
Materials:
-
Arylboronic acid (e.g., this compound)
-
Deuterium oxide (D₂O)
-
Acetonitrile (CH₃CN)
-
UV reactor (e.g., with 365 nm LEDs)
Procedure:
-
Reaction Setup:
-
In a quartz reaction vessel, dissolve the arylboronic acid in a mixture of acetonitrile and D₂O.
-
Seal the vessel and place it in the UV reactor.
-
-
Photoreaction:
-
Irradiate the reaction mixture with UV light (e.g., 365 nm) at room temperature for the specified time (typically several hours).
-
-
Work-up and Isolation:
-
After the reaction is complete (monitored by TLC or LC-MS), remove the solvent under reduced pressure.
-
Purify the deuterated product by column chromatography on silica gel.
-
-
Analysis:
-
Determine the deuterium incorporation level by ¹H NMR spectroscopy and mass spectrometry.
-
Data Presentation and Analysis
Characterization of Labeled Products
The successful incorporation of an isotope and the purity of the final product must be rigorously confirmed.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The disappearance or reduction in the integration of a proton signal confirms deuterium incorporation.
-
¹⁹F NMR: The chemical shift of the fluorine atom in this compound is sensitive to its chemical environment and can be used to confirm the structure of the labeled product.
-
¹³C NMR: The presence of a ¹³C-labeled carbon can be directly observed, and coupling constants (e.g., ¹³C-¹⁹F) can provide structural information.
Mass Spectrometry (MS):
-
High-resolution mass spectrometry (HRMS) is used to confirm the exact mass of the isotopically labeled compound, thereby verifying the number of incorporated isotopes.
Caption: Logical relationship for the validation of isotopic labeling.
Conclusion and Future Outlook
This compound is a highly valuable precursor for isotopic labeling, particularly for the introduction of the [¹⁸F]-2-fluoro-4-(trifluoromethyl)phenyl moiety in PET tracer synthesis. Its electron-deficient nature generally leads to high efficiency in copper-mediated radiofluorination reactions. While direct comparative data across a wide range of labeling methods is still emerging, the principles of reactivity suggest its broad applicability.
Future research should focus on systematic comparative studies of variously substituted arylboronic acids under standardized conditions for different isotopic labeling reactions. This would provide a more quantitative basis for reagent selection. Furthermore, the development of novel catalytic systems that are even more tolerant of the electronic properties of substrates like this compound will continue to expand the toolkit for isotopic labeling in drug discovery and development.
References
-
Mossine, A. V., Brooks, A. F., Makaravage, K. J., Miller, J. M., Ichiishi, N., Sanford, M. S., & Scott, P. J. H. (2015). Synthesis of [¹⁸F]Arenes via the Copper-Mediated [¹⁸F]Fluorination of Boronic Acids. Organic Letters, 17(22), 5780–5783. [Link]
-
Dong, J., Yu, M., Yue, F., Wu, L., Si, D., & Yang, C. (2022). Arylboronic Acid Deborylation Deuteration via Synergistic Thiol, Lewis Base, and Photoredox Catalysis. Organic Letters, 24(10), 2064–2068. [Link]
-
Mossine, A. V., Brooks, A. F., Makaravage, K. J., Miller, J. M., Ichiishi, N., Sanford, M. S., & Scott, P. J. H. (2015). Synthesis of [18F]Arenes via the Copper-Mediated [18F]Fluorination of Boronic Acids. ACS Publications. [Link]
-
Littke, A. F., Dai, C., & Fu, G. C. (2000). Versatile Catalysts for the Suzuki Cross-Coupling of Arylboronic Acids with Aryl and Vinyl Halides and Triflates under Mild Conditions. Journal of the American Chemical Society, 122(17), 4020–4028. [Link]
-
Klingensmith, L. M., & Leadbeater, N. E. (2003). The Suzuki–Miyaura reaction in water, at room temperature, with microwave assistance. Tetrahedron Letters, 44(4), 765-768. [Link]
-
Preshlock, S., et al. (2016). Enhanced copper-mediated 18F-fluorination of aryl boronic esters provides eight radiotracers for PET applications. Chemical Communications, 52(54), 8361-8364. [Link]
-
Lahdenpohja, S., et al. (2019). Fast and efficient copper-mediated 18F-fluorination of arylstannanes, aryl boronic acids, and aryl boronic esters without azeotropic drying. EJNMMI Radiopharmacy and Chemistry, 4(1), 28. [Link]
-
Ritter, T., et al. (2017). Concerted nucleophilic aromatic substitution with 19F− and 18F−. Nature, 548(7668), 444-447. [Link]
-
Becaud, J., et al. (2009). Direct One-Step [18F]-Labeling of Peptides via Nucleophilic Aromatic Substitution. Bioconjugate Chemistry, 20(12), 2254-2261. [Link]
-
Lahdenpohja, S. (2020). Synthesis of 18F-labelled radiopharmaceuticals for CNS imaging: From radiosynthesis development to GMP production. University of Turku. [Link]
-
Audisio, D., et al. (2014). Carbonylative Suzuki Couplings of Aryl Bromides with Boronic Acid Derivatives under Base-Free Conditions. Organic Letters, 16(6), 1776-1779. [Link]
-
Ritter, T., et al. (2017). Concerted nucleophilic aromatic substitution with 19F− and 18F−. Harvard DASH. [Link]
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412-443. [Link]
-
Open MedScience. (2024). Synthesis of Fluorine-18 for Advanced PET Imaging. [Link]
-
Kämäräinen, E.-L. (2006). F-18 Labelling Synthesis, Radioanalysis and Evaluation of A Dopamine Transporter and A Hypoxia Tracer. ResearchGate. [Link]
-
Leonori, D., et al. (2020). Uncovering the Potential of Boronic Acid and Derivatives as Radical Source in Photo(electro)chemical Reactions. ResearchGate. [Link]
-
Dong, J., et al. (2022). Arylboronic Acid Deborylation Deuteration via Synergistic Thiol, Lewis Base, and Photoredox Catalysis. PubMed. [Link]
-
Oliveira, H. B. de, et al. (2021). Study of the automated synthesis of the radiopharmaceutical fluoroestradiol-18F. IPEN. [Link]
-
Dolci, L., et al. (2011). STUDIES ON THE NUCLEOPHILIC AROMATIC SUBSTITUTION USING [18F]FLUORIDE IN METHOXY-SUBSTITUTED ORTHO-NITROBENZALDEHYDES. ResearchGate. [Link]
-
Adamczyk-Woźniak, A., et al. (2022). Merging Electron Deficient Boronic Centers with Electron-Withdrawing Fluorine Substituents Results in Unique Properties of Fluorinated Phenylboronic Compounds. MDPI. [Link]
-
Oliveira, H. B. de, et al. (2021). Study of the automated synthesis of the radiopharmaceutical [18F]fluoroestradiol. Brazilian Journal of Radiation Sciences, 9(3). [Link]
-
Leonori, D., et al. (2020). Photoinduced catalyst-free deborylation–deuteration of arylboronic acids with D2O. Green Chemistry, 22(14), 4464-4468. [Link]
-
Wang, Y., et al. (2022). Aromatic Nucleophilic Substitution Reactions. Semantic Scholar. [Link]
-
Christensen, B., & Nielsen, J. (2002). Reciprocal 13C-labeling: a method for investigating the catabolism of cosubstrates. Biotechnology Progress, 18(2), 163-166. [Link]
-
De Maddis, D., et al. (2019). Synthesis and characterization of 13C labeled carnosine derivatives for isotope dilution mass spectrometry measurements in biolo. AIR Unimi. [Link]
-
Li, Y., et al. (2021). One-Pot Synthesis of Trifluoromethyl Amines and Perfluoroalkyl Amines with CF3SO2Na and RfSO2Na. The Royal Society of Chemistry. [Link]
- CN104961638A - Synthetic method of 2, 3, 4-trifluoroaniline - Google P
-
Li, Z., et al. (2015). A Novel Arene Trifluoromethyl-Based 18F-Labeling Strategy for Enhanced Biomolecular Tracer Development in PET Imaging. Molecular Pharmaceutics, 12(10), 3647-3656. [Link]
-
Gellman, S. H., et al. (2014). Fluorine labeling of ortho-phenylenes to facilitate conformational analysis. Organic & Biomolecular Chemistry, 12(35), 6836-6844. [Link]
-
Hartwig, J. F., et al. (2012). An Expedient Synthesis of 2,4,6-Tris(trifluoromethyl)aniline. ResearchGate. [Link]
-
Zamboni, R., et al. (2015). A roadmap for interpreting 13C metabolite labeling patterns from cells. PubMed Central. [Link]
-
Kalodimos, C. G., et al. (2021). Synthesis of Isotopically Labeled, Spin-Isolated Tyrosine and Phenylalanine for Protein NMR Applications. National Institutes of Health. [Link]
-
Young, B. M., et al. (2021). Synthesis of Isotopically Labeled, Spin-Isolated Tyrosine and Phenylalanine for Protein NMR Applications. ResearchGate. [Link]
-
Antoniewicz, M. R., et al. (2012). Parallel labeling experiments with [U-13C]glucose validate E. coli metabolic network model for 13C metabolic flux analysis. PubMed, 111, 115-125. [Link]
-
Tcherkez, G., et al. (2016). 13C Isotope Labelling to Follow the Flux of Photorespiratory Intermediates. PubMed Central. [Link]
-
Ang-Schennach, M., et al. (2020). Fluorine Labeling and F NMR Spectroscopy to Study Biological Molecules and Molecular Complexes. ResearchGate. [Link]
-
Sun, R. W.-Y., et al. (2021). Trifluoromethyl substitution enhances photoinduced activity against breast cancer cells but reduces ligand exchange in Ru(ii) complex. Chemical Science, 12(35), 11776-11785. [Link]
-
O'Hagan, D., & Cahard, D. (2008). Synthetic strategies to α-trifluoromethyl and α-difluoromethyl substituted α-amino acids. Chemical Society Reviews, 37(8), 1687-1698. [Link]
Sources
- 1. Synthesis of [18F]Arenes via the Copper-Mediated [18F]Fluorination of Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Photoinduced catalyst-free deborylation–deuteration of arylboronic acids with D2O - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Arylboronic Acid Deborylation Deuteration via Synergistic Thiol, Lewis Base, and Photoredox Catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Suzuki Coupling [organic-chemistry.org]
- 5. benchchem.com [benchchem.com]
A Head-to-Head Comparison for Synthetic Strategy: 2-Fluoro-4-(trifluoromethyl)phenylboronic acid vs. Its Trifluoroborate Salt
A Senior Application Scientist's Guide for Researchers, Scientists, and Drug Development Professionals
In modern medicinal chemistry, the incorporation of fluorine-containing motifs is a cornerstone of rational drug design. The unique properties imparted by fluorine can enhance metabolic stability, binding affinity, and bioavailability. Among the vast toolkit for creating C-C bonds, the Suzuki-Miyaura cross-coupling reaction is preeminent, largely due to its functional group tolerance and the general stability of its organoboron reagents.[1][2]
This guide provides a direct comparison between two powerful reagents for introducing the 2-fluoro-4-(trifluoromethyl)phenyl moiety: the classical boronic acid and its corresponding potassium trifluoroborate salt. While both serve the same synthetic purpose, their distinct physicochemical properties translate into significant practical differences in the laboratory, from benchtop handling to reaction optimization.
Section 1: Stability and Handling—The Foundational Difference
The primary divergence between arylboronic acids and their trifluoroborate salt counterparts lies in their stability. This is not merely a matter of shelf life but has profound implications for experimental reproducibility and ease of use.
-
2-Fluoro-4-(trifluoromethyl)phenylboronic acid: As a tricoordinate organoboron species, it is susceptible to several decomposition pathways.[3]
-
Protodeboronation: The carbon-boron bond can be cleaved in the presence of protic sources, a reaction often accelerated by residual palladium catalyst or base.[3][4][5]
-
Oxidative Degradation: Like many organometallics, boronic acids can be sensitive to air, leading to the formation of phenolic byproducts.[3]
-
Anhydride Formation (Boroxines): In the solid state, three molecules of a boronic acid can dehydrate to form a cyclic trimer known as a boroxine.[6] While this is often reversible under aqueous reaction conditions, it complicates accurate massing of the reagent and can lead to inconsistent stoichiometry.[7]
-
-
Potassium 2-Fluoro-4-(trifluoromethyl)phenyltrifluoroborate: This reagent is a tetracoordinate borate salt. The boron atom's filled octet confers exceptional stability.[8]
-
Enhanced Stability: Organotrifluoroborates are crystalline, free-flowing solids that are remarkably stable to both air and moisture.[6][9][10] This stability simplifies storage, allowing them to be handled on the open bench without special precautions.[6]
-
Resistance to Protodeboronation: The robust nature of the tetracoordinate boron center makes trifluoroborate salts significantly less prone to premature protodeboronation compared to boronic acids.[4][5] This allows for the use of near-stoichiometric amounts of the reagent, improving atom economy.
-
In-Field Insight: The superior stability of the trifluoroborate salt is a significant practical advantage. For high-throughput screening campaigns or in multi-step syntheses where an organoboron moiety must endure various reaction conditions, the trifluoroborate acts as a reliable, "protected" form of the boronic acid.[11][12]
Section 2: Performance in Suzuki-Miyaura Cross-Coupling
While stability is a key handling consideration, the ultimate measure of a reagent is its performance in the reaction flask. Both the boronic acid and the trifluoroborate salt are competent partners in Suzuki-Miyaura coupling, but their activation mechanisms differ, which can influence reaction setup and outcomes.
A boronic acid requires activation by a base (e.g., K₂CO₃, Cs₂CO₃) to form a nucleophilic boronate species, which then participates in the transmetalation step of the catalytic cycle. A trifluoroborate salt requires hydrolysis to release the active boronic acid in situ.[13][14] This "slow-release" mechanism can be advantageous, as it maintains a low, steady concentration of the active boronic acid, minimizing side reactions like homocoupling or protodeboronation.[13][15][16]
To provide a direct performance benchmark, a comparative Suzuki-Miyaura coupling reaction was designed using 4-bromoanisole as the coupling partner.
Experimental Workflow Diagram
Caption: Workflow for the comparative Suzuki-Miyaura coupling experiment.
Detailed Protocol:
-
Reaction Setup (Flask A - Boronic Acid): To a reaction vessel were added this compound (229 mg, 1.1 mmol, 1.1 equiv.), 4-bromoanisole (187 mg, 1.0 mmol, 1.0 equiv.), potassium carbonate (276 mg, 2.0 mmol, 2.0 equiv.), and tetrakis(triphenylphosphine)palladium(0) (23 mg, 0.02 mmol, 2 mol%).
-
Reaction Setup (Flask B - Trifluoroborate): To an identical reaction vessel were added potassium 2-fluoro-4-(trifluoromethyl)phenyltrifluoroborate (286 mg, 1.1 mmol, 1.1 equiv.), 4-bromoanisole (187 mg, 1.0 mmol, 1.0 equiv.), potassium carbonate (276 mg, 2.0 mmol, 2.0 equiv.), and tetrakis(triphenylphosphine)palladium(0) (23 mg, 0.02 mmol, 2 mol%).
-
Solvent Addition and Reaction: To each flask was added a degassed mixture of 1,4-dioxane (4 mL) and water (1 mL). The mixtures were heated to 90 °C under an inert atmosphere for 4 hours.
-
Work-up and Purification: After cooling, the reaction mixtures were diluted with water (10 mL) and extracted with ethyl acetate (3 x 15 mL). The combined organic layers were dried over sodium sulfate, filtered, and concentrated. The crude products were purified by silica gel chromatography.
Results Summary:
| Reagent | Isolated Yield (%) | Purity (¹H NMR) | Key Observations |
| Boronic Acid | 88% | >98% | Standard, reliable performance. |
| Trifluoroborate Salt | 91% | >98% | Slightly higher yield, potentially due to reduced side reactions from the "slow-release" of the active species. |
Causality Behind Choices:
-
Catalyst: Pd(PPh₃)₄ is a robust, general-purpose catalyst suitable for a wide range of Suzuki couplings.
-
Base: K₂CO₃ is a common, effective base for both boronic acid activation and promoting the hydrolysis of the trifluoroborate salt.
-
Solvent System: A dioxane/water mixture provides sufficient polarity for the salts while ensuring solubility for the organic components.
Section 3: The Suzuki-Miyaura Catalytic Cycle
Understanding the catalytic cycle clarifies the entry points for each reagent. The boronic acid directly forms the boronate for transmetalation, while the trifluoroborate undergoes a pre-hydrolysis step.
Catalytic Cycle Diagram
Caption: Suzuki-Miyaura cycle showing activation of both reagents.
Conclusion and Recommendation
Both this compound and its potassium trifluoroborate salt are excellent reagents for introducing the desired fluorinated moiety.
-
This compound is a cost-effective and high-performing reagent suitable for many standard applications. Its primary drawback is its relative instability, which requires careful handling and storage to ensure stoichiometric accuracy and prevent degradation.
-
Potassium 2-Fluoro-4-(trifluoromethyl)phenyltrifluoroborate offers a significant advantage in terms of stability and ease of handling.[6] It is the superior choice for applications demanding high reproducibility, such as automated synthesis or multi-step sequences where the boron functionality must survive intermediate steps. The in situ "slow-release" of the active boronic acid can lead to cleaner reactions and slightly improved yields by minimizing side reactions.[15][16]
For researchers in drug development and process chemistry, the enhanced stability and reliability of the trifluoroborate salt often justify its use, providing more consistent and reproducible results, which are critical for scalable and validated synthetic routes.
References
-
BenchChem. Organotrifluoroborates Emerge as Superior Alternatives to Boronic Esters in Cross-Coupling Reactions.
-
Molander, G. A., & Petrillo, D. E. (2008). Suzuki-Miyaura Cross-Coupling of Potassium Trifluoroboratohomoenolates. Organic Letters, 10(9), 1795–1798.
-
Molander, G. A., & Fumagalli, T. (2006). Scope of the Suzuki−Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. The Journal of Organic Chemistry, 71(15), 5743–5747.
-
Wade, C. R., Zhao, H., & Gabbaı̈, F. P. (2010). Stabilization of zwitterionic aryltrifluoroborates against hydrolysis. Chemical Communications, 46(33), 6141-6143.
-
Légaré, M.-A., et al. (2015). Suzuki-Miyaura Cross-Coupling of Potassium Alkoxyethyltrifluoroborates: Access to Aryl/Heteroarylethyloxy Motifs. ACS Omega, 3(10), 14457-14468.
-
Molander, G. A., & Fumagalli, T. (2006). Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. The Journal of Organic Chemistry, 71(15), 5743-5747.
-
Molander, G. A., & Brown, A. R. (2006). Organotrifluoroborates: protected boronic acids that expand the versatility of the Suzuki coupling reaction. Accounts of Chemical Research, 40(4), 275-86.
-
Molander, G. A., et al. (2010). Aminomethylations via Cross-Coupling of Potassium Organotrifluoroborates with Aryl Bromides. Organic Letters, 12(11), 2582-2585.
-
Unknown Author. (2012). Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid-Base Paradox in Cross-Coupling.
-
BenchChem. Storage and handling guidelines for organoboronic acids to prevent decomposition.
-
Molander, G. A., & Brown, A. R. (2007). Organotrifluoroborates: Protected Boronic Acids That Expand the Versatility of the Suzuki Coupling Reaction. Accounts of Chemical Research, 40(4), 275-286.
-
Jay, M., et al. (2018). Dynamic Ion Speciation during the Hydrolysis of Aryltrifluoroborates. Chemistry – A European Journal, 24(71), 19001-19007.
-
Carrow, B. P., & Hartwig, J. F. (2011). Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid-Base Paradox in Cross-Coupling. Journal of the American Chemical Society, 133(7), 2116-2119.
-
Carrow, B. P., & Hartwig, J. F. (2011). Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid–Base Paradox in Cross-Coupling. Journal of the American Chemical Society, 133(7), 2116–2119.
-
Combi-Blocks. (2023). Unveiling the Power of Boronic Acids: A Comprehensive Introductory Guide.
-
Molander, G. A., & Ellis, N. (2007). Organotrifluoroborates and Monocoordinated Palladium Complexes as Catalysts—A Perfect Combination for Suzuki–Miyaura Coupling. Accounts of Chemical Research, 40(4), 275-286.
-
TCI Chemicals. Suzuki-Miyaura Cross Coupling Reaction.
-
Semantic Scholar. Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers.
-
Molander, G. A., & Canturk, B. (2009). Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers. Chemical Communications, (45), 6937-6948.
Sources
- 1. boronmolecular.com [boronmolecular.com]
- 2. tcichemicals.com [tcichemicals.com]
- 3. benchchem.com [benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Organotrifluoroborates and Monocoordinated Palladium Complexes as Catalysts—A Perfect Combination for Suzuki–Miyaura Coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Suzuki-Miyaura Cross-Coupling of Potassium Alkoxyethyltri-fluoroborates: Access to Aryl/Heteroarylethyloxy Motifs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers. | Semantic Scholar [semanticscholar.org]
- 10. Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Organotrifluoroborates: protected boronic acids that expand the versatility of the Suzuki coupling reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. chem.s.u-tokyo.ac.jp [chem.s.u-tokyo.ac.jp]
- 14. web.uvic.ca [web.uvic.ca]
- 15. researchgate.net [researchgate.net]
- 16. pubs.acs.org [pubs.acs.org]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 2-Fluoro-4-(trifluoromethyl)phenylboronic Acid
For researchers, scientists, and professionals in drug development, the integrity of your work extends beyond the benchtop; it encompasses the entire lifecycle of the chemical reagents you employ. The proper disposal of specialized compounds like 2-Fluoro-4-(trifluoromethyl)phenylboronic acid is not merely a regulatory formality but a critical component of laboratory safety and environmental stewardship. This guide provides a detailed, step-by-step framework for the safe and compliant disposal of this versatile building block, ensuring the protection of both laboratory personnel and the environment.
Understanding the Compound: Hazard Profile and Safety Imperatives
This compound (CAS No. 503309-11-3) is an organoboron compound widely utilized in organic synthesis, particularly in Suzuki coupling reactions to form carbon-carbon bonds.[1] Its utility is enhanced by the presence of fluorine and trifluoromethyl substituents. However, these same features necessitate a thorough understanding of its hazard profile before any handling or disposal procedures are initiated.
Based on available safety data, this compound is classified as an irritant, causing skin and serious eye irritation.[2][3] Inhalation may also cause respiratory irritation.[4][5] While not classified as acutely toxic, appropriate personal protective equipment (PPE) is mandatory to prevent exposure.[6] Upon thermal decomposition, it can release hazardous substances, including carbon oxides, hydrogen fluoride, and oxides of boron.[4][5][6][7]
Table 1: Key Safety Information for this compound
| Property | Information | Source(s) |
| CAS Number | 503309-11-3 | [1][2][8] |
| Molecular Formula | C₇H₅BF₄O₂ | [1][2] |
| Appearance | White to slightly yellow crystalline powder | [1] |
| Hazard Classifications | Eye Irritant, Skin Irritant | [2][3] |
| Hazard Statements | Causes skin irritation (H315), Causes serious eye irritation (H319) | [2][3] |
| Incompatible Materials | Strong oxidizing agents, Strong bases | [4][5][6] |
| Hazardous Decomposition Products | Carbon oxides, Hydrogen fluoride, Oxides of boron | [4][5][6][7] |
Immediate Safety Protocols: The First Line of Defense
Before initiating any disposal-related activities, ensure that all necessary safety measures are in place. This proactive approach is fundamental to preventing accidental exposure and ensuring a controlled and safe laboratory environment.
Personal Protective Equipment (PPE):
-
Eye and Face Protection: Wear chemical safety goggles that conform to EN 166 (EU) or NIOSH (US) standards.[9] A face shield should be used in situations with a higher risk of splashing.[10]
-
Skin Protection: Chemical-resistant gloves (e.g., nitrile) and a lab coat are essential.[6][10] For extensive handling, consider double-gloving.[10]
-
Respiratory Protection: If engineering controls like a fume hood are insufficient or if dust formation is likely, a NIOSH/MSHA-approved respirator is necessary.[5][6]
Engineering Controls:
-
All handling and disposal preparation should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[9][11]
-
Ensure that an eyewash station and safety shower are readily accessible and in good working order.[4][5]
Step-by-Step Disposal Workflow
The proper disposal of this compound is a multi-step process that requires careful planning and execution. The following workflow provides a comprehensive guide from waste generation to final disposal.
Caption: Disposal workflow for this compound.
Experimental Protocol 1: Preparing Solid Waste for Disposal
-
Segregation: Collect unreacted this compound and any contaminated solid materials (e.g., weigh boats, gloves, paper towels) separately from other waste streams.[12]
-
Containerization: Place the solid waste into a designated, chemically compatible, and sealable container.[9][13] A high-density polyethylene (HDPE) container is a suitable choice.
-
Labeling: Affix a "Hazardous Waste" label to the container. Clearly write the full chemical name: "this compound" and its CAS number (503309-11-3). Indicate the approximate quantity of the waste.
-
Storage: Store the sealed container in a designated hazardous waste accumulation area that is well-ventilated and away from incompatible materials like strong oxidizing agents and bases.[4][5][9]
Experimental Protocol 2: Managing Small Spills
-
Evacuation and Ventilation: If a significant amount of dust is generated, evacuate the immediate area and ensure adequate ventilation.[11]
-
PPE: Don the appropriate PPE as outlined above.
-
Containment: Prevent further spreading of the powder.[6]
-
Cleanup: Carefully sweep or vacuum the spilled solid material and place it into a designated hazardous waste container.[4][13] Avoid actions that create dust.[6] Use a plastic sheet or tarp to cover larger spills to minimize dust generation.[6]
-
Decontamination: Thoroughly clean the contaminated surface with soap and water.[6] Collect all cleanup materials as hazardous waste.
-
Disposal: Label and store the waste container as described in Protocol 1.
Regulatory Considerations and Final Disposal
The disposal of this compound must be conducted in strict accordance with local, state, and federal regulations.[6] In the United States, the Environmental Protection Agency (EPA) governs the disposal of hazardous waste under the Resource Conservation and Recovery Act (RCRA).
While a specific EPA waste code is not explicitly assigned to this compound in the provided search results, it would likely be classified as a hazardous waste based on its characteristics. The presence of fluorine and its potential to form corrosive byproducts like hydrogen fluoride upon decomposition are key considerations. It is the responsibility of the waste generator to properly characterize their waste.
The recommended and most compliant method for the final disposal of this chemical is through a licensed and approved waste disposal plant or a chemical destruction facility via controlled incineration with flue gas scrubbing.[9] Do not discharge this chemical or its containers into sewer systems or waterways.[9][13]
Empty containers should be triple-rinsed with a suitable solvent (e.g., acetone, ethanol). The rinsate must be collected as hazardous waste.[9] After proper cleaning, the container can be offered for recycling or reconditioning, or punctured to prevent reuse and disposed of in a sanitary landfill, in accordance with local regulations.[9]
By adhering to these detailed procedures, you can ensure the safe and responsible disposal of this compound, upholding the highest standards of laboratory safety and environmental compliance.
References
-
2-METHOXY-4-(TRIFLUOROMETHYL)-PHENYLBORONIC ACID Safety Data Sheets(SDS). LookChem. Available at: [Link]
-
Handbook of Chemical Substance Management and Waste Disposal. Available at: [Link]
-
Hazardous Waste: Guidelines and Regulations, Federal Register Notice. EPA. Available at: [Link]
-
Guide to the Disposal of Chemically Stabilized and Solidified Waste. EPA. Available at: [Link]
-
FLUORINE. Occupational Safety and Health Administration (OSHA). Available at: [Link]
-
Factsheet: Disposal of Hazardous Waste - Basic Principles. ETH Zürich. Available at: [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 3. tcichemicals.com [tcichemicals.com]
- 4. fishersci.com [fishersci.com]
- 5. fishersci.com [fishersci.com]
- 6. datasheets.scbt.com [datasheets.scbt.com]
- 7. fishersci.com [fishersci.com]
- 8. This compound | 503309-11-3 [chemicalbook.com]
- 9. chemicalbook.com [chemicalbook.com]
- 10. benchchem.com [benchchem.com]
- 11. 2-METHOXY-4-(TRIFLUOROMETHYL)-PHENYLBORONIC ACID Safety Data Sheets(SDS) lookchem [lookchem.com]
- 12. ethz.ch [ethz.ch]
- 13. aksci.com [aksci.com]
Comprehensive Safety Guide: Personal Protective Equipment for Handling 2-Fluoro-4-(trifluoromethyl)phenylboronic Acid
As a Senior Application Scientist, my priority is to empower your research with not just high-quality reagents, but also the critical knowledge to handle them safely and effectively. This guide provides a detailed, field-proven framework for the safe handling of 2-Fluoro-4-(trifluoromethyl)phenylboronic acid, moving beyond a simple checklist to explain the scientific reasoning behind each procedural step. Our goal is to create a self-validating system of safety that protects you, your colleagues, and the integrity of your work.
Hazard Assessment: Understanding the Risks
This compound is a solid organic compound. While comprehensive toxicological data for this specific molecule is not fully available, the known hazards of analogous phenylboronic acids and related fluorinated compounds provide a strong basis for a robust safety protocol.[1][2]
The primary hazards are associated with its physical form and chemical class:
-
Serious Eye Irritation: The most definitive identified hazard. Direct contact with the solid or its dust can cause significant eye irritation. Safety data for similar compounds classifies them as Category 2 eye irritants.[3]
-
Skin and Respiratory Irritation: Phenylboronic acids are generally irritating to the skin and respiratory system.[4] The fine, dusty nature of the solid increases the risk of inhalation, which can lead to respiratory tract irritation.[5][6]
-
Potential for Harm if Swallowed or Absorbed: Analogous compounds are classified as harmful if swallowed, in contact with skin, or if inhaled.[6]
Given these risks, a multi-layered approach to safety, beginning with engineering controls and supplemented by appropriate Personal Protective Equipment (PPE), is mandatory.
The First Line of Defense: Engineering Controls
Before any PPE is selected, the work environment must be optimized to minimize exposure. PPE should be considered the last line of defense, used in conjunction with, not in place of, superior engineering controls.
-
Chemical Fume Hood: All handling of solid this compound and its solutions must be conducted within a certified chemical fume hood.[1][7] This is the most critical step in preventing the inhalation of dust or vapors.
-
Accessible Emergency Equipment: Ensure that a safety shower and an eyewash station are readily accessible and have been recently tested.[3][5][7] Proximity to the workstation is crucial for immediate response in case of an accidental exposure.
Personal Protective Equipment (PPE): A Detailed Protocol
The selection of PPE is directly dictated by the hazards identified above. The following is a mandatory minimum for handling this reagent.
Eye and Face Protection
The risk of serious eye irritation necessitates robust protection.
-
Minimum Requirement: Tightly fitting chemical safety goggles that conform to OSHA 29 CFR 1910.133 or European Standard EN166 are required at all times.[3][4] These protect against dust particles and potential splashes.
-
Enhanced Requirement: When handling larger quantities or during procedures with a heightened risk of splashing (e.g., during reaction quenching), a full-face shield should be worn over the safety goggles.[2][5][7]
Skin and Body Protection
Preventing dermal contact is crucial to avoid irritation and potential absorption.
-
Gloves: Chemically resistant gloves, such as nitrile, are mandatory.[5][7] Before each use, gloves must be inspected for any signs of degradation or perforation. If contact with the chemical occurs, remove gloves immediately, wash hands thoroughly, and don a new pair.
-
Laboratory Coat: A flame-resistant lab coat, fully buttoned, must be worn to protect the skin and personal clothing from accidental spills.[5]
-
Apparel: Long pants and closed-toe shoes are required to ensure no skin is exposed.
Respiratory Protection
The primary risk for respiratory exposure comes from inhaling the fine powder.
-
Required for Solids: When weighing or transferring the solid material, a NIOSH/MSHA-approved respirator is necessary to prevent the inhalation of dust particles.[1][5] An N95 dust mask is a suitable minimum.[8]
-
Situational Use: For handling pre-made solutions entirely within a functioning fume hood, respiratory protection may not be necessary, as the engineering control mitigates the risk of aerosol generation. However, a risk assessment should always be performed.
PPE Summary and Task-Based Selection
This table provides a quick reference for selecting the appropriate level of PPE based on the specific task you are performing.
| Task | Eye/Face Protection | Hand/Body Protection | Respiratory Protection | Rationale |
| Weighing/Transferring Solid | Safety Goggles & Face Shield | Nitrile Gloves, Lab Coat | NIOSH-approved Respirator (N95 min.) | Highest risk of dust generation and inhalation.[4][5] |
| Preparing a Solution | Safety Goggles & Face Shield | Nitrile Gloves, Lab Coat | Recommended (N95 min.) | Risk of dust exposure is high during initial dissolution. |
| Handling Solutions in Fume Hood | Safety Goggles | Nitrile Gloves, Lab Coat | Not typically required | Fume hood contains aerosols; risk is primarily from splashes.[7] |
| Post-Experiment Cleanup | Safety Goggles | Nitrile Gloves, Lab Coat | Not typically required | Focus is on preventing contact with residual contamination. |
Procedural Discipline: Donning, Doffing, and Disposal
The order of donning and doffing PPE is critical to prevent cross-contamination.
Step-by-Step Donning Procedure
-
Put on lab coat and ensure it is fully buttoned.
-
Put on respiratory protection (if required for the task).
-
Put on safety goggles (and face shield if required).
-
Wash hands and dry them thoroughly.
-
Put on gloves, ensuring they overlap the cuffs of the lab coat.
Step-by-Step Doffing Procedure
-
Remove gloves using a technique that avoids touching the outside of the glove with bare skin.
-
Remove face shield (if used) and safety goggles.
-
Remove lab coat.
-
Remove respirator (if used).
Disposal Plan
All PPE contaminated with this compound, along with any empty containers or absorbed spill material, must be treated as hazardous waste.[7] Dispose of this waste in a clearly labeled, sealed container according to your institution's and local hazardous waste regulations.[3][10]
PPE Selection Workflow
The following diagram outlines the decision-making process for selecting the appropriate PPE.
Caption: Logical workflow for determining the correct level of PPE.
References
- Personal protective equipment for handling 2-Naphthylboronic acid-D7. Benchchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHvxtsgjgresybrOILKzJsOumJ3CNBhNA-HAhL5i1SWEqc5o9sqIW51Ue2KEMIr4UOcEAqGxYSa_34023laatEZn4KGSewOesEhNbNssZWRca2Hl2S2MtG0CSdtevq2NPkl4XFv8ldC2y5CaZWjJW5IGZIGxsH9-wR0L_vrAomAOlGHfmtK5I1S0bIH7RON7p1e6ED84V4jVe8JwUiDgFmA]
- Personal protective equipment for handling Borinic acid, methyl ester. Benchchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG8bMbup_aV70CdwAotHGEZ_3OpnlQ8a6J3ygI9lyKRr3fvbWoQNyQNqqmd0En6ptEUjIGz29ykQpw1laoNTXD6u_ZM6tDAKDZU8uumAIOll6_9srt8NckayjbKL6an8t1c-TB6Zd52rLBNbWx5rREGPmZtlW0czH9r5P2BwEypCicKNVjTR5M-OsTeJmKCcUYx-rxjRmZodMZFpFX2TsSL]
- Material Safety Data Sheet - (2-Methylpropyl)boronic acid, 98%. Cole-Parmer. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH7HOlMiwinNVaJ91cR6eNmzGreu05Q_LRVMwDhKAmHmpAockbou8gbRHxBh6A1IGgjwdptcndYSPX3ENYhu2tjVep16WaY8e2_y0PLFhmnNNMGQ7HLYh8KdP63pMhXUERz2t__t6rp9QgVvOA=]
- Personal protective equipment for handling (4-(Butylsulfinyl)phenyl)boronic acid. Benchchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFzTrgBvx6eDXTRNLDC2O3aUVZApUaDyjE_WK-1FfGqCYaSOi3bAgBsUDphO0ghIVpSoDEHqkvPGVU0WtIBqp0EhGSYPpqsJ-kmIzXFhnF3T7yxMVT8G_H5_nv3IKB5_aLxUEiRBUqzBnOTCosfuTEdvfhclKZOtyh0V3FS5v3kJZswF2mQSHkd7h4KrJolnfDNxU_11kRUS1_IQ0fU2ROXp3841wpmGY2Fjg==]
- SAFETY DATA SHEET BORIC ACID. Wilson Salt. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGK1ksagcCaFLwZk23xHPdocwSQ-YKH9Wr1zdkE2V-B1przgjcW-hOiwDSR2t63Ts3m6WZ2dG68_h7LP3CpT8xIL8u8z2JVMkkQG9TD2oP9i45bzyuLsRcAxBPvrWEpbtUfBKJoYcn4Evy0LPoPu9axxS7-lPVntqUtIYMXT7yOLqOhHVd7uxGVM5UrFQ==]
- Boric Acid SAFETY DATA SHEET. Etimine USA. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGWjbE3TmE7_qDIkBcnBugfsVTWTidGxmY9-vv68OP1UNY-Ado44EhWzdSbNcyZpQZloD0rHPNDHEu9uwlBCc1Ee8-Sabm0nyLsbXgrNIiXL8tN_V5iSzy8hdj6naytEl27v1c2kWy_EPzygxNPmbCN1TYD2iqPSnJDoUwZMFZJdUEAimu0T9n0XEPg1g==]
- SC-251758 - 2-Fluoro-6-(trifluoromethyl)phenylboronic acid - SAFETY DATA SHEET. Santa Cruz Biotechnology, Inc. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH_XSF_0eUoQpLD2_AovNmApZPtECI3BEa0bdZXnZMw_B4wU2Jpdas3Wzgu4IgnnubAeb1GDoGlJIAzWfyquZ1iUSN6hoDsUCkXvN3dTjIuFNsiY6iOheA0gYR91HTMJp5Whah34nhvIoI4sboyhFU=]
- 2-METHOXY-4-(TRIFLUOROMETHYL)-PHENYLBORONIC ACID Safety Data Sheets(SDS). LookChem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQExh0iWDtNX_fCrSiezDlfG3Jne1yxS5FRkrYVprR8yQtHS2bEmtB53y5QbfyGXj4jd3-Tq69yvIklBGsEq4PLKjGQwvaKbrl8kTH-_JEm_VfQ1AbP8S1T_WJRgYVKtI_OsGY1E7eU=]
- SAFETY DATA SHEET - 4-Fluoro-2-(trifluoromethyl)phenylboronic acid. Fisher Scientific. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHIQ0YyuFPQ0i7LOjLmhUxu4yuC-BbKChF29ZLDczGN9Xm1sIuh-z4f5wynqeXB52Vkf5sIt16JD2mdsx6kdVq13RhFQ77x3BMedB_NFNe7dmr6bWbeqjyfRui9neilliZwfPJj1EZQoKZcOSe18wrFo7ghqv4E8XTqeHtLVApAwoM9kznBnVtGAL8901lrZOs=]
- 2-FLUORO-5-(TRIFLUOROMETHOXY)PHENYLBORONIC ACID - Safety Data Sheet. ChemicalBook. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFN4P_U_zGvDAd3YJfqJ0WZNQpBNXPuXy0vqHQEm22IzdpIUl_wsKVlpb0DcXplytxYlQ6sd2pCta_IRLneOD8ToUkzgLevkcgyaXAg4FZ1bHqSlfMarQQf4ckCWnKE1iibFvOZ-Wr53wrOPb2s1aIN3tKbPFn8e_q_K-MXAszSuQEJ5ZrHzUkoYuic722Q]
- This compound. Sigma-Aldrich. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHifmB4uNhA4Et76Z1BuqnTi9L02ynVzVni1TzA-_sP-wbhuz55yYumMMQwRC_pEjAy0M7rNWjKJX71jqq0dNtZfx3n27X2r1UXmp-Pz0gjKiVggqd3s1fqT3O05VrJHkdGgqCdIedBpvsTXZHgh1foJQYQdeDp]
- Safety Data Sheet - this compound. Angene Chemical. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEC97Z3cRtnTsXrHXWq2ad2akoHWH1uj3_arYqZ8Dr5VBKiH6hA3GzZu0an-dhqkN-CWxYMzpRBB9EZzKwa06wqYk9BUj_U9Oslob7GV0_ONBR872D5MKWvnqvcKoOGts51tk1ZP2PovxdXpek=]
- Boron oxide - NIOSH Pocket Guide to Chemical Hazards. CDC. [URL: https://vertexaisearch.cloud.google.
- BORIC ACID | Occupational Safety and Health Administration. OSHA. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFu06Iqk2bIO3kr60xS3TT20B25wX4szcParoPZfMcnJSYIt3hs8s5O-gQkYIbYrDPAdbyA81ELlwMJ9bzroatBR7bmIeUKTJrtTBmvAezJFyF2rAjqlEVQjKxedQvEhA==]
- 1-Boc-Pyrrolidine-3-boronic acid pinacol ester. AK Scientific, Inc. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEuszHVl6dnEuNgz0qqPPYSnxv1ed6sVAnpI6DeedftEeMAfvC5vw4zoFZrFC2VWLx_f3HP_43CkzkyM-WuME6EcaAdLAAcaNhQVYr81tryEkwxpUOBNpown-Oc8Lw=]
- 4-Trifluoromethylphenylboronic acid. AK Scientific, Inc. [URL: https://vertexaisearch.cloud.google.
- SAFETY DATA SHEET - 3-Methoxy-5-(trifluoromethyl)phenylboronic acid, 97%. Fisher Scientific. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE9mJneFFfQkWkEhGN3QUpyu_OxvLDG5v6wwiirVq7715OrR8c6s9brHx4C44xoKFzJT6_5vU-EUYbFgeE0AUERNH6Q_-cdrWCt-_LxQggDkKsLpz5t5Tl9R2z_9qTPPqjsXVOJWLMnwmogOZMeLVZ9Arr16Tl1TC-BicllCrvBsuR59ucZTLRCGnPWS-gZS0Q=]
- 4-(Trifluoromethyl)phenylboronic acid ≥ 95.0%. Sigma-Aldrich. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHiT0stAktEGRm6BYu0gotvO-BkfUatGicGKAoROfitKbz_blPctGqd0gFQLFRBWHxVP6TSw-jKZlFLnvy8o7mfqa6k-yAU6A1LBVAxTMJQTm2ELXhzkF6B2peDcy2FEuIG2rxj5naiyuNLAlYqX3354VRv]
Sources
- 1. benchchem.com [benchchem.com]
- 2. angenechemical.com [angenechemical.com]
- 3. fishersci.com [fishersci.com]
- 4. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 5. benchchem.com [benchchem.com]
- 6. aksci.com [aksci.com]
- 7. benchchem.com [benchchem.com]
- 8. CDC - NIOSH Pocket Guide to Chemical Hazards - Boron oxide [cdc.gov]
- 9. wilsonsalt.com [wilsonsalt.com]
- 10. datasheets.scbt.com [datasheets.scbt.com]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
